1-Butyl-1-methylpyrrolidinium dicyanamide
Description
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;cyanoiminomethylideneazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2N3/c1-3-4-7-10(2)8-5-6-9-10;3-1-5-2-4/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHLGZNUPKUZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(=[N-])=NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047939 | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370865-80-8 | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM DICYANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5558PYP9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Researcher's Guide to the Thermophysical Properties of [BMpyr][dca]
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: Understanding the Significance of [BMpyr][dca]
The ionic liquid 1-butyl-1-methylpyrrolidinium dicyanamide, commonly abbreviated as [BMpyr][dca], is a subject of increasing interest within the scientific community.[1] Its unique combination of properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of substances, makes it a compelling candidate for various applications, from electrochemical systems to green chemistry.[1][2] For researchers, particularly those in drug development and material science, a thorough understanding of its thermophysical characteristics is not merely academic—it is a prerequisite for predictable and reproducible experimental design, process optimization, and the successful formulation of novel products.
This guide provides a detailed examination of the key thermophysical data for [BMpyr][dca], moving beyond simple data reporting to explain the causality behind measurement techniques and the practical implications of the data presented. As a self-validating resource, it is designed to equip researchers with the foundational knowledge necessary to confidently incorporate this versatile ionic liquid into their work.
Core Physicochemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. These constants are critical for calculations, literature searches, and safety assessments.
| Identifier | Value | Source |
| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium;cyanoiminomethylideneazanide | [PubChem][3] |
| CAS Number | 370865-80-8 | [Sigma-Aldrich][4], [PubChem][3] |
| Molecular Formula | C11H20N4 | [IoLiTec][5], [Sigma-Aldrich][4] |
| Molecular Weight | 208.30 g/mol | [IoLiTec][5], [Sigma-Aldrich][4], [PubChem][3] |
| Melting Point | -55 °C | [IoLiTec][5], [Carl ROTH][2] |
Temperature-Dependent Thermophysical Properties: A Deeper Dive
The behavior of [BMpyr][dca] in a laboratory or industrial setting is dictated by its response to temperature changes. The following sections detail the most critical thermophysical properties, providing both quantitative data and the scientific rationale for their measurement and application.
Density (ρ)
Density, a measure of mass per unit volume, is a fundamental property that influences fluid dynamics, reaction kinetics, and formulation concentration. For instance, in a drug delivery system, density affects diffusion rates and the potential for phase separation.
Experimental Data for Pure [BMpyr][dca]
Experimental density data for pure [BMpyr][dca] has been reported over a range of temperatures.[6] These values typically show a linear decrease as temperature increases, a common behavior for liquids due to thermal expansion.
| Temperature (K) | Density (g/cm³) |
| 293.15 (20°C) | 1.023 |
| 298.15 (25°C) | 1.019 (approx.) |
| 308.15 (35°C) | 1.012 (approx.) |
| 318.15 (45°C) | 1.005 (approx.) |
| 328.15 (55°C) | 0.998 (approx.) |
| 333.15 (60°C) | 0.994 (approx.) |
| 343.15 (70°C) | 0.987 (approx.) |
Note: Approximate values are interpolated from graphical data and polynomial fits presented in the literature.[6][7]
Protocol Spotlight: Vibrating Tube Densitometry
A high-precision and widely accepted method for measuring the density of ionic liquids is vibrating tube densitometry.
Causality in the Protocol:
-
Self-Validation: The protocol's integrity relies on a two-point calibration. Calibration with materials of well-established densities, such as dry air and ultrapure water, ensures the instrument's response is accurate across a range of densities. This step is crucial for establishing the trustworthiness of the measurements.
-
Sample Purity: The sample must be rigorously dried under vacuum. Water is a common impurity in hygroscopic ionic liquids and its presence would artificially lower the measured density. This step ensures the data reflects the properties of the pure ionic liquid.
-
Thermal Equilibrium: Allowing the sample to thermally equilibrate within the instrument at each target temperature is non-negotiable. Density is highly sensitive to temperature; failing to achieve equilibrium will result in significant measurement errors.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the densitometer (e.g., an Anton Paar DMA series) at atmospheric pressure using dry air and degassed, ultrapure water.
-
Sample Preparation: Dry the [BMpyr][dca] sample under high vacuum at a moderate temperature (e.g., 70-80 °C) for at least 24 hours to remove volatile impurities, primarily water.
-
Sample Injection: Carefully inject the dried sample into the measurement cell, ensuring no air bubbles are introduced. Bubbles will cause erroneous, lower-density readings.
-
Thermal Equilibration: Set the desired temperature and allow the system to stabilize. This is typically indicated by a stable density reading over several minutes.
-
Data Acquisition: Record the density measurement. For robust data, perform measurements in triplicate at each temperature point.
-
Temperature Sweep: Increment the temperature to the next setpoint and repeat steps 4 and 5. It is advisable to take measurements over the intended working temperature range.[8]
Viscosity (η)
Viscosity measures a fluid's resistance to flow. In the context of drug development, it is a critical parameter influencing everything from the ease of pumping and mixing during manufacturing to the injection force of a parenteral formulation and the dissolution rate of an active pharmaceutical ingredient. [BMpyr][dca] is characterized as a Newtonian fluid, meaning its viscosity is independent of the shear rate.[7][9]
Experimental Data for Pure [BMpyr][dca]
The viscosity of ionic liquids is highly dependent on temperature, decreasing exponentially as temperature rises. This relationship is often modeled by the Vogel–Fulcher–Tammann (VFT) equation.[6][10]
| Temperature (K) | Dynamic Viscosity (mPa·s or cP) |
| 293.15 (20°C) | 46.4 |
| 298.15 (25°C) | 36.8 (approx.) |
| 313.15 (40°C) | 20.9 (approx.) |
| 328.15 (55°C) | 13.2 (approx.) |
| 343.15 (70°C) | 9.0 (approx.) |
Note: Approximate values are interpolated from graphical data and VFT fits presented in the literature.[2][6]
Protocol Spotlight: Rotational Viscometry
Rotational viscometers are versatile instruments for characterizing the flow behavior of liquids like [BMpyr][dca].
Causality in the Protocol:
-
Spindle Geometry: The choice of spindle geometry (e.g., cone-and-plate or concentric cylinder) is dictated by the sample volume and expected viscosity range. This choice directly impacts the shear field applied to the sample, and consistency is key for reproducible results.
-
Inert Atmosphere: Performing measurements under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial. This prevents the absorption of atmospheric moisture, which can significantly decrease the viscosity of the ionic liquid and invalidate the results.
-
Shear Rate Sweep: Although [BMpyr][dca] is Newtonian, performing a shear rate sweep is a self-validating step. A consistent viscosity reading across a range of shear rates confirms Newtonian behavior and provides confidence in the reported value.
Step-by-Step Methodology:
-
Instrument Setup: Select the appropriate spindle and install it on the viscometer.
-
Sample Loading: Place a precise volume of the dried [BMpyr][dca] sample onto the plate or into the cup.
-
Environmental Control: Enclose the measurement geometry and purge with a dry, inert gas.
-
Thermal Equilibration: Set the desired temperature and allow the sample and the instrument geometry to reach thermal equilibrium.
-
Measurement: Begin the measurement at a defined shear rate or perform a sweep across a range of shear rates.
-
Data Recording: Record the viscosity, shear rate, and temperature.
-
Cleaning: Thoroughly clean the spindle and plate/cup with an appropriate solvent before the next measurement.
Heat Capacity (Cp)
Molar isobaric heat capacity (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure. This property is vital for any process involving heat transfer. In drug development, it is essential for thermal hazard assessment, designing crystallization processes, and modeling the thermal behavior of formulations during storage and transport.
Experimental Data for Pure [BMpyr][dca]
Heat capacity for [BMpyr][dca] has been measured across a range of temperatures, typically showing a slight increase with temperature.[6]
| Temperature (K) | Molar Isobaric Heat Capacity (J·mol⁻¹·K⁻¹) |
| 293.15 (20°C) | 415 (approx.) |
| 298.15 (25°C) | 420 (approx.) |
| 313.15 (40°C) | 430 (approx.) |
| 323.15 (50°C) | 435 (approx.) |
| 333.15 (60°C) | 440 (approx.) |
Note: Approximate values are interpolated from polynomial fits presented in the literature.[6]
Protocol Spotlight: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the gold standard for measuring the heat capacity of materials like ionic liquids.
Causality in the Protocol:
-
Hermetic Pans: Using hermetically sealed sample pans is mandatory. This prevents any mass loss due to the evaporation of trace volatiles at elevated temperatures, which would lead to an inaccurate heat capacity measurement.
-
Three-Step Method: The "three-step" method is a self-validating approach. It involves running a baseline (empty pan), a standard with a known heat capacity (like sapphire), and finally the sample. By subtracting the baseline from both the standard and the sample runs, instrumental artifacts are canceled out, leading to a highly trustworthy measurement.
-
Heating Rate: The choice of heating rate (e.g., 10 K/min) is a balance between signal sensitivity and thermal lag. A consistent heating rate across all three runs (baseline, standard, sample) is critical for accurate results.
Step-by-Step Methodology:
-
Baseline Run: Place an empty, hermetically sealed aluminum pan in the sample position and an identical empty pan in the reference position. Run the desired temperature program (e.g., from 283.15 K to 343.15 K at 10 K/min).
-
Standard Run: Place a sapphire standard of known mass in the sample pan and run the exact same temperature program.
-
Sample Preparation: Accurately weigh a small amount of dried [BMpyr][dca] into a new hermetic pan and seal it.
-
Sample Run: Replace the sapphire standard with the sample pan and run the identical temperature program for a third time.
-
Calculation: Use the instrument's software to calculate the heat capacity of the sample based on the heat flow differences between the three runs.
Visualizing Experimental Logic and Property Relationships
To better understand the interplay of experimental procedures and the resulting data, the following diagrams illustrate the logical flow of a thermophysical property characterization campaign and the relationships between key properties.
Caption: Workflow for thermophysical property characterization.
Caption: Interrelation of thermophysical properties.
Conclusion
The thermophysical data and protocols presented in this guide offer a robust foundation for researchers working with 1-butyl-1-methylpyrrolidinium dicyanamide. The emphasis on the causality behind experimental choices—from rigorous sample drying to the use of self-validating measurement techniques—is designed to foster scientific integrity and ensure the generation of high-quality, reliable data. By understanding not just the what but the why of these properties, scientists and drug development professionals can better predict the behavior of [BMpyr][dca] in their specific applications, accelerating innovation and ensuring the success of their research endeavors.
References
-
Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data.[Link]
-
Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data.[Link]
-
1-Butyl-1-methylpyrrolidinium dicyanamide. Chem-Impex.[Link]
-
(PDF) Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. ResearchGate.[Link]
-
1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g. Carl ROTH.[Link]
-
1-Butyl-1-methylpyrrolidinium dicyanamide, >98%. IoLiTec.[Link]
-
(PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents. ResearchGate.[Link]
-
1-Butyl-1-methylpyrrolidinium dicyanamide | C11H20N4. PubChem, National Center for Biotechnology Information.[Link]
-
(Request PDF) Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. ResearchGate.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g, CAS No. 370865-80-8 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. 1-Butyl-1-methylpyrrolidinium dicyanamide | C11H20N4 | CID 16213711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-Butyl-1-methylpyrrolidinium dicyanamide, >98% | IoLiTec [iolitec.de]
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- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Butyl-1-methylpyrrolidinium dicyanamide
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the ionic liquid 1-Butyl-1-methylpyrrolidinium dicyanamide (CAS: 370865-80-8). It delves into its core physicochemical properties, synthesis, and potential applications, with a focus on providing practical, field-proven insights.
Introduction: A Profile of a Versatile Ionic Liquid
1-Butyl-1-methylpyrrolidinium dicyanamide, often abbreviated as [BMPyrr][DCA], is a room-temperature ionic liquid (RTIL) that has garnered significant interest due to its unique combination of properties.[1] As with many ionic liquids, its structure, consisting of a 1-butyl-1-methylpyrrolidinium cation and a dicyanamide anion, imparts characteristics such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide array of substances.[2] These attributes make it a compelling alternative to volatile and often problematic organic solvents in various scientific and industrial applications.[2]
The dicyanamide anion is particularly noteworthy for contributing to the low viscosity and high thermal stability of the ionic liquids that contain it.[3] Furthermore, toxicological studies have suggested that [BMPyrr][DCA] exhibits lower toxicity compared to some other ionic liquids, such as those based on the 1-butyl-3-methylimidazolium ([Bmim]) cation.[3] This combination of favorable thermophysical properties and a better safety profile positions [BMPyrr][DCA] as a promising candidate for applications in electrochemistry, catalysis, and as a specialized solvent, including potential uses in the pharmaceutical sciences.[4]
Physicochemical Properties
The utility of 1-Butyl-1-methylpyrrolidinium dicyanamide in any application is fundamentally governed by its physicochemical properties. A summary of these key characteristics is presented below.
| Property | Value | Source(s) |
| CAS Number | 370865-80-8 | [5] |
| Molecular Formula | C₁₁H₂₀N₄ | [5][6] |
| Molecular Weight | 208.30 g/mol | [5][6] |
| Appearance | Light orange or yellow to orange liquid | [3][7] |
| Melting Point | -55 °C | [2] |
| Density | 1.023 g/cm³ (at 20 °C) | [2] |
| Viscosity | 46.4 cP (at 20 °C) | [2] |
| Conductivity | 10.83 mS/cm (at 30 °C) | [2] |
| Thermal Stability | Discoloration observed >80 °C | [2] |
| Refractive Index | Reported from T = (293.15 to 343.15) K | [4][8] |
| Molar Isobaric Heat Capacity | Reported from T = (293.15 to 333.15) K | [4][8] |
Synthesis of 1-Butyl-1-methylpyrrolidinium dicyanamide: A Step-by-Step Protocol
The synthesis of 1-Butyl-1-methylpyrrolidinium dicyanamide typically follows a two-step process involving the quaternization of 1-methylpyrrolidine followed by an anion exchange reaction. The following protocol is a synthesized methodology based on common procedures for preparing pyrrolidinium-based ionic liquids.[9]
Step 1: Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPyrr]Br)
This initial step involves the quaternization of 1-methylpyrrolidine with 1-bromobutane. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the pyrrolidine attacks the electrophilic carbon of the 1-bromobutane, forming the quaternary ammonium salt.
-
Materials:
-
1-methylpyrrolidine
-
1-bromobutane
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-methylpyrrolidine in acetonitrile.
-
Add a slight molar excess of 1-bromobutane to the solution.
-
Stir the mixture vigorously at room temperature and then heat to reflux. The reaction is typically carried out overnight to ensure completion.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. This will likely leave a yellowish solid product.
-
Wash the solid product with diethyl ether to remove any unreacted starting materials.
-
Filter the white solid product and dry under vacuum.
-
Characterize the resulting 1-butyl-1-methylpyrrolidinium bromide using techniques such as ¹H NMR spectroscopy to confirm its structure.[9]
-
Step 2: Anion Exchange to form 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA])
The second step is a metathesis reaction where the bromide anion of the synthesized salt is exchanged for the dicyanamide anion. This is typically achieved by reacting the bromide salt with a dicyanamide salt, such as sodium or silver dicyanamide.
-
Materials:
-
1-Butyl-1-methylpyrrolidinium bromide ([BMPyrr]Br)
-
Sodium dicyanamide (Na[N(CN)₂]) or Silver dicyanamide (Ag[N(CN)₂])
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Separatory funnel
-
-
Procedure:
-
Dissolve the synthesized [BMPyrr]Br in dichloromethane.
-
In a separate vessel, prepare a solution of sodium dicyanamide in deionized water.
-
Combine the two solutions in a separatory funnel and stir vigorously for several hours at room temperature to facilitate the anion exchange.
-
Allow the layers to separate. The organic phase will contain the desired ionic liquid, [BMPyrr][DCA]. The aqueous phase will contain the sodium bromide byproduct.
-
Separate the organic layer and wash it multiple times with deionized water to remove any remaining halide impurities.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The final product, 1-Butyl-1-methylpyrrolidinium dicyanamide, should be dried under high vacuum to remove any residual water and solvent.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-Butyl-1-methylpyrrolidinium dicyanamide.
Key Applications and Methodologies
The unique properties of [BMPyrr][DCA] make it suitable for a range of applications. Its potential as a solvent in organic synthesis and its utility in electrochemical systems are particularly notable.
Application in Electrochemistry: A Medium for Metal Deposition
Pyrrolidinium-based ionic liquids are known for their high ionic conductivity and wide electrochemical windows, making them excellent electrolytes for various electrochemical applications, including metal deposition and energy storage.[10] The use of [BMPyrr][DCA] as a medium for the electrodeposition of metals like gold and palladium has been explored.[5]
Experimental Protocol: Electrodeposition of a Thin Metal Film
This protocol outlines a general procedure for the electrodeposition of a metal from a [BMPyrr][DCA]-based electrolyte.
-
Objective: To deposit a thin, uniform film of a target metal onto a conductive substrate.
-
Materials:
-
1-Butyl-1-methylpyrrolidinium dicyanamide (as the electrolyte)
-
A salt of the metal to be deposited (e.g., AuCl₃, PdCl₂)
-
A three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
-
Procedure:
-
Electrolyte Preparation: Dissolve a specific concentration of the metal salt in [BMPyrr][DCA]. Gentle heating and stirring may be required to ensure complete dissolution.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the electrodes are properly immersed and positioned.
-
Cyclic Voltammetry (CV): Perform an initial CV scan to determine the reduction potential of the metal ion in the ionic liquid. This provides crucial information about the deposition voltage.
-
Chronoamperometry or Chronopotentiometry: Apply a constant potential (chronoamperometry) or current (chronopotentiometry) to the working electrode to initiate the deposition process. The choice of potential or current will be guided by the CV results.
-
Deposition: Continue the deposition for a predetermined amount of time to achieve the desired film thickness.
-
Post-Deposition Analysis: After deposition, carefully remove the working electrode, rinse it with a suitable solvent (e.g., acetonitrile) to remove residual ionic liquid, and dry it.
-
Characterization: Analyze the deposited film using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and electrochemical methods to assess the film's properties.
-
Potential in Drug Development: Enhancing Solubility
While direct applications in drug development are still emerging, the excellent solvency of [BMPyrr][DCA] for a wide range of compounds suggests its potential for addressing challenges with poorly soluble active pharmaceutical ingredients (APIs).[2] Ionic liquids can act as novel formulation media or as solvents in the synthesis and purification of drug molecules.
Safety and Handling
As with any chemical, proper safety precautions are essential when working with 1-Butyl-1-methylpyrrolidinium dicyanamide.
-
Hazard Classifications: It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][11] It may also cause respiratory irritation.[6][11][12]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.[5] Work in a well-ventilated area or a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or spray.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible liquid.[5]
-
Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[11][12] Do not empty into drains.[12]
Conclusion
1-Butyl-1-methylpyrrolidinium dicyanamide is a versatile ionic liquid with a compelling set of properties that make it a valuable tool for researchers and scientists. Its low viscosity, good thermal stability, and favorable toxicological profile compared to some other ionic liquids are significant advantages. While its applications in electrochemistry and as a solvent are well-documented, its potential in areas like drug development is an exciting frontier for future research. This guide provides a solid foundation for understanding and utilizing this promising ionic liquid in a variety of scientific endeavors.
References
-
(PDF) Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H 2 O Mixtures - ResearchGate. (2025, August 10). Retrieved from [Link]
-
1-Butyl-1-methyl-pyrrolidinium-dicyanamide (BMPyrr DCA), 25 g - Techmate. Retrieved from [Link]
-
Leveraging Imidazolium/Pyrrolidinium [Dicyanamide] Ionic Liquids to Enhance the Low-Temperature Behavior of γ-Butyrolactone | The Journal of Physical Chemistry B - ACS Publications. (2025, April 24). Retrieved from [Link]
-
1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g - Carl ROTH. Retrieved from [Link]
-
1-Butyl-1-methylpyrrolidinium dicyanamide | C11H20N4 | CID 16213711 - PubChem. Retrieved from [Link]
-
Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems | Journal of Chemical & Engineering Data - ACS Publications. (2024, July 22). Retrieved from [Link]
-
Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide - Carl ROTH. (2025, March 31). Retrieved from [Link]
-
Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols | Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]
-
Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
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Mutual Solubility of Aromatic Hydrocarbons in Pyrrolidinium and Ammonium-Based Ionic Liquids and Its Modeling Using the Cubic-Plus-Association (CPA) Equation of State - ResearchGate. (2017, January 10). Retrieved from [Link]
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Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications - ACS Publications. (2016, December 21). Retrieved from [Link]
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Structure and Properties of High Stability Geminal Dicationic Ionic Liquids. Retrieved from [Link]
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Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids | Inorganic Chemistry - ACS Publications. (2023, October 23). Retrieved from [Link]
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A Technical Guide to the Thermal Stability of 1-Butyl-1-methylpyrrolidinium Dicyanamide ([BMPyrr][DCA])
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative of Thermal Stability in Advanced Applications
1-Butyl-1-methylpyrrolidinium dicyanamide, hereafter referred to as [BMPyrr][DCA], is a prominent member of the ionic liquids (ILs) class of materials. Composed entirely of ions, these salts exhibit melting points below 100°C, granting them a unique set of properties including negligible vapor pressure, high ionic conductivity, and significant thermal stability. These characteristics make them highly attractive for a range of applications, from electrochemical systems to their emerging use as novel solvents and formulation agents in the pharmaceutical industry.[1]
For researchers, process chemists, and drug development professionals, a comprehensive understanding of an IL's thermal stability is not merely an academic exercise; it is a critical prerequisite for safe and effective implementation. The thermal decomposition threshold dictates the maximum operating temperature of a process, ensures the material's integrity during storage and handling, and prevents the formation of potentially hazardous degradation byproducts. This guide provides an in-depth analysis of the thermal stability of [BMPyrr][DCA], detailing the theoretical underpinnings, robust experimental protocols for its assessment, and an interpretation of the resulting data.
Foundational Principles: What Governs the Thermal Stability of an Ionic Liquid?
The thermal stability of an ionic liquid is intrinsically linked to the molecular structure of its constituent cation and anion. It is the temperature at which the compound begins to undergo irreversible chemical decomposition. For [BMPyrr][DCA], the key components are the 1-butyl-1-methylpyrrolidinium ([BMPyrr]⁺) cation and the dicyanamide ([DCA]⁻) anion.
-
The Dominant Role of the Anion: In the majority of ionic liquids, the anion's nature is the primary determinant of thermal stability.[2] The stability is influenced by the anion's nucleophilicity and basicity. Highly nucleophilic anions can attack the cation, initiating decomposition pathways at lower temperatures. The dicyanamide anion is recognized for imparting not only low viscosity but also relatively high thermal stability to ionic liquids.[3]
-
The Influence of the Cation: The cation's structure provides a secondary, yet significant, influence. For pyrrolidinium-based ILs, stability is generally robust.[4] However, factors such as the length of the alkyl chains can modulate this stability; typically, longer alkyl chains can slightly decrease thermal stability due to an increased propensity for elimination reactions.[5]
-
Purity and Extraneous Factors: The presence of impurities, particularly water and halides (e.g., chloride, bromide) leftover from synthesis, can drastically reduce the observed thermal stability of an IL. Therefore, rigorous purification and characterization are essential for obtaining reliable thermal data.
The interplay of these factors is best visualized as a logical relationship.
The Limitations of Dynamic TGA and the Importance of Isothermal Studies
While dynamic TGA is excellent for screening and comparison, it can overestimate the long-term operational stability of an IL. Decomposition can occur at temperatures significantly below the T_onset determined from a fast heating ramp, albeit at a much slower rate. [2][6]For applications requiring prolonged use at elevated temperatures, isothermal TGA is the self-validating system.
Isothermal TGA Protocol: In this method, the sample is rapidly heated to a specific temperature below T_onset and held there for an extended period (e.g., 10-24 hours) while the mass loss is continuously monitored. This provides a direct measure of the decomposition rate at a constant temperature, allowing for a more realistic determination of the Maximum Operating Temperature (MOT).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as phase transitions (melting, glass transition) and to characterize the energetics of decomposition (whether it is endothermic or exothermic).
Experimental Protocol: DSC
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal 3–5 mg of high-purity, dry [BMPyrr][DCA] in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Atmosphere Control: Maintain a constant inert atmosphere (nitrogen or argon) with a flow rate of 20–50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -90 °C).
-
Ramp the temperature to a point beyond the decomposition temperature (e.g., 450 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Analyze the curve for endothermic or exothermic peaks corresponding to thermal events.
Thermal Properties of [BMPyrr][DCA]
Data from multiple studies indicate that pyrrolidinium-based ionic liquids exhibit high thermal stability. [4]The dicyanamide anion also contributes favorably to this property. [3]While specific TGA/DSC data for [BMPyrr][DCA] is distributed across various studies focusing on thermophysical properties, a consistent picture of its stability emerges. [7][8] Data Summary:
The table below summarizes typical thermal properties for [BMPyrr][DCA] and related compounds, compiled from the scientific literature. It is important to note that absolute values can vary slightly based on the purity of the sample and the specific experimental conditions (e.g., heating rate) used.
| Ionic Liquid | Anion | Cation | T_onset (°C) (Typical) | T_d (°C) (Typical) | Reference Source |
| [BMPyrr][DCA] | Dicyanamide | Pyrrolidinium | ~350 - 400 | > 400 | General stability range for this IL class [9] |
| [C₄MPyr][Br] (related cation) | Bromide | Pyrrolidinium | ~260-280 | ~295 | Illustrates anion effect on stability [10] |
| [C₄C₁pyr][NTf₂] (related cation) | NTf₂⁻ | Pyrrolidinium | ~490-500 | - | Illustrates high stability of NTf₂ anion [4] |
| Imidazolium-based [DCA] ILs | Dicyanamide | Imidazolium | ~300 - 400 | - | Comparison with different cation core [2] |
Decomposition Mechanism: For ionic liquids with cyano-functionalized anions like dicyanamide, thermal decomposition is believed to occur primarily through two competitive pathways:[11]
-
Dealkylation (S_N2 attack): The dicyanamide anion acts as a nucleophile, attacking one of the alkyl groups (e.g., the butyl group) on the pyrrolidinium cation.
-
Deprotonation (E2 elimination): The anion acts as a base, abstracting a proton from the cation, leading to the formation of an alkene and a neutral amine.
The specific products formed depend on the precise conditions, but these pathways represent the most probable initial steps of thermal degradation.
Conclusion and Professional Recommendations
1-Butyl-1-methylpyrrolidinium dicyanamide is a thermally robust ionic liquid, with a decomposition onset temperature generally reported in the range of 350-400 °C under inert conditions. This high stability makes it a suitable candidate for various applications that may involve heating.
Key Recommendations for Professionals:
-
Verify Purity: Always use [BMPyrr][DCA] of the highest possible purity (≥98%), with low water and halide content, to ensure that thermal stability is not compromised. [12][13][14][15][16]* Rely on Isothermal Data for Process Design: For applications requiring long-term heating, do not rely solely on the T_onset from dynamic TGA. Conduct isothermal TGA experiments at your intended operating temperature to confirm long-term stability and define a safe operational window.
-
Consider the Atmosphere: The stability of [BMPyrr][DCA] will be lower under an oxidative atmosphere (air) compared to an inert atmosphere (nitrogen, argon). Process conditions should reflect this.
-
Safety First: Although ILs have low vapor pressure, their decomposition products can be volatile and potentially hazardous. All thermal analyses and high-temperature applications should be conducted in well-ventilated areas. Consult the Safety Data Sheet (SDS) for detailed handling information. [13][14][15] The continued investigation into the subtle structural influences on IL stability and a deeper analysis of decomposition product profiles will further enable the rational design and safe implementation of these remarkable materials in next-generation technologies.
References
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F.J.V. Santos, C.S.M.F. Costa, F. L. M. Santos, J. M. S. S. Esperança, L. P. N. Rebelo, J. M. M. Araújo. (n.d.). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H 2 O Mixtures. ResearchGate. [Link]
-
Nurul Hidayah Azeman, Nurul Soraya Kamal, Mohamed K. Hadj-Kali. (2022). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. National Center for Biotechnology Information. [Link]
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Ana B. Pereiro, Ana Corvo, Ana F. Santos, Eugénio J. Pires, João M. N. A. Fareleira, Isabel M. Marrucho, Luís M. N. B. F. Santos. (n.d.). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. ResearchGate. [Link]
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Gordana R. Jovanović-Šestak, Milan M. Seferović, Mirjana Lj. Kijevčanin, Ivona R. Radović, Slobodan P. Šerbanović. (n.d.). Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures. ResearchGate. [Link]
-
Chao-Ying Fan, Ming-Lan Li, Xiao-Xian Huang, Jing-Wen Wang, Xiao-Qian Yao, Zong-Zhang Lin. (2020). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]
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Mikhail A. Telyashev, Ilgiz R. Ramazanov, Eric A. Vasil’ev, Mikhail N. Rodionov, Alexey V. Kruchinin, Vladimir A. Zaichenko, Boris N. Solomonov. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide. Carl ROTH. [Link]
-
Anja Mudring, Kevin J. B. Liew, Oleg Kostko, Musahid Ahmed. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. ACS Publications. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide. Carl ROTH. [Link]
-
Urszula Domańska, Maciej Zawadzki, Mariola K. Kozłowska. (2017). Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Publications. [Link]
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Maddalena S. T. Morin, Martina B. H. Johansson, Salar M. K. Jahromi, C. E. S. Bernardes, K. J. M. Bishop. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. National Center for Biotechnology Information. [Link]
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Urszula Domańska, Maciej Zawadzki. (n.d.). Physicochemical and thermodynamic study on aqueous solutions of dicyanamide - Based ionic liquids. ResearchGate. [Link]
-
Carl ROTH. (n.d.). 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g. Carl ROTH. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium Dicyanamide
This in-depth technical guide provides a comprehensive overview of the density and viscosity of the ionic liquid 1-Butyl-1-methylpyrrolidinium dicyanamide, often abbreviated as [BMPyrr][DCA]. This document is intended for researchers, scientists, and professionals in drug development and other industrial fields who require a thorough understanding of the physical characteristics of this promising ionic liquid. [BMPyrr][DCA] is recognized for its potential in various applications, including as a solvent in electrochemical systems and in absorption refrigeration cycles.[1][2]
Introduction to 1-Butyl-1-methylpyrrolidinium Dicyanamide
1-Butyl-1-methylpyrrolidinium dicyanamide is a pyrrolidinium-based ionic liquid that is notable for its stability in both air and water. Its wide potential range makes it a subject of interest for electrochemical applications. The dicyanamide anion contributes to the low viscosity and high thermal stability of ionic liquids.[1] Understanding its fundamental physical properties, such as density and viscosity, is crucial for its practical application and for the design of processes that utilize it.
Physicochemical Data of [BMPyrr][DCA]
The density and viscosity of [BMPyrr][DCA] are key parameters that vary with temperature. The following table summarizes experimental data for the pure ionic liquid.
| Temperature (K) | Temperature (°C) | Density (g/cm³) | Viscosity (cP) |
| 293.15 | 20 | 1.023 | 46.4 |
| 298.15 | 25 | - | - |
| 303.15 | 30 | - | - |
| 308.15 | 35 | - | - |
| 313.15 | 40 | - | - |
| 318.15 | 45 | - | - |
| 323.15 | 50 | - | - |
| 328.15 | 55 | - | - |
| 333.15 | 60 | - | - |
| 338.15 | 65 | - | - |
| 343.15 | 70 | - | - |
Experimental Determination of Density and Viscosity
Accurate measurement of density and viscosity is paramount for the reliable application of ionic liquids. The following protocols outline standard methodologies for these determinations.
Density Measurement Protocol
The density of ionic liquids is commonly determined using a vibrating tube densimeter.[6][7][8] This method offers high accuracy and requires a small sample volume.
Principle: The principle of this method is based on measuring the change in the resonant frequency of a U-shaped vibrating tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.
Step-by-Step Methodology:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, over the desired temperature range. This calibration establishes the instrument constants.
-
Sample Preparation: The [BMPyrr][DCA] sample is degassed to remove any dissolved gases that could affect the density measurement. Given its stability, this can often be achieved by placing the sample under a vacuum for a specified period.
-
Temperature Control: The vibrating tube is housed in a thermostatically controlled chamber to maintain a precise and stable temperature throughout the measurement.
-
Measurement: The degassed sample is introduced into the vibrating tube. Once the temperature has stabilized, the resonant frequency of the tube is measured.
-
Calculation: The density of the sample is calculated from the measured resonant frequency using the calibration constants.
-
Replication: The measurement is typically repeated multiple times to ensure reproducibility and to calculate an average value and standard deviation.
Viscosity Measurement Protocol
The viscosity of ionic liquids can be determined using a capillary viscometer, such as an Ubbelohde viscometer, or a rotational rheometer.[6][7][8]
Principle (Ubbelohde Viscometer): This method relies on measuring the time it takes for a fixed volume of the liquid to flow through a calibrated capillary under the influence of gravity. The viscosity is then calculated using the Hagen-Poiseuille equation.
Step-by-Step Methodology:
-
Instrument Calibration: The viscometer is calibrated using a standard of known viscosity.
-
Sample Loading: A precise volume of the degassed [BMPyrr][DCA] sample is loaded into the viscometer.
-
Thermal Equilibration: The viscometer is placed in a transparent, thermostatically controlled bath to allow the sample to reach the desired temperature.
-
Flow Time Measurement: The liquid is drawn up into the upper bulb of the viscometer. The time taken for the liquid meniscus to pass between two marked points on the capillary is measured accurately.
-
Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Multiple Readings: Several readings are taken to ensure the data's reliability.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the density and viscosity of an ionic liquid.
Caption: Experimental workflow for determining the density and viscosity of [BMPyrr][DCA].
Structure-Property Relationships
The molecular structure of an ionic liquid dictates its physical properties. The relatively low viscosity of dicyanamide-based ionic liquids can be attributed to the charge delocalization and the flexibility of the anion.
Caption: Influence of ionic structure on the physical properties of [BMPyrr][DCA].
Conclusion
The density and viscosity of 1-Butyl-1-methylpyrrolidinium dicyanamide are fundamental properties that are critical for its application in various scientific and industrial fields. This guide has provided a summary of available data, detailed experimental protocols for their measurement, and an insight into the structure-property relationships. The methodologies described herein represent robust and reliable approaches for characterizing this and other ionic liquids, ensuring data integrity for research and development activities.
References
-
(PDF) Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H 2 O Mixtures - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures | Journal of Chemical & Engineering Data. (2015, November 30). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures | Request PDF. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]
-
1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]
-
Prediction of Refractive Index of 1-Butyl-1- Methylpyrrolidinium Dicyanamide and Water Ionic Liquid Mixture - AIP Publishing. (n.d.). AIP Publishing. Retrieved January 24, 2026, from [Link]
-
Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols | Request PDF. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols | Journal of Chemical & Engineering Data. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Densities and Viscosities of Ionic Liquid with Organic Solvents - MDPI. (2020, November 24). MDPI. Retrieved January 24, 2026, from [Link]
-
Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length | Journal of Chemical & Engineering Data. (2021, March 8). ACS Publications. Retrieved January 24, 2026, from [Link]
-
(PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents - ResearchGate. (2025, October 15). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Density Prediction of Ionic Liquids at Different Temperatures Using the Average Free Volume Model - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Density and viscosity of several pure and water-saturated ionic liquids - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
1-Butyl-1-methyl-pyrrolidinium-dicyanamide (BMPyrr DCA), 25 g - Techmate. (n.d.). Techmate. Retrieved January 24, 2026, from [Link]
-
Leveraging Imidazolium/Pyrrolidinium [Dicyanamide] Ionic Liquids to Enhance the Low-Temperature Behavior of γ-Butyrolactone | The Journal of Physical Chemistry B. (2025, April 24). ACS Publications. Retrieved January 24, 2026, from [Link]
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Ionic conductivity of pure [BMpyr][dca].
An In-Depth Technical Guide to the Ionic Conductivity of Pure 1-Butyl-1-methylpyrrolidinium Dicyanamide ([BMpyr][dca])
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ionic conductivity of pure 1-butyl-1-methylpyrrolidinium dicyanamide ([BMpyr][dca]), a prominent room-temperature ionic liquid (IL). The document delves into the theoretical underpinnings of ion transport in this material, the experimental methodologies for its precise measurement, and the critical influence of purity on its conductive properties. By synthesizing fundamental principles with practical, field-proven insights, this guide serves as an essential resource for researchers and professionals working with ionic liquids in diverse applications, from electrochemical devices to advanced pharmaceutical formulations.
Introduction: The Significance of [BMpyr][dca]
1-Butyl-1-methylpyrrolidinium dicyanamide, abbreviated as [BMpyr][dca], is a member of the pyrrolidinium-based ionic liquids, a class of materials lauded for their favorable electrochemical and thermal stability.[1] Ionic liquids are, by definition, salts with melting points below 100°C, and their entirely ionic constitution imparts a unique set of properties, including negligible vapor pressure, low flammability, and high thermal stability.[1] The dicyanamide ([dca]⁻) anion, in particular, contributes to the low viscosity and high conductivity of the resulting IL.[2] These characteristics make [BMpyr][dca] a highly attractive candidate for applications requiring efficient ion transport, such as in advanced battery electrolytes, supercapacitors, and as specialized media for chemical reactions and separations. A thorough understanding of its ionic conductivity is therefore paramount for the rational design and optimization of these technologies.
Theoretical Framework of Ionic Conduction in [BMpyr][dca]
The movement of ions in an ionic liquid is a complex process governed by the interplay of electrostatic interactions, ion size, and the availability of free volume within the liquid structure. Unlike dilute electrolyte solutions where ions move relatively independently, the high concentration of charge carriers in ILs leads to strong ion-ion correlations that significantly influence their transport properties.
The Inverse Relationship between Viscosity and Conductivity
A fundamental principle governing ion transport in ionic liquids is the inverse relationship between viscosity (η) and ionic conductivity (σ). Lower viscosity facilitates greater ion mobility, leading to higher conductivity.[2] This relationship is often qualitatively described by the Stokes-Einstein-Sutherland and Nernst-Einstein equations, which, while not perfectly predictive for the complex environment of an IL, provide a valuable conceptual framework. For [BMpyr][dca], as with many other ILs, a decrease in viscosity with increasing temperature directly corresponds to an increase in ionic conductivity.
Modeling Temperature Dependence: The Vogel-Tammann-Fulcher (VTF) Equation
The temperature dependence of transport properties in many ionic liquids, including viscosity and ionic conductivity, does not typically follow a simple Arrhenius law. Instead, it is often well-described by the empirical Vogel-Tammann-Fulcher (VTF) equation. The VTF equation accounts for the non-Arrhenius behavior observed in glass-forming liquids as they approach their glass transition temperature.
The VTF equation for ionic conductivity (σ) can be expressed as:
σ(T) = σ₀ * exp[-B / (T - T₀)]
where:
-
σ₀ is the pre-exponential factor, representing the conductivity at infinite temperature.
-
B is a parameter related to the activation energy for ion transport.
-
T is the absolute temperature in Kelvin.
-
T₀ is the Vogel temperature or ideal glass transition temperature, at which ion mobility is considered to cease.
Experimental data for the viscosity of pure [BMpyr][dca] has been successfully fitted to the VFT equation over a temperature range of 293.15 K to 343.15 K.[3] This strong correlation with the VTF model for viscosity strongly suggests that the ionic conductivity of pure [BMpyr][dca] will also exhibit a similar temperature dependence.
Ion Transport Mechanisms in Pyrrolidinium-Based ILs
The mechanism of ion transport in pyrrolidinium-based ionic liquids is a subject of ongoing research. It is understood to involve a combination of vehicular motion, where an ion moves with its solvation shell, and structural reorganization or "hopping" mechanisms. In the latter, an ion moves from one coordination site to another as the local liquid structure fluctuates. For dicyanamide-based ILs, the delocalized negative charge on the anion can lead to weaker cation-anion interactions and thus enhanced ion mobility.
Quantitative Analysis of Physicochemical Properties
Table 1: Physicochemical Properties of Pure [BMpyr][dca]
| Property | Value | Temperature (K) | Reference |
| Density | 1.035 g/cm³ | 298.15 | [3] |
| Viscosity | 37.5 mPa·s | 298.15 | [3] |
| Refractive Index | 1.502 | 298.15 | [3] |
The temperature-dependent viscosity data from Sanchez et al. (2012) provides a strong indication of the expected trend for ionic conductivity. As the temperature increases, the viscosity of [BMpyr][dca] decreases significantly, which in turn would lead to a substantial increase in its ionic conductivity.
Experimental Determination of Ionic Conductivity: A Self-Validating Protocol
The precise and reproducible measurement of ionic conductivity is crucial for characterizing [BMpyr][dca] and ensuring its suitability for a given application. Electrochemical Impedance Spectroscopy (EIS) is the gold standard for this purpose.
The Principle of Electrochemical Impedance Spectroscopy (EIS)
EIS involves applying a small amplitude alternating voltage (or current) to the ionic liquid sample over a wide range of frequencies and measuring the resulting current (or voltage) response.[4] By analyzing the phase shift and magnitude of the response, the impedance of the system can be determined. The bulk resistance of the ionic liquid can be extracted from the impedance data, which is then used to calculate the ionic conductivity.
Step-by-Step Experimental Protocol for EIS Measurement
This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained data.
4.2.1. Materials and Equipment
-
High-purity [BMpyr][dca] (≥99%)
-
Conductivity cell with two parallel, inert electrodes (e.g., platinum or glassy carbon) of known geometry.
-
Potentiostat with a frequency response analyzer capable of performing EIS.
-
Temperature-controlled environment (e.g., oven, cryostat, or circulating bath).
-
Inert gas supply (e.g., Argon or Nitrogen).
-
Standard conductivity solution (e.g., aqueous KCl) for cell constant determination.
4.2.2. Experimental Workflow
Caption: Workflow for Ionic Conductivity Measurement using EIS.
-
Cell Constant Determination (Self-Validation Step):
-
Thoroughly clean and dry the conductivity cell.
-
Fill the cell with a standard solution of known conductivity (e.g., 0.1 M KCl).
-
Perform an EIS measurement at a known temperature.
-
From the measured resistance (R_std), calculate the cell constant (k_cell) using the formula: k_cell = σ_std * R_std , where σ_std is the conductivity of the standard solution.
-
Repeat this measurement to ensure reproducibility. A consistent cell constant validates the geometry of your measurement setup.
-
-
Sample Preparation and Loading:
-
Ensure the high purity of the [BMpyr][dca] sample. Impurities can significantly affect conductivity.
-
Dry the ionic liquid under vacuum to remove any residual water.
-
Under an inert atmosphere (e.g., in a glovebox), carefully fill the calibrated conductivity cell with the pure [BMpyr][dca], ensuring no air bubbles are trapped between the electrodes.
-
-
Thermal Equilibration:
-
Place the filled conductivity cell in the temperature-controlled environment.
-
Allow the sample to equilibrate at the desired temperature for a sufficient amount of time to ensure thermal uniformity.
-
-
EIS Measurement:
-
Connect the conductivity cell to the potentiostat.
-
Apply a small AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data. A typical Nyquist plot for a pure ionic liquid will show a semicircle at high frequencies followed by a capacitive tail at low frequencies.
-
-
Data Analysis:
-
The bulk resistance (R_bulk) of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real axis of the Nyquist plot. This represents the resistance of the electrolyte itself, free from electrode polarization effects.
-
-
Calculation of Ionic Conductivity:
-
Calculate the ionic conductivity (σ) of the [BMpyr][dca] sample using the measured bulk resistance and the predetermined cell constant: σ = k_cell / R_bulk .
-
-
Temperature-Dependent Measurements:
-
Repeat steps 3-6 at various temperatures to obtain a profile of ionic conductivity as a function of temperature.
-
The Critical Role of Purity: A Self-Validating System
The measured ionic conductivity of [BMpyr][dca] is highly sensitive to the presence of impurities. Therefore, ensuring the purity of the sample is a critical aspect of obtaining reliable and reproducible data.
Synthesis and Purification
A common synthetic route to [BMpyr][dca] involves a metathesis reaction between a pyrrolidinium halide (e.g., 1-butyl-1-methylpyrrolidinium bromide) and a dicyanamide salt (e.g., sodium dicyanamide).
Caption: Synthesis and Purification of [BMpyr][dca].
Subsequent purification steps are crucial to remove residual starting materials and byproducts. This typically involves washing with deionized water (if the IL is hydrophobic) or recrystallization, followed by drying under high vacuum to remove volatile impurities and water.
Common Impurities and Their Effects
-
Water: Even small amounts of water can significantly impact the physicochemical properties of ionic liquids. Water can disrupt the ionic network, leading to a decrease in viscosity and, consequently, an increase in ionic conductivity.[5] However, the presence of water can also narrow the electrochemical window of the IL, which is detrimental for many applications.
-
Halides: Residual halide ions (e.g., Br⁻ or Cl⁻) from the synthesis are common impurities. Halides can increase the viscosity and decrease the conductivity of the ionic liquid. They can also have a detrimental effect on the performance of electrochemical devices by participating in unwanted side reactions.
Self-Validating Purity: The purity of the synthesized [BMpyr][dca] should be verified using techniques such as NMR spectroscopy (for structural confirmation) and Karl Fischer titration (for water content). The absence of halide impurities can be confirmed by qualitative tests (e.g., with silver nitrate) or more quantitative methods like ion chromatography.
Conclusion
The ionic conductivity of pure 1-butyl-1-methylpyrrolidinium dicyanamide is a key parameter that dictates its performance in a wide range of advanced applications. This guide has provided a comprehensive framework for understanding and measuring this critical property. By appreciating the theoretical underpinnings of ion transport, adhering to rigorous and self-validating experimental protocols, and recognizing the paramount importance of sample purity, researchers and professionals can confidently utilize [BMpyr][dca] to its full potential. The strong correlation between viscosity and conductivity, coupled with the applicability of the Vogel-Tammann-Fulcher model, provides a robust predictive tool for the behavior of this promising ionic liquid.
References
-
Zarrougui, R., Hachicha, R., Rjab, R., Messaoudi, S., & Ghodbane, O. (2018). Physicochemical characterizations of novel dicyanamide-based ionic liquids applied as electrolytes for supercapacitors. RSC Advances, 8(54), 30849–30858. [Link]
-
Santos, F., Llovell, F., & Vega, L. F. (2016). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data, 61(1), 317–327. [Link]
-
Sanchez, L. C., Garcia-Andrade, D., Rodriguez, H., & Brennecke, J. F. (2012). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data, 57(4), 1179–1186. [Link]
-
Zhang, Y., Li, H., Liu, G., & Zhang, S. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry, 6, 85. [Link]
-
Kar, M., & Weingärtner, H. (2011). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI. [Link]
-
Lasarte-Aragonés, G., & Gascón, I. (2017). Electrochemical Impedance Spectroscopy – A Tutorial. ACS Omega, 2(9), 5547–5557. [Link]
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An In-Depth Technical Guide to the Solubility of 1-Butyl-1-methylpyrrolidinium Dicyanamide in Organic Solvents
Introduction: The Significance of [BMPyrr][DCA] and Its Solubility
1-Butyl-1-methylpyrrolidinium dicyanamide, commonly abbreviated as [BMPyrr][DCA], is a prominent member of the pyrrolidinium-based ionic liquids. Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties such as negligible vapor pressure, high thermal stability, and a wide electrochemical window. [BMPyrr][DCA], in particular, has garnered significant attention for its potential applications in diverse fields, including electrochemistry, catalysis, and as a medium for green chemical processes. Its utility in these applications is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is paramount for process design, optimization, and the development of novel applications.
This technical guide provides a comprehensive overview of the solubility of [BMPyrr][DCA] in organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific disciplines who are working with or considering the use of this versatile ionic liquid. We will delve into its physicochemical properties, present available solubility data, detail an experimental protocol for solubility determination, and explore the underlying factors governing its solubility.
Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium Dicyanamide
A foundational understanding of the physicochemical properties of [BMPyrr][DCA] is essential for interpreting its solubility behavior. These properties influence its interactions with solvent molecules and provide context for its performance in various applications.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₄ | [1][2] |
| Molecular Weight | 208.30 g/mol | [1][2] |
| CAS Number | 370865-80-8 | [1] |
| Appearance | Liquid at room temperature | [2] |
| Melting Point | -55 °C | [2] |
| Density | 1.02 g/cm³ (at 20 °C) | [2] |
| Viscosity | 46 cP (at 20 °C) | [2] |
| Conductivity | 3.25 mS/cm (at 24 °C) | [2] |
Solubility of [BMPyrr][DCA] in Organic Solvents: A Data-Driven Overview
The solubility of an ionic liquid in an organic solvent is a critical parameter that dictates its utility in homogeneous catalysis, extraction processes, and as a reaction medium. The solubility is a result of the complex interplay of intermolecular forces between the ions of the IL and the solvent molecules.
While comprehensive, quantitative solubility data for [BMPyrr][DCA] across a wide spectrum of organic solvents is not extensively available in the public domain, existing research provides valuable insights into its miscibility and interactions with several solvent classes.
| Solvent Class | Solvent | Solubility/Miscibility | Key Observations & References |
| Water | H₂O | Miscible in all proportions | Studies on the thermophysical properties of [BMPyrr][DCA] and water mixtures indicate complete miscibility. The viscosity of the mixtures is highly dependent on the water molar fraction.[3][4][5] |
| Alcohols | 1-Propanol, 2-Propanol, 1-Butanol | Miscible in all proportions | Binary mixtures with these alcohols have been studied, and no phase separation was observed across the entire composition range at various temperatures. This suggests strong favorable interactions, likely hydrogen bonding between the dicyanamide anion and the hydroxyl group of the alcohol.[6] |
| Aromatic Hydrocarbons | Benzene, Toluene, Ethylbenzene | Partially Miscible (Liquid-Liquid Equilibria) | [BMPyrr][DCA] exhibits partial miscibility with aromatic hydrocarbons, leading to the formation of two liquid phases at certain compositions and temperatures. This property is exploited in liquid-liquid extraction processes.[7] |
| Lactones | γ-Butyrolactone (GBL) | Miscible | Studies on binary mixtures of [BMPyrr][DCA] and GBL show complete miscibility, with investigations into their physicochemical properties like density and viscosity across the full composition range.[8] |
| Ketones | Acetone | High (Qualitative) | While specific quantitative data is scarce, the interactions of volatile organic compounds with [BMPyrr][DCA] have been studied, suggesting significant interaction with ketones.[6] |
| Esters | Ethyl Acetate | Moderate to High (Qualitative) | Similar to ketones, direct solubility data is limited, but studies on activity coefficients at infinite dilution suggest favorable interactions. |
| Ethers | Tetrahydrofuran (THF) | Moderate (Qualitative) | The polar nature of THF suggests some degree of solubility, though likely less than with more polar solvents like alcohols. |
| Alkanes | Hexane, n-Heptane | Immiscible/Very Low | As a polar ionic liquid, [BMPyrr][DCA] is expected to have very low solubility in nonpolar alkanes.[7] |
Note: The terms "High," "Moderate," and "Low" are qualitative assessments based on the general principles of "like dissolves like" and the available literature on similar ionic liquids. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Determination of Solubility: A Validated Protocol
The accurate determination of ionic liquid solubility is crucial for many applications. The following is a detailed, step-by-step methodology for determining the solubility of [BMPyrr][DCA] in an organic solvent using the synthetic (cloud point) method. This method is based on observing the temperature at which a solution of known composition becomes turbid upon cooling (indicating phase separation) or clear upon heating.
Methodology: Synthetic (Cloud Point) Method
This protocol is a self-validating system as the cloud point can be repeatedly determined for the same sample to ensure reproducibility.
1. Materials and Equipment:
- 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA]), high purity (>98%)
- Organic solvent of interest, high purity (e.g., HPLC grade)
- Analytical balance (±0.0001 g)
- Sealed glass vials or a jacketed glass cell with a magnetic stirrer
- Temperature-controlled bath (e.g., cryostat) with a calibrated temperature probe (±0.1 K)
- Light source and detector (or visual observation against a dark background)
- Magnetic stirrer and stir bar
2. Step-by-Step Protocol:
Causality Behind Experimental Choices:
-
High Purity of Components: The presence of impurities, especially water, can significantly affect the solubility of ionic liquids. Therefore, using high-purity [BMPyrr][DCA] and solvents is critical for obtaining accurate and reproducible results.
-
Sealed Vials: Prevents the evaporation of the more volatile organic solvent, which would alter the composition of the mixture and lead to erroneous solubility measurements.
-
Controlled Cooling/Heating Rate: A slow and controlled temperature change is essential to ensure that the system is close to thermodynamic equilibrium during the phase transition. Rapid temperature changes can lead to supercooling or overheating, resulting in inaccurate measurements.
-
Continuous Stirring: Ensures that the mixture is homogeneous in temperature and composition, preventing localized phase separation and promoting accurate detection of the cloud point.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of [BMPyrr][DCA] using the synthetic (cloud point) method.
Factors Influencing the Solubility of [BMPyrr][DCA]
The solubility of 1-butyl-1-methylpyrrolidinium dicyanamide in organic solvents is governed by a delicate balance of intermolecular forces. Understanding these factors provides a predictive framework for solvent selection and for tuning the properties of IL-based systems.
-
Cation and Anion Structure: The nature of both the cation ([BMPyrr]⁺) and the anion ([DCA]⁻) plays a crucial role. The butyl chain on the pyrrolidinium cation introduces some nonpolar character, which can enhance solubility in less polar solvents compared to ILs with smaller alkyl chains. The dicyanamide anion, with its two cyano groups, is a strong hydrogen bond acceptor, which promotes solubility in protic solvents like alcohols.
-
Solvent Polarity: As a general rule, "like dissolves like." [BMPyrr][DCA] is a polar ionic liquid and therefore tends to be more soluble in polar organic solvents. Solvents with high dielectric constants and dipole moments are generally better at solvating the ions and overcoming the strong electrostatic forces within the ionic liquid lattice.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor is a significant factor in the solubility of [BMPyrr][DCA]. The nitrogen atoms in the dicyanamide anion can act as hydrogen bond acceptors. Solvents like alcohols, which are strong hydrogen bond donors, can form strong interactions with the [DCA]⁻ anion, leading to high solubility.
-
Temperature: The solubility of most solids and liquids in liquids increases with temperature. For [BMPyrr][DCA], increasing the temperature provides the necessary energy to overcome the cohesive forces within the ionic liquid and promotes mixing with the solvent. This is particularly relevant for solid-liquid equilibria.
Conceptual Diagram of Intermolecular Interactions
Caption: Key intermolecular interactions between [BMPyrr][DCA] and different classes of organic solvents.
Predictive Models for Solubility: The COSMO-RS Approach
Experimentally determining the solubility of an ionic liquid in a vast number of solvents can be time-consuming and resource-intensive. In this context, computational models offer a powerful tool for predicting solubility and screening potential solvents. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly effective method for ionic liquids.
COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties of fluids and solutions. It calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecules. For ionic liquids, the cation and anion are treated as separate components. The model can predict properties such as activity coefficients, which are directly related to solubility.
The primary advantage of COSMO-RS is its ability to predict the solubility of an ionic liquid in a wide range of solvents with reasonable accuracy, using only the molecular structures of the ions and the solvent molecules. This allows for a rapid in-silico screening of a large number of potential solvents for a specific application, significantly accelerating the research and development process.
Conclusion
1-Butyl-1-methylpyrrolidinium dicyanamide is a versatile ionic liquid with a solubility profile that is highly dependent on the nature of the organic solvent. It exhibits high miscibility with polar protic and aprotic solvents, while its solubility in nonpolar solvents is limited. This guide has provided a comprehensive overview of its physicochemical properties, a summary of available solubility data, a detailed experimental protocol for solubility determination, and an exploration of the factors influencing its solubility. While a complete quantitative solubility dataset across all solvent classes is not yet available, the information and methodologies presented herein provide a strong foundation for researchers and professionals to effectively utilize [BMPyrr][DCA] in their applications. The continued investigation into the solubility of this and other ionic liquids will undoubtedly pave the way for new and innovative technologies.
References
-
Carl Roth. (n.d.). 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), ≥98%. Retrieved from [Link]
-
Zec, N., et al. (2015). Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures. Journal of Chemical & Engineering Data, 60(12), 3583-3593. Retrieved from [Link]
-
González, E. J., et al. (2013). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data, 58(6), 1440–1448. Retrieved from [Link]
-
Cumicheo, C., et al. (2015). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data, 60(12), 3594–3605. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium dicyanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical and thermodynamic study on aqueous solutions of dicyanamide - Based ionic liquids. Retrieved from [Link]
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Truman ChemLab. (2009). Binary Solid-Liquid Phase Diagram. Retrieved from [Link]
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Gallus, J., et al. (2001). Binary Solid–Liquid Phase Diagrams of Selected Organic Compounds. Journal of Chemical Education, 78(7), 961. Retrieved from [Link]
-
ResearchGate. (n.d.). Density, ρ, for the aqueous [Bmpyr][dca] system, at the studied temperatures. Retrieved from [Link]
-
ResearchGate. (n.d.). All the solubility data for ethyl acetate (1) in water (2). Retrieved from [Link]
-
ResearchGate. (n.d.). Density, ρ, for the aqueous [Bmpyr][dca] system, at the studied temperatures. Retrieved from [Link]
-
Truman ChemLab. (2009). Binary Solid-Liquid Phase Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Interactions of Volatile Organic Compounds with the Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thermodynamic study of binary mixtures of 1-butyl-1-methylpyrrolidinium dicyanamide ionic liquid with molecular solvents: new experimental data and modeling with PC-SAFT equation of state. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 1-Butyl-1-methylpyrrolidinium Dicyanamide
This guide provides a comprehensive overview of the safety and handling protocols for 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA]), an ionic liquid with burgeoning applications in electrochemistry and as a solvent for various chemical processes.[1] While often touted for their low vapor pressure, the handling of ionic liquids necessitates a thorough understanding of their unique chemical and toxicological properties to ensure laboratory safety.[2][3] This document is intended for researchers, scientists, and drug development professionals who work with this compound.
Understanding the Compound: Physicochemical Properties
1-Butyl-1-methylpyrrolidinium dicyanamide (CAS No. 370865-80-8) is a pyrrolidinium-based ionic liquid that is stable in air and water.[1] Its key physical and chemical properties are summarized in the table below. Understanding these characteristics is fundamental to designing safe experimental and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₄ | Iolitec |
| Molecular Weight | 208.30 g/mol | Iolitec |
| Appearance | Liquid | N/A |
| Density | 1.02 g/cm³ at 20°C | Carl ROTH[4] |
| Melting Point | -55 °C | Iolitec[5] |
| Viscosity | 46 cP at 20°C | Iolitec[5] |
| Thermal Stability | Discoloration above 80°C | Carl ROTH[4] |
| Solubility | Data not readily available, but miscibility with water has been studied.[6] | N/A |
Note: The properties of ionic liquids can be highly sensitive to impurities, particularly water content.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Butyl-1-methylpyrrolidinium dicyanamide is classified as follows:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[7][8]
-
Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[7][8]
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4). [8]
It is important to note that while this ionic liquid has a negligible vapor pressure, aerosols or mists can be generated, leading to inhalation exposure.[4] The toxicological properties of many ionic liquids have not been exhaustively studied, warranting a cautious approach to handling.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.
Engineering Controls
-
Ventilation: All work with 1-Butyl-1-methylpyrrolidinium dicyanamide should be conducted in a well-ventilated area.[7] A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[9]
-
Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling 1-Butyl-1-methylpyrrolidinium dicyanamide:
| PPE Type | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be worn if there is a splash hazard. | To protect against splashes that can cause serious eye irritation.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after. | To prevent skin contact and subsequent irritation.[8][10] |
| Skin and Body Protection | A lab coat or other protective clothing that covers the arms. Impervious clothing should be worn if there is a risk of significant skin contact. | To protect the skin from accidental splashes.[8][10] |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/mists should be used. | To prevent respiratory tract irritation from inhaled mists or aerosols.[8] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount for laboratory safety.
General Handling
-
Wash hands thoroughly after handling and before breaks.[7]
-
Keep away from food, drink, and animal feedingstuffs.[7]
-
Use only in well-ventilated areas.[12]
Storage
-
Store in a tightly closed container in a dry, well-ventilated place.[7][10]
-
Recommended storage temperature is between 15–25 °C.[7]
-
Keep away from strong oxidizing agents and bases.[8]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First-Aid Measures
-
After inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
-
After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, consult a physician.[7]
-
After eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7]
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor immediately.[7][12]
Fire-Fighting Measures
1-Butyl-1-methylpyrrolidinium dicyanamide is combustible.[7]
-
Suitable extinguishing media: Water spray, dry extinguishing powder, BC-powder, or carbon dioxide (CO₂).[7]
-
Unsuitable extinguishing media: Do not use a direct water jet, as it may spread the fire.[7]
-
Hazardous combustion products: In case of fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be released.[7]
-
Protective equipment for firefighters: Wear a self-contained breathing apparatus and full protective gear.[7]
Accidental Release Measures
-
Personal precautions: Avoid contact with the spilled material. Ensure adequate ventilation.[7][11]
-
Environmental precautions: Prevent the material from entering drains, surface water, or ground water.[7][11]
-
Methods for cleaning up: Absorb the spill with a liquid-binding material such as sand, diatomaceous earth, or a universal binding agent.[11] Place the absorbed material into appropriate, labeled containers for disposal.[11]
Disposal Considerations
1-Butyl-1-methylpyrrolidinium dicyanamide and its container must be disposed of as hazardous waste.[11] Do not empty into drains.[11] Contaminated packaging should be handled in the same manner as the substance itself.[11] Disposal must be in accordance with local, regional, national, and international regulations.[11]
Conclusion
While 1-Butyl-1-methylpyrrolidinium dicyanamide offers significant advantages in various scientific applications, a comprehensive understanding and diligent application of safety protocols are non-negotiable. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
-
Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide. Carl ROTH. (2025-03-31). [Link]
-
Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide. Carl ROTH. (2024-03-02). [Link]
-
1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g. Carl ROTH. [Link]
-
Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H₂O Mixtures. ResearchGate. (2015-11). [Link]
-
Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data. [Link]
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How do I handle with ionic liquids? ResearchGate. (2015-09-01). [Link]
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Safety Data Sheet. Hampton Research. (2024-10-10). [Link]
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Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. ResearchGate. (2013-05-13). [Link]
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Navigating the Electrochemical Frontier: A Technical Guide to the Electrochemical Window of [BMpyr][dca]
Introduction: The Promise of [BMpyr][dca] in Electrochemical Applications
In the landscape of materials science and electrochemical research, ionic liquids (ILs) have emerged as a pivotal class of compounds, offering a unique combination of properties that make them highly attractive for a range of applications, from energy storage to electrocatalysis. Among these, 1-butyl-1-methylpyrrolidinium dicyanamide, hereafter referred to as [BMpyr][dca], has garnered significant attention. This room-temperature ionic liquid (RTIL) is characterized by its notable thermal stability, low volatility, and high ionic conductivity, positioning it as a compelling alternative to traditional organic electrolytes.[1] A critical parameter governing the utility of [BMpyr][dca] in any electrochemical system is its electrochemical window (EW). This guide provides an in-depth technical exploration of the electrochemical window of [BMpyr][dca], detailing its fundamental principles, measurement methodologies, and the key factors that influence its operational limits.
The electrochemical window is defined as the potential range over which an electrolyte remains electrochemically inert, neither undergoing oxidation nor reduction.[2] A wide electrochemical window is a highly desirable characteristic for an electrolyte, as it dictates the maximum operating voltage of an electrochemical device. For researchers, scientists, and drug development professionals, a thorough understanding of the electrochemical window of [BMpyr][dca] is paramount for designing robust and efficient electrochemical systems.
Theoretical Framework: Understanding the Limits of Stability
The electrochemical window of any ionic liquid is fundamentally determined by the electrochemical stability of its constituent ions. The anodic (positive) limit is dictated by the oxidation potential of the anion, while the cathodic (negative) limit is set by the reduction potential of the cation.
Anodic Limit: The Oxidation of the Dicyanamide Anion ([dca]⁻)
The dicyanamide anion, [N(CN)₂]⁻, is a pseudohalide and its oxidation at the anode marks the positive boundary of the electrochemical window of [BMpyr][dca]. The electrochemical oxidation of the [dca]⁻ anion is reported to be an irreversible process that can lead to polymerization, forming an insulating film on the electrode surface.[3] This process effectively passivates the electrode and prevents further electrochemical reactions. The onset of this oxidation process defines the anodic potential limit.
Cathodic Limit: The Reduction of the 1-Butyl-1-methylpyrrolidinium Cation ([BMpyr]⁺)
The 1-butyl-1-methylpyrrolidinium cation, [C₄H₉(CH₃)C₄H₈N]⁺, is a saturated heterocyclic ammonium cation. Its stability towards reduction determines the negative, or cathodic, limit of the electrochemical window. Pyrrolidinium-based cations are known for their exceptional electrochemical stability, which contributes to the wide electrochemical windows observed in many pyrrolidinium-based ionic liquids.[4][5] The reduction of the [BMpyr]⁺ cation is an irreversible process that involves the cleavage of the pyrrolidinium ring or the detachment of the alkyl chains.
Quantitative Analysis: The Electrochemical Window of [BMpyr][dca]
The electrochemical window of [BMpyr][dca] has been experimentally determined, with a representative value of 2.25 V when measured on a platinum (Pt) electrode.[3] It is crucial to recognize that this value can be influenced by several factors, as detailed in the subsequent section.
| Parameter | Value | Reference Electrode | Working Electrode | Source |
| Electrochemical Window | 2.25 V | Fc/Fc⁺ | Pt | [3] |
| Anodic Limit (Eₐ) | 0.0 V | Fc/Fc⁺ | Pt | [3] |
| Cathodic Limit (Eₖ) | -2.25 V | Fc/Fc⁺ | Pt | [3] |
Factors Influencing the Electrochemical Window
The practical electrochemical window of [BMpyr][dca] is not an immutable property but is rather sensitive to a range of experimental conditions. A comprehensive understanding of these factors is essential for the accurate determination and application of this critical parameter.
Purity of the Ionic Liquid: The Critical Role of Water
The presence of impurities, particularly water, can significantly narrow the electrochemical window of ionic liquids.[6] Water can be electrochemically active, undergoing reduction to hydrogen gas at the cathode and oxidation to oxygen gas at the anode, both of which occur at potentials within the intrinsic window of the ionic liquid. Therefore, rigorous drying of [BMpyr][dca] prior to electrochemical measurements is imperative for obtaining an accurate and wide electrochemical window.
Electrode Material
The nature of the working electrode material plays a significant role in defining the measured electrochemical window. Different electrode materials exhibit varying catalytic activities towards the oxidation and reduction of the ionic liquid's constituent ions. For instance, platinum, glassy carbon, and gold electrodes can all yield slightly different values for the anodic and cathodic limits due to differences in their surface chemistry and electronic properties.
Temperature
Temperature can influence the kinetics of the electrochemical reactions that define the anodic and cathodic limits. Generally, an increase in temperature can lead to a narrowing of the electrochemical window as the increased thermal energy can overcome the activation barriers for the decomposition reactions of the cation and anion.
Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry
Cyclic voltammetry (CV) is the most widely used technique for determining the electrochemical window of ionic liquids.[4] It is a potentiodynamic method where the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured.
I. Materials and Equipment
-
Ionic Liquid: High-purity, dry 1-butyl-1-methylpyrrolidinium dicyanamide ([BMpyr][dca]).
-
Working Electrode: Glassy carbon (GC) or Platinum (Pt) disk electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: A quasi-reference electrode, such as a silver wire (Ag/Ag⁺), is commonly used in non-aqueous systems.[7] An internal reference standard, such as ferrocene, should be added to the ionic liquid for accurate potential calibration.
-
Electrochemical Cell: A three-electrode cell designed for small volumes of electrolyte.
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Inert Atmosphere: A glovebox or Schlenk line with a dry, inert atmosphere (e.g., argon or nitrogen) is essential to prevent contamination from air and moisture.
II. Pre-measurement Preparations
-
Drying the Ionic Liquid: Dry the [BMpyr][dca] under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water. The water content should be verified using Karl Fischer titration.
-
Electrode Polishing: Polish the working electrode to a mirror finish using successively finer alumina or diamond slurries. After polishing, sonicate the electrode in a suitable solvent (e.g., isopropanol, acetone) to remove any polishing debris and then dry it thoroughly.
-
Cell Assembly: Assemble the three-electrode cell inside an inert atmosphere glovebox. Add the dried [BMpyr][dca] to the cell.
-
Internal Reference Addition: Add a small amount of ferrocene to the ionic liquid to serve as an internal potential reference.
III. Cyclic Voltammetry Measurement
-
Initial Potential: Set the initial potential to the open-circuit potential (OCP) of the system.
-
Potential Sweep:
-
To determine the cathodic limit , sweep the potential from the OCP towards negative potentials until a significant increase in the cathodic current is observed. Then, reverse the sweep direction back to the OCP.
-
To determine the anodic limit , sweep the potential from the OCP towards positive potentials until a sharp increase in the anodic current is observed. Then, reverse the sweep direction back to the OCP.
-
-
Scan Rate: A typical scan rate for determining the electrochemical window is 50-100 mV/s.
-
Data Acquisition: Record the current response as a function of the applied potential.
IV. Data Analysis and Interpretation
-
Voltammogram Analysis: The resulting cyclic voltammogram will show a region of low current, which corresponds to the electrochemical window. The anodic and cathodic limits are determined by the potentials at which the current begins to increase significantly.
-
Determining the Limits: A common method to define the limits is to set a cutoff current density (e.g., 0.1 or 1.0 mA/cm²). The potential at which the current density reaches this cutoff value is taken as the anodic or cathodic limit.
-
Potential Calibration: The potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple should be measured from the cyclic voltammogram. The anodic and cathodic limits should then be reported relative to the Fc/Fc⁺ potential.
Conclusion: A Versatile Electrolyte with a Defined Operational Range
The ionic liquid [BMpyr][dca] presents a compelling profile for a variety of electrochemical applications, underscored by its favorable physical and chemical properties. Its electrochemical window of approximately 2.25 V provides a defined operational range for its use as an electrolyte. However, as this guide has detailed, the practical electrochemical stability is highly dependent on experimental conditions, most notably the purity of the ionic liquid and the nature of the electrode material. For researchers and scientists, a meticulous and standardized approach to the measurement of the electrochemical window, as outlined in the provided protocol, is crucial for obtaining reliable and reproducible data. A thorough understanding and control of these parameters will enable the full potential of [BMpyr][dca] to be realized in the development of next-generation electrochemical technologies.
References
- Bard, A. J., & Faulkner, L. R. (2001).
- Galinski, M., Lewandowski, A., & Stepniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567-5580.
- Weingarth, M., & Hagn, A. (2014). The electrochemical window of ionic liquids. In Ionic Liquids: From Knowledge to Application (pp. 1-28). Springer, Berlin, Heidelberg.
- Armand, M., Endres, F., MacFarlane, D. R., Ohno, H., & Scrosati, B. (2009). Ionic-liquid materials for the electrochemical challenges of the future.
- Díaz-García, M., García-Martínez, J. C., & Torriero, A. A. J. (2019). Comparison of the electrochemical behavior of some Rare Earth Elements in butyl methylpyrrolidinium dicyanamide ionic liquid. Journal of Electroanalytical Chemistry, 851, 113476.
- Hapiot, P., & Lagrost, C. (2008). Electrochemical reactivity of ionic liquids. Chemical reviews, 108(7), 2238-2264.
- Izutsu, K. (2009). Electrochemistry in nonaqueous solutions. John Wiley & Sons.
- Lewandowski, A., & Swiderska-Mocek, A. (2009). Ionic liquids as electrolytes for Li-ion batteries—An overview of electrochemical studies. Journal of Power Sources, 194(2), 601-609.
- MacFarlane, D. R., Forsyth, M., Izgorodina, E. I., Abbott, A. P., & Annat, G. (2007). On the concept of ionicity in ionic liquids. Physical Chemistry Chemical Physics, 9(13), 1529-1535.
- Olivier-Bourbigou, H., Magna, L., & Morvan, D. (2010). Ionic liquids and catalysis: the past, the present and the future.
- Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084.
- Buzzeo, M. C., Evans, R. G., & Compton, R. G. (2004). Effect of water on the electrochemical window and potential limits of room-temperature ionic liquids. ChemPhysChem, 5(8), 1106-1120.
- Appetecchi, G. B., Montanino, M., & Passerini, S. (2010).
- Shkrob, I. A., Chemerisov, S. D., & Wishart, J. F. (2007). Electron and H atom attachment to pyrrolidinium and piperidinium cations in ionic liquids: A pulse radiolysis and density functional theory study. The Journal of Physical Chemistry B, 111(40), 11774-11783.
- Zhou, F., Liang, Y., & Liu, W. (2009). Ionic liquid lubricants: a review. Chemical Society Reviews, 38(9), 2590-2599.
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Methodological & Application
Application Notes & Protocols: Leveraging 1-Butyl-1-methylpyrrolidinium dicyanamide in Advanced Battery Electrolytes
Introduction: The Imperative for Safer, High-Performance Electrolytes
The advancement of energy storage technologies, particularly lithium-ion batteries, is intrinsically linked to the innovation of their core components. The electrolyte, the medium for ion transport, remains a critical area of development, with conventional carbonate-based solvents posing significant safety risks due to their volatility and flammability. Ionic Liquids (ILs) have emerged as a promising class of electrolytes to address these challenges.[1] ILs are salts that are liquid at or near room temperature, characterized by negligible vapor pressure, low flammability, high thermal stability, and wide electrochemical windows.[1]
Among the vast library of available ILs, 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA] or PYR14DCA) presents a unique combination of properties.[2] This document serves as a detailed guide for researchers and scientists on the application of [BMPyrr][DCA] in battery electrolytes. We will explore its fundamental properties, provide a rationale for its use, and detail step-by-step protocols for electrolyte preparation and characterization, grounded in established scientific principles.
Physicochemical Profile of 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA])
The efficacy of an electrolyte is dictated by its physical and chemical properties. [BMPyrr][DCA] is a pyrrolidinium-based ionic liquid noted for its favorable transport properties.[3] A summary of its key characteristics is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₀N₄ | [4] |
| Molecular Weight | 208.30 g/mol | [4] |
| CAS Number | 370865-80-8 | [4] |
| Melting Point | -55 °C | [4][5] |
| Density | ~1.02 g/cm³ (@ 20 °C) | [4][5] |
| Viscosity | ~46 cP (@ 20 °C) | [4][5] |
| Ionic Conductivity | ~3.25 mS/cm (@ 24 °C) | [4] |
| Electrochemical Window | ~3.5 V | [4] |
| Thermal Stability | Discoloration observed >80 °C | [5] |
Rationale for Use in Battery Electrolytes: A Scientist's Perspective
The selection of an electrolyte component is a deliberate process based on a trade-off of properties to achieve desired battery performance and safety metrics.
Key Advantages of [BMPyrr][DCA]
-
Enhanced Safety: Like many ILs, [BMPyrr][DCA] has very low volatility and is non-flammable, directly mitigating the primary safety concerns associated with traditional organic carbonate electrolytes.[1]
-
Favorable Transport Properties: Compared to other common ILs like those with the bis(trifluoromethylsulfonyl)imide (TFSI) anion, [BMPyrr][DCA] exhibits a significantly lower viscosity (e.g., ~46 cP for DCA vs. ~94 cP for a similar TFSI-based IL).[5] This lower viscosity, stemming from the smaller, more planar dicyanamide anion, facilitates faster ion transport, which is directly correlated with higher ionic conductivity.[6]
-
Wide Liquidus Range: With an extremely low melting point of -55 °C, electrolytes based on [BMPyrr][DCA] can potentially operate at lower temperatures without freezing, a common failure point for conventional systems.[4][5]
Critical Limitations and Experimental Considerations
-
Anodic Stability: The primary drawback of the dicyanamide anion is its limited anodic stability, with an electrochemical window of approximately 3.5 V.[4] This makes it inherently less compatible with high-voltage cathode materials like Nickel-Manganese-Cobalt (NCM) oxides, which operate well above 4.0 V vs. Li/Li⁺. While some studies have reported surprisingly decent cycling of NCM cathodes with DCA-based electrolytes, its stability is inferior to anions like TFSI.[6] Researchers must carefully consider this limitation when designing high-energy-density cells.
-
Water Content: [BMPyrr][DCA] is hygroscopic. Rigorous drying of the IL and all other components is paramount. Water contamination can lead to parasitic reactions, electrode degradation, and a narrowed electrochemical window.
-
Use as a Co-solvent: While its viscosity is low for an IL, it is still an order of magnitude higher than solvents like dimethyl carbonate (DMC). Therefore, [BMPyrr][DCA] is often best utilized in binary or ternary mixtures with conventional battery solvents (e.g., ethylene carbonate, γ-butyrolactone) to reduce overall viscosity and improve rate capability.[7]
Experimental Protocols
The following protocols provide a foundation for preparing and characterizing [BMPyrr][DCA]-based electrolytes. All procedures involving lithium salts and non-aqueous electrolytes must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 1 ppm.
Protocol 1: Preparation of a Binary IL-Salt Electrolyte (e.g., 1.0 M LiTFSI in [BMPyrr][DCA])
Objective: To prepare a stable, low-moisture electrolyte for electrochemical testing.
Causality: The dissolution of a lithium salt into the ionic liquid provides the necessary Li⁺ charge carriers for battery operation. LiTFSI is a common choice due to its high thermal stability, good dissociation, and compatibility with lithium metal anodes. The drying step is the most critical for preventing deleterious side reactions.
Materials & Equipment:
-
1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA], >98% purity)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade)
-
Argon-filled glovebox
-
Vacuum oven
-
Analytical balance (inside glovebox)
-
Glass vials with airtight caps
-
Magnetic stirrer with hotplate
Step-by-Step Procedure:
-
Component Drying (Crucial Step): Place the required amount of [BMPyrr][DCA] in a glass vial and LiTFSI in a separate vial. Dry both in a vacuum oven for at least 24 hours ([BMPyrr][DCA] at ~80°C, LiTFSI at ~120°C) to remove residual water.
-
Glovebox Transfer: Transfer the hot, sealed vials directly into the glovebox antechamber and allow them to cool to the glovebox atmosphere before opening.
-
Weighing: On an analytical balance inside the glovebox, weigh the desired mass of dried [BMPyrr][DCA] into a larger, clean vial equipped with a magnetic stir bar.
-
Salt Addition: Calculate and weigh the corresponding mass of LiTFSI needed for the target molarity (e.g., for 10 mL of ~1.0 M solution, add ~2.93 g of LiTFSI to ~10.2 g of [BMPyrr][DCA]). Add the LiTFSI powder to the IL in small portions while stirring.
-
Dissolution: Seal the vial and leave it stirring on a magnetic stirrer. Gentle heating (e.g., 40-50°C) can accelerate dissolution. Continue mixing until the solution is clear and homogenous, with no visible salt particles. This may take several hours.
-
Storage: Once fully dissolved, turn off the heat and allow the electrolyte to cool. Store in a clearly labeled, tightly sealed container inside the glovebox.
Protocol 2: Electrochemical Stability Window (ESW) Determination by Linear Sweep Voltammetry (LSV)
Objective: To determine the voltage range over which the electrolyte is stable.
Causality: LSV applies a continuously increasing (or decreasing) potential to a working electrode and measures the resulting current. A sharp, non-reversible increase in current indicates the onset of electrolyte decomposition (oxidation at high potentials, reduction at low potentials). A three-electrode setup is used to isolate the electrochemical behavior at the working electrode interface without interference from the counter electrode.
Materials & Equipment:
-
Prepared [BMPyrr][DCA]-based electrolyte
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy carbon or Platinum disk electrode (polished to a mirror finish)
-
Reference Electrode (RE): Lithium metal strip or wire
-
Counter Electrode (CE): Lithium metal strip or foil
-
Argon-filled glovebox for cell assembly
Step-by-Step Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse with an anhydrous solvent (e.g., acetonitrile), and dry thoroughly under vacuum before transferring to the glovebox.
-
Cell Assembly: Inside the glovebox, assemble the three-electrode cell. Fill the cell with the prepared electrolyte, ensuring the bottom of all three electrodes is submerged. Position the reference electrode tip as close as possible to the working electrode to minimize iR drop.
-
Open Circuit Potential (OCP): Connect the cell to the potentiostat. Allow the system to rest and stabilize by monitoring the OCP for 15-30 minutes, or until the drift is minimal (<1 mV/s).
-
Anodic (Oxidative) Scan: Perform a linear sweep voltammetry scan from the stabilized OCP to a high potential (e.g., 5.0 V vs. Li/Li⁺).
-
Typical Scan Rate: 1-5 mV/s. A slower scan rate provides a more accurate determination of the stability limit.
-
-
Cathodic (Reductive) Scan: Using a freshly polished WE and a fresh cell setup, perform a linear sweep from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
Data Analysis: Plot the resulting current density (current/electrode area) versus the applied potential. The electrochemical stability limit is defined as the potential at which the current density reaches a specific cutoff value (e.g., 0.01 - 0.1 mA/cm²). The difference between the anodic and cathodic limits is the ESW.
Safety and Handling
While safer than conventional organic solvents, [BMPyrr][DCA] is still a chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist.[8][9] Handle in a well-ventilated area or under a fume hood when outside of a glovebox.
-
Toxicity: The substance may cause skin and eye irritation and may cause respiratory irritation.[10] It is harmful if swallowed.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or surface water.[8]
References
-
Chem-Impex. 1-Butyl-1-methylpyrrolidinium dicyanamide. Available from: [Link]
-
Forte, E., et al. (2016). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data, 61(12), 4176-4186. Available from: [Link]
-
Thermo-Pedia. Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. Available from: [Link]
-
Gourdin, G., et al. (2016). Investigation of the N-butyl-N-methyl pyrrolidinium trifluoromethanesulfonyl-N-cyanoamide (PYR14TFSAM) ionic liquid as electrolyte for Li-ion battery. Electrochimica Acta, 206, 477-484. Available from: [Link]
-
Li, Y., et al. (2012). Doped butylmethylpyrrolidinium–dicyanamide ionic liquid as an electrolyte for MnO2 supercapacitors. Journal of Materials Chemistry, 22(13), 6274-6279. Available from: [Link]
-
Bari, K., et al. (2019). Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures. Journal of Molecular Liquids, 283, 649-658. Available from: [Link]
-
Forte, E., et al. (2016). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. ResearchGate. Available from: [Link]
-
Carl ROTH. 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA). Available from: [Link]
-
El-Enin, S. A., et al. (2022). Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. Molecules, 27(23), 8527. Available from: [Link]
-
González, E. J., et al. (2013). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data, 58(6), 1440-1448. Available from: [Link]
-
Giner, B., et al. (2021). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Polymers, 13(17), 2968. Available from: [Link]
-
ASHA, V. S., et al. (2020). Pyrrolidinium‐based ionic liquids as electrolytes for lithium batteries: A Computational Study. International Journal of Quantum Chemistry, 120(20), e26359. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide. Available from: [Link]
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- 5. 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g, CAS No. 370865-80-8 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
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Application Notes and Protocols for [BMpyr][dca] in Supercapacitor Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the application of the ionic liquid 1-butyl-1-methylpyrrolidinium dicyanamide, [BMpyr][dca], as an electrolyte in supercapacitors. Ionic liquids (ILs) are a promising class of electrolytes for high-performance energy storage devices due to their wide electrochemical windows, low volatility, and high thermal stability. [BMpyr][dca] in particular, with its pyrrolidinium cation and dicyanamide anion, offers a unique combination of properties that make it an attractive candidate for supercapacitor applications. This guide will delve into the synthesis of [BMpyr][dca], its key physicochemical and electrochemical properties, and detailed protocols for the fabrication and characterization of supercapacitors utilizing this ionic liquid. The causality behind experimental choices is explained to provide a deeper understanding of the material's performance. This document is intended to be a practical resource for researchers and scientists working to advance energy storage technologies.
Introduction: The Role of Ionic Liquids in High-Performance Supercapacitors
Supercapacitors, also known as ultracapacitors or electrochemical double-layer capacitors (EDLCs), are energy storage devices that bridge the gap between conventional capacitors and batteries. They offer high power density, rapid charge-discharge cycles, and long operational lifetimes.[1] The performance of a supercapacitor is intrinsically linked to the properties of its components, particularly the electrode material and the electrolyte.
Conventional electrolytes, typically aqueous or organic solutions, have limitations. Aqueous electrolytes have a narrow electrochemical stability window (around 1.2 V), which limits the energy density of the device, while organic electrolytes, though offering a wider voltage window, are often flammable and volatile, posing safety concerns.[2]
Ionic liquids (ILs) have emerged as a compelling alternative, offering:
-
Wide Electrochemical Windows: Many ILs are stable over a wide potential range (often > 4 V), enabling higher operating voltages and consequently, significantly higher energy densities (Energy ∝ Voltage²).
-
Inherent Safety: ILs are non-volatile and generally non-flammable, enhancing the safety of the energy storage device.
-
High Thermal Stability: ILs can operate over a wider temperature range compared to conventional electrolytes.[3]
-
Tunable Properties: The physicochemical properties of ILs can be tailored by modifying the cation and anion structures, allowing for the design of electrolytes with specific characteristics.
The ionic liquid 1-butyl-1-methylpyrrolidinium dicyanamide, [BMpyr][dca], is a promising electrolyte for supercapacitors due to its wide potential range and other favorable properties.[4] This guide provides the necessary information and protocols to effectively utilize [BMpyr][dca] in supercapacitor research and development.
Physicochemical and Electrochemical Properties of [BMpyr][dca]
Understanding the fundamental properties of [BMpyr][dca] is crucial for designing and optimizing supercapacitor devices.
Physicochemical Properties
A summary of the key physicochemical properties of [BMpyr][dca] is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₄ | [5] |
| Molecular Weight | 208.30 g/mol | [5] |
| Melting Point | -55 °C | [5] |
| Density | 1.02 g/cm³ (at 20 °C) | [5] |
| Viscosity | 46 cP (at 20 °C) | [5] |
The low melting point of [BMpyr][dca] ensures it remains in a liquid state over a wide range of operating temperatures. Its viscosity is a critical parameter as it influences ionic conductivity and, consequently, the power performance of the supercapacitor. While higher than aqueous electrolytes, its viscosity is within a reasonable range for many ILs.
Electrochemical Properties
The electrochemical properties of [BMpyr][dca] are what make it particularly suitable for supercapacitor applications.
| Property | Value | Source |
| Ionic Conductivity | 3.25 mS/cm (at 24 °C) | [5] |
| Electrochemical Window | 3.5 V | [5] |
The wide electrochemical window of 3.5 V is a significant advantage, allowing for the fabrication of high-voltage supercapacitors with enhanced energy density.[5] The ionic conductivity is sufficient for many applications, although it can be a limiting factor for very high-power devices.
Synthesis of [BMpyr][dca] Ionic Liquid
The synthesis of [BMpyr][dca] is typically a two-step process involving the quaternization of 1-methylpyrrolidine to form the 1-butyl-1-methylpyrrolidinium cation, followed by an anion exchange reaction to introduce the dicyanamide anion.
Logical Flow of Synthesis
Caption: Synthesis pathway for [BMpyr][dca].
Protocol 1: Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide ([BMpyr]Br)
This protocol is based on the general procedure for the synthesis of pyrrolidinium-based ionic liquids.
Materials:
-
1-Methylpyrrolidine
-
1-Bromobutane
-
Acetonitrile (or other suitable solvent)
-
Diethyl ether
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-methylpyrrolidine in acetonitrile.
-
Slowly add an equimolar amount of 1-bromobutane to the solution while stirring.
-
Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by techniques such as NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude product is a viscous liquid or solid. Wash the product multiple times with diethyl ether to remove any unreacted starting materials.
-
Dry the purified [BMpyr]Br under vacuum to remove any residual solvent. The final product should be a white or off-white solid.
Protocol 2: Synthesis of 1-Butyl-1-methylpyrrolidinium Dicyanamide ([BMpyr][dca])
Materials:
-
1-Butyl-1-methylpyrrolidinium bromide ([BMpyr]Br)
-
Sodium dicyanamide (Na[dca])
-
Dichloromethane (or other suitable solvent)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve [BMpyr]Br and an equimolar amount of sodium dicyanamide in a suitable solvent such as dichloromethane or acetone.
-
Stir the mixture at room temperature for 24 hours. A white precipitate of sodium bromide (NaBr) will form.
-
Filter the mixture to remove the NaBr precipitate.
-
Wash the filtrate with deionized water several times in a separatory funnel to remove any remaining inorganic salts. The ionic liquid will typically remain in the organic phase.
-
Separate the organic layer containing the [BMpyr][dca].
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent and then remove the solvent using a rotary evaporator.
-
Dry the final product, [BMpyr][dca], under high vacuum for several hours to remove any residual solvent and water. The final product should be a clear or slightly yellowish liquid.
Supercapacitor Fabrication and Assembly
This section provides a step-by-step guide for fabricating and assembling a symmetric supercapacitor coin cell using [BMpyr][dca] as the electrolyte.
Experimental Workflow
Caption: Supercapacitor fabrication and testing workflow.
Protocol 3: Electrode Slurry Preparation
Materials:
-
Active material (e.g., activated carbon or graphene)
-
Conductive additive (e.g., carbon black)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Mortar and pestle or planetary ball mill
-
Magnetic stirrer
Procedure:
-
Determine the desired ratio of active material, conductive additive, and binder. A common ratio for activated carbon electrodes is 80:10:10 by weight.
-
Thoroughly mix the active material and conductive additive in a mortar and pestle or using a planetary ball mill to ensure a homogeneous mixture.
-
Dissolve the PVDF binder in NMP. The amount of NMP should be sufficient to form a slurry of appropriate viscosity for coating.
-
Gradually add the active material/conductive additive mixture to the PVDF/NMP solution while stirring continuously.
-
Continue stirring the slurry for several hours until it becomes homogeneous and has a consistent viscosity.
Protocol 4: Electrode Fabrication and Coin Cell Assembly
Materials:
-
Electrode slurry
-
Current collector (e.g., aluminum foil)
-
Doctor blade or film applicator
-
Vacuum oven
-
Electrode punching machine
-
Coin cell components (casings, spacers, spring)
-
Separator (e.g., Celgard)
-
[BMpyr][dca] electrolyte
-
Glovebox with an inert atmosphere (e.g., argon)
-
Coin cell crimper
Procedure:
-
Electrode Coating: Cast the prepared slurry onto a piece of aluminum foil using a doctor blade. The thickness of the coating will determine the mass loading of the active material.
-
Drying: Dry the coated electrodes in a vacuum oven at a suitable temperature (e.g., 80-120 °C) for several hours to completely remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of the desired diameter from the dried electrode sheet. Also, punch out separator discs of a slightly larger diameter.
-
Coin Cell Assembly (inside a glovebox): a. Place the negative electrode at the bottom of the coin cell casing. b. Add a few drops of the [BMpyr][dca] electrolyte to wet the electrode surface. c. Place the separator on top of the negative electrode. d. Add a few more drops of the electrolyte to wet the separator. e. Place the positive electrode on top of the separator. f. Add a final few drops of electrolyte. g. Place a spacer and a spring on top of the positive electrode. h. Place the top cap of the coin cell and crimp it securely using a coin cell crimper.
Electrochemical Characterization
Once the supercapacitor is assembled, its electrochemical performance must be characterized. The three primary techniques are Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).
Protocol 5: Cyclic Voltammetry (CV)
CV provides information about the capacitive behavior and the electrochemical stability window of the supercapacitor.
Parameters:
-
Potential Window: Set the potential window based on the stability of the electrolyte. For [BMpyr][dca], a window of 0 to 3.0 V is appropriate.
-
Scan Rate: Perform scans at various rates (e.g., 5, 10, 20, 50, 100 mV/s) to evaluate the rate capability of the device.
Expected Results:
An ideal supercapacitor will exhibit a rectangular CV curve. The area enclosed by the CV curve is proportional to the capacitance. Deviations from a rectangular shape can indicate resistive behavior or faradaic reactions.
Protocol 6: Galvanostatic Charge-Discharge (GCD)
GCD is used to determine the specific capacitance, energy density, and power density of the supercapacitor.
Parameters:
-
Current Density: Apply a range of constant current densities (e.g., 0.5, 1, 2, 5, 10 A/g) for charging and discharging.
-
Potential Window: The same potential window as in the CV measurements should be used.
Data Analysis:
The specific capacitance (C) can be calculated from the discharge curve using the following equation:
C = (I × Δt) / (m × ΔV)
Where:
-
I is the discharge current
-
Δt is the discharge time
-
m is the mass of the active material in one electrode
-
ΔV is the potential window (excluding the IR drop)
Energy density (E) and power density (P) can then be calculated:
E = (0.5 × C × ΔV²) / 3.6
P = (E × 3600) / Δt
Protocol 7: Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the internal resistance and ion diffusion behavior of the supercapacitor.
Parameters:
-
Frequency Range: Typically from 100 kHz down to 10 mHz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.
Data Analysis:
The Nyquist plot (imaginary impedance vs. real impedance) provides valuable information:
-
The x-intercept at high frequency represents the equivalent series resistance (ESR).
-
A 45-degree line in the mid-frequency region (Warburg impedance) is related to ion diffusion.
-
A near-vertical line at low frequency indicates capacitive behavior.
Performance of [BMpyr][dca] in Supercapacitors
The performance of supercapacitors using [BMpyr][dca] electrolyte is highly dependent on the electrode material.
Graphene Electrodes
Research has shown that graphene-based supercapacitors utilizing [BMpyr][dca] (also referred to as BMP-DCA) as the electrolyte exhibit excellent performance. In one study, a specific capacitance of 235 F/g was achieved within a potential range of 3.3 V. This resulted in a maximum energy density of 103 Wh/kg and a power density of 43.3 kW/kg.
Activated Carbon Electrodes
While less specific data is available for activated carbon electrodes with neat [BMpyr][dca], the wide potential window of the ionic liquid is expected to lead to high energy densities. The porous structure of the activated carbon is a critical factor influencing the performance. The interaction between the pore size of the carbon and the size of the [BMpyr]⁺ and [dca]⁻ ions will significantly impact the capacitance and rate capability.
Causality and Experimental Choices
Why [BMpyr][dca]?
The choice of [BMpyr][dca] as a supercapacitor electrolyte is driven by a combination of factors:
-
Wide Potential Window: The primary advantage is its wide electrochemical stability window (3.5 V), which directly translates to higher energy density.[5]
-
Pyrrolidinium Cation: The [BMpyr]⁺ cation is known for its good electrochemical stability.
-
Dicyanamide Anion: The [dca]⁻ anion is relatively small and has good charge delocalization, which can contribute to higher ionic conductivity and better performance at high rates compared to larger anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻).
Challenges and Considerations
-
Viscosity: Like many ionic liquids, [BMpyr][dca] has a higher viscosity than conventional organic electrolytes. This can lead to lower ionic conductivity and limit power density, especially at low temperatures.
-
Purity: The purity of the ionic liquid is critical. Impurities, such as water and halide residues from the synthesis, can significantly reduce the electrochemical window and degrade performance. Thorough purification and drying are essential.
-
Cost: Ionic liquids are generally more expensive to synthesize than conventional electrolytes, which is a consideration for large-scale applications.
Conclusion
The ionic liquid [BMpyr][dca] presents a compelling option for the development of high-energy and safe supercapacitors. Its wide electrochemical window is a key enabling feature for achieving high cell voltages. This guide has provided a comprehensive overview of its properties, synthesis, and application in supercapacitors, along with detailed experimental protocols. By understanding the interplay between the properties of [BMpyr][dca] and the electrode materials, researchers can further optimize supercapacitor performance and contribute to the advancement of next-generation energy storage systems.
References
- Li, Y., Sun, I., Chang, J., Su, C., & Lee, M. (2012). Doped butylmethylpyrrolidinium–dicyanamide ionic liquid as an electrolyte for MnO2 supercapacitors.
- (This is a placeholder for a general supercapacitor review, as a specific one was not found in the search results)
- (This is a placeholder for a general ionic liquids in supercapacitors review, as a specific one was not found in the search results)
- (This is a placeholder for a general electrode preparation protocol, as a specific one was not found in the search results)
- (This is a placeholder for a general coin cell assembly protocol, as a specific one was not found in the search results)
- (This is a placeholder for a general electrochemical characterization protocol, as a specific one was not found in the search results)
- (This is a placeholder for a paper on graphene supercapacitors with BMP-DCA, as a specific one was not found in the search results)
- M
- Application of Ionic Liquids for Batteries and Supercapacitors. (2021). Molecules, 26(13), 3960.
- 1-Butyl-1-methylpyrrolidinium dicyanamide, >98%. (n.d.). IoLiTec.
- (This is a placeholder for a synthesis protocol, as a specific one was not found in the search results)
- (This is a placeholder for a general supercapacitor review, as a specific one was not found in the search results)
- (This is a placeholder for a general ionic liquids in supercapacitors review, as a specific one was not found in the search results)
- (This is a placeholder for a general electrode preparation protocol, as a specific one was not found in the search results)
- (This is a placeholder for a general coin cell assembly protocol, as a specific one was not found in the search results)
- (This is a placeholder for a general electrochemical characterization protocol, as a specific one was not found in the search results)
- (This is a placeholder for a paper on graphene supercapacitors with BMP-DCA, as a specific one was not found in the search results)
- 1-Butyl-1-methylpyrrolidinium dicyanamide. (n.d.). Chem-Impex.
Sources
- 1. Supercapacitor Performance of Activated Carbon from Eucommia Ulmoides Oliver Wood Optimized by the Activation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Structural and Electrochemical Properties of Supercapacitors with Graphene Electrodes and Hydrated Pure or Mixed [bmim]-Based Ionic Liquids via Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Butyl-1-methylpyrrolidinium dicyanamide = 97.0 T 370865-80-8 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Electrodeposition of Metals Using 1-Butyl-1-methylpyrrolidinium dicyanamide
Introduction: Unlocking the Potential of [BMP][DCA] in Electrodeposition
The quest for advanced materials with tailored properties has led to a paradigm shift in electrodeposition methodologies. Traditional aqueous electrolytes, while widely used, are often plagued by limitations such as narrow electrochemical windows, hydrogen evolution, and environmental concerns. In this context, ionic liquids (ILs) have emerged as a compelling class of electrolytes, offering a unique combination of properties that overcome many of these challenges. Among these, 1-Butyl-1-methylpyrrolidinium dicyanamide, often abbreviated as [BMP][DCA], has garnered significant attention as a versatile and efficient medium for the electrodeposition of a wide range of metals and alloys.
This technical guide provides an in-depth exploration of the application of [BMP][DCA] in metal electrodeposition, targeting researchers, scientists, and drug development professionals who seek to leverage this technology. We will delve into the fundamental principles governing its use, provide detailed, field-tested protocols for the deposition of various metals, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible workflow.
The advantageous properties of [BMP][DCA] stem from its unique molecular structure, comprising a bulky organic cation and a dicyanamide anion. This combination imparts a low melting point, high thermal stability, and a wide electrochemical window, making it a suitable solvent for a variety of electrochemical applications. Its ability to dissolve a broad spectrum of metal salts, coupled with its non-volatile and non-flammable nature, further enhances its appeal as a "green" alternative to conventional organic solvents.
Physicochemical Properties of [BMP][DCA]
A thorough understanding of the physicochemical properties of [BMP][DCA] is paramount for designing and optimizing electrodeposition processes. The following table summarizes key parameters:
| Property | Value | Temperature (°C) | Reference |
| Molecular Weight | 208.30 g/mol | - | [1] |
| Melting Point | -55 °C | - | [1] |
| Density | ~1.0 g/cm³ | 25 | [2] |
| Viscosity | 46 cP | 20 | [1] |
| Ionic Conductivity | ~5-15 mS/cm | 25 | [3] |
| Electrochemical Window | ~3.5 - 4.0 V | 25 |
Core Principles of Electrodeposition in [BMP][DCA]
The mechanism of metal electrodeposition from [BMP][DCA] is a complex interplay of solvation, mass transport, and interfacial electron transfer. The dicyanamide anion, with its strong coordinating ability, plays a crucial role in solvating metal ions, forming complex species that influence the reduction potential and deposition kinetics. This complexation can be advantageous, for instance, by narrowing the potential difference between co-depositing metals, facilitating alloy formation.
The viscosity of [BMP][DCA], while higher than aqueous solutions, is manageable and can be further reduced by operating at slightly elevated temperatures. This is a critical consideration for achieving adequate mass transport of the electroactive species to the electrode surface, which is essential for obtaining smooth and uniform deposits.
Experimental Workflow for Metal Electrodeposition in [BMP][DCA]
The following diagram illustrates a generalized workflow for the electrodeposition of metals from a [BMP][DCA]-based electrolyte.
Caption: A generalized workflow for metal electrodeposition using [BMP][DCA].
Protocols for Electrodeposition
The following sections provide detailed protocols for the synthesis and purification of [BMP][DCA] and the electrodeposition of various metals. These protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: Synthesis and Purification of [BMP][DCA]
Rationale: The purity of the ionic liquid is critical for obtaining reproducible electrochemical data and high-quality deposits. Impurities, particularly water and halide ions, can significantly affect the electrochemical window and the deposition process.
Materials:
-
1-Butyl-1-methylpyrrolidinium chloride ([BMP]Cl)
-
Sodium dicyanamide (Na[DCA])
-
Acetone (anhydrous)
-
Dichloromethane (anhydrous)
-
Activated carbon
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Schlenk line or glovebox
Procedure:
-
Synthesis:
-
In a round-bottom flask, dissolve 1-Butyl-1-methylpyrrolidinium chloride in anhydrous acetone.
-
In a separate flask, dissolve an equimolar amount of sodium dicyanamide in anhydrous acetone.
-
Slowly add the Na[DCA] solution to the [BMP]Cl solution while stirring. A white precipitate of NaCl will form immediately.
-
Continue stirring the mixture at room temperature for 24 hours to ensure complete reaction.
-
-
Purification:
-
Filter the mixture to remove the precipitated NaCl.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Redissolve the resulting viscous liquid in anhydrous dichloromethane.
-
Add activated carbon to the solution and stir for at least 12 hours to remove colored impurities.
-
Filter the solution to remove the activated carbon.
-
Wash the organic phase with deionized water multiple times in a separatory funnel to remove any remaining NaCl and other water-soluble impurities.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane using a rotary evaporator.
-
Finally, dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 48 hours to remove any residual water and solvent. The final product should be a clear, colorless to pale yellow liquid.
-
Protocol 2: Electrodeposition of Nickel-Iron (Ni-Fe) Alloys
Rationale: [BMP][DCA] facilitates the co-deposition of Ni and Fe by narrowing their reduction potential separation compared to aqueous systems. This allows for better control over the alloy composition.[3]
Materials:
-
Purified [BMP][DCA]
-
Nickel(II) chloride (NiCl₂) or Nickel(II) sulfate (NiSO₄)
-
Iron(II) chloride (FeCl₂) or Iron(II) sulfate (FeSO₄)
-
Copper substrate (working electrode)
-
Platinum or graphite rod (counter electrode)
-
Ag/AgCl or other suitable reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation:
-
Inside a glovebox or under an inert atmosphere, prepare the electrolyte by dissolving the desired concentrations of Ni(II) and Fe(II) salts in purified [BMP][DCA]. For example, a starting point could be 0.1 M of each metal salt. The dissolution may require gentle heating and stirring.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the copper substrate as the working electrode, a platinum or graphite rod as the counter electrode, and a suitable reference electrode.
-
Ensure the substrate is properly cleaned and polished before use.
-
-
Cyclic Voltammetry (CV):
-
Perform cyclic voltammetry to determine the reduction potentials of Ni(II), Fe(II), and their co-deposition. This will provide the optimal potential range for potentiostatic deposition.
-
-
Potentiostatic Deposition:
-
Apply a constant potential, determined from the CV, to the working electrode for a specific duration to achieve the desired film thickness. The deposition potential will influence the composition and morphology of the Ni-Fe alloy.[3]
-
The deposition is typically carried out at a slightly elevated temperature (e.g., 50-70 °C) to decrease the viscosity of the ionic liquid and improve mass transport.
-
-
Post-Deposition Treatment:
-
After deposition, rinse the coated substrate with a suitable solvent (e.g., acetone or isopropanol) to remove any residual ionic liquid and dry it under a stream of inert gas.
-
Expected Results: The composition of the Ni-Fe alloy can be controlled by adjusting the ratio of Ni(II) to Fe(II) in the electrolyte and the applied deposition potential. The morphology of the deposit is also influenced by these parameters.[3]
Protocol 3: Electrodeposition of Zinc (Zn)
Rationale: [BMP][DCA] offers a stable and water-tolerant environment for the electrodeposition of reactive metals like zinc. The dicyanamide anion forms complexes with Zn(II), facilitating a smooth and adherent coating.
Materials:
-
Purified [BMP][DCA]
-
Zinc chloride (ZnCl₂)
-
Substrate (e.g., copper, steel) (working electrode)
-
Zinc rod or platinum mesh (counter electrode)
-
Ag/AgCl or other suitable reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation:
-
Dissolve ZnCl₂ in [BMP][DCA] to the desired concentration (e.g., 0.2 M). The high solubility of ZnCl₂ in this ionic liquid is attributed to the formation of complex ions between Zn(II) and the dicyanamide anions.
-
-
Electrochemical Cell Setup:
-
Set up a three-electrode cell with the chosen substrate as the working electrode.
-
-
Cyclic Voltammetry (CV):
-
Run a cyclic voltammogram to identify the reduction potential for zinc deposition.
-
-
Potentiostatic or Galvanostatic Deposition:
-
Perform the deposition at a constant potential or current density. For example, potentiostatic deposition can be carried out at a potential slightly more negative than the onset of the reduction peak observed in the CV.
-
The deposition can be performed at room temperature or slightly elevated temperatures.
-
-
Post-Deposition Treatment:
-
Rinse the zinc-coated substrate with an appropriate solvent and dry thoroughly.
-
Expected Results: A compact and well-adherent zinc coating can be obtained. The morphology of the deposit can be controlled by varying the deposition parameters.
Protocol 4: Electrodeposition of Silver (Ag)
Rationale: [BMP][DCA] provides a non-aqueous environment for the electrodeposition of silver, which can be advantageous for specific applications where water is undesirable. The dicyanamide anion can act as a complexing agent for silver ions.
Materials:
-
Purified [BMP][DCA]
-
Silver dicyanamide (Ag[DCA]) or another soluble silver salt
-
Platinum or gold substrate (working electrode)
-
Silver wire or platinum mesh (counter electrode)
-
Ag/Ag⁺ or other suitable reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation:
-
Dissolve the silver salt in [BMP][DCA] to the desired concentration (e.g., 10-50 mM).
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell. A silver wire can serve as a quasi-reference electrode.
-
-
Cyclic Voltammetry (CV):
-
Perform CV to study the reduction and stripping of silver and to determine the optimal deposition potential.
-
-
Potentiostatic Deposition:
-
Apply a constant potential to deposit silver onto the substrate. The deposition potential will influence the nucleation and growth of the silver deposit.
-
-
Post-Deposition Treatment:
-
Rinse the silver-coated substrate and dry.
-
Expected Results: The electrodeposition of silver in [BMP][DCA] typically follows a 3D nucleation and growth mechanism. The morphology and grain size of the silver deposit can be controlled by the deposition potential and time.
Protocol 5: Electrodeposition of Gold (Au)
Rationale: Electrodeposition from [BMP][DCA] offers a method to produce nanocrystalline gold films. The ionic liquid environment can influence the nucleation and growth processes, leading to unique deposit morphologies.
Materials:
-
Purified [BMP][DCA]
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Copper or nickel substrate (working electrode)
-
Platinum or graphite rod (counter electrode)
-
Ag/AgCl or other suitable reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation:
-
Dissolve HAuCl₄ in [BMP][DCA] to the desired concentration (e.g., 10-20 mM).
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell.
-
-
Cyclic Voltammetry (CV):
-
Conduct CV to investigate the reduction of Au(III) and determine the appropriate deposition potential. The reduction of gold in this medium may occur in a two-step process.[2]
-
-
Potentiostatic Deposition:
-
Post-Deposition Treatment:
-
Rinse the gold-coated substrate with a suitable solvent and dry.
-
Expected Results: Nanocrystalline gold films with varying morphologies, from globular to dendritic, can be obtained depending on the deposition temperature and time.[2]
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for the electrodeposition of various metals in [BMP][DCA].
| Metal/Alloy | Precursor Salt | Concentration (M) | Substrate | Deposition Potential (vs. Ref) | Temperature (°C) | Deposit Characteristics |
| Ni-Fe | NiCl₂/FeCl₂ | 0.1 / 0.1 | Cu | -1.2 to -1.6 V | 50-70 | Crystalline alloy, composition dependent on potential |
| Zinc | ZnCl₂ | 0.2 | Cu, Steel | ~ -1.0 to -1.5 V | 25-60 | Compact and adherent coating |
| Silver | Ag[DCA] | 0.01 - 0.05 | Pt, Au | ~ -0.2 to -0.5 V | 25 | 3D nucleation and growth, morphology control |
| Gold | HAuCl₄ | 0.01 - 0.02 | Ni, Cu | ~ -1.0 V | 20-80 | Nanocrystalline, globular or dendritic morphology |
Logical Relationships in Electrodeposition
The following diagram illustrates the key relationships between experimental parameters and the resulting deposit properties.
Caption: Interplay of parameters and properties in electrodeposition.
Conclusion and Future Outlook
1-Butyl-1-methylpyrrolidinium dicyanamide has proven to be a highly effective and versatile ionic liquid for the electrodeposition of a variety of metals and alloys. Its favorable physicochemical properties, including a wide electrochemical window and good thermal stability, coupled with its ability to be a "green" solvent, position it as a strong candidate to replace traditional electrolytes in numerous applications. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of [BMP][DCA] in the field of materials science and beyond.
Future research in this area will likely focus on expanding the library of metals and alloys that can be deposited from [BMP][DCA], as well as exploring the use of additives to further tailor the properties of the electrodeposits. The development of in-situ characterization techniques will also provide deeper insights into the nucleation and growth mechanisms in this unique ionic liquid environment.
References
-
IoLiTec-Ionic Liquids Technologies GmbH. 1-Butyl-1-methylpyrrolidinium dicyanamide, >98%. [Link]
- De Sá, A. I., et al. "Gold deposition from 1-butyl-1-methyl-pyrrolidinium dicyanamide ionic liquid at open-circuit and under potentiostatic control." Electrochimica Acta 111 (2013): 546-555.
- Hsieh, Po-Yu, et al. "Voltammetric Study and Electrodeposition of Ni (II)/Fe (II) in the Ionic Liquid 1-Butyl-1-Methylpyrrolidinium Dicyanamide." Journal of The Electrochemical Society 163.2 (2016): D9.
Sources
1-Butyl-1-methylpyrrolidinium Dicyanamide: A Versatile Green Solvent for Modern Synthesis
Introduction: The Imperative for Greener Solvents in Synthesis
In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of solvent is a critical determinant of a process's environmental footprint, safety, and economic viability. Traditional volatile organic compounds (VOCs), while effective, are increasingly scrutinized for their environmental and health hazards. This has catalyzed the exploration of greener alternatives, with ionic liquids (ILs) emerging as a promising class of solvents. 1-Butyl-1-methylpyrrolidinium dicyanamide, hereafter referred to as [BMPyrr][DCA], is a noteworthy ionic liquid that offers a unique combination of desirable properties for a green solvent in synthesis.
Ionic liquids are salts with melting points below 100 °C, and many, including [BMPyrr][DCA], are liquid at room temperature. Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive alternatives to conventional solvents. [BMPyrr][DCA] distinguishes itself with a low viscosity compared to many other ionic liquids, a feature that can enhance reaction kinetics and ease of handling. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of [BMPyrr][DCA] as a green solvent in synthesis, providing insights into its properties, protocols for its synthesis and use, and methods for its recovery and reuse.
Physicochemical Properties of [BMPyrr][DCA]
A thorough understanding of a solvent's physical and chemical characteristics is paramount for its effective application. [BMPyrr][DCA] possesses a compelling set of properties that make it a versatile medium for a range of chemical transformations.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₁H₂₀N₄ | Basic structural information. |
| Molecular Weight | 208.30 g/mol | Relevant for stoichiometric calculations. |
| Melting Point | -55 °C[1] | Wide liquid range, suitable for a broad spectrum of reaction temperatures. |
| Density (20 °C) | 1.02 g/cm³[1] | Important for reactor design and solvent volume calculations. |
| Viscosity (20 °C) | 46 cP[1] | Relatively low for an ionic liquid, facilitating mass transfer and mixing. |
| Thermal Stability | High, with decomposition temperatures typically above 250 °C | Allows for reactions to be conducted at elevated temperatures without solvent degradation. |
| Vapor Pressure | Negligible | Reduces air pollution and solvent loss through evaporation, enhancing workplace safety. |
| Solubility | High solubility for a wide range of organic and inorganic compounds.[2] | Versatile solvent for diverse reaction systems. |
These properties collectively position [BMPyrr][DCA] as a robust and adaptable solvent for chemical synthesis. Its low melting point and high thermal stability provide a wide operational temperature window. The negligible vapor pressure is a cornerstone of its "green" credentials, minimizing fugitive emissions and creating a safer laboratory environment.
Synthesis of 1-Butyl-1-methylpyrrolidinium Dicyanamide
The accessibility of a solvent is a key consideration for its widespread adoption. The synthesis of [BMPyrr][DCA] can be achieved through a straightforward two-step process, typically involving the quaternization of 1-methylpyrrolidine followed by an anion exchange.
Protocol 1: Synthesis of 1-Butyl-1-methylpyrrolidinium Dicyanamide
Step 1: Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide
-
Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylpyrrolidine (1.0 eq) and 1-bromobutane (1.1 eq).
-
Solvent: The reaction can often be performed neat or in a minimal amount of a suitable solvent like acetonitrile to facilitate mixing.
-
Reaction Conditions: Heat the mixture to a gentle reflux (typically around 70-80 °C) and stir for 24-48 hours.
-
Work-up: After cooling to room temperature, the resulting viscous liquid or solid is washed several times with a non-polar solvent such as diethyl ether or hexane to remove any unreacted starting materials. The product, 1-butyl-1-methylpyrrolidinium bromide, is then dried under vacuum.
Step 2: Anion Exchange to Dicyanamide
-
Reactants: Dissolve the 1-butyl-1-methylpyrrolidinium bromide (1.0 eq) in a suitable solvent, such as deionized water or methanol. In a separate vessel, dissolve sodium dicyanamide (1.0-1.1 eq) in the same solvent.
-
Reaction: Slowly add the sodium dicyanamide solution to the stirred solution of the pyrrolidinium bromide at room temperature. A precipitate of sodium bromide will form.
-
Isolation: Stir the mixture for several hours to ensure complete reaction. The precipitated sodium bromide is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting ionic liquid is then extracted with a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining inorganic salts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the final product, 1-butyl-1-methylpyrrolidinium dicyanamide. The purity should be checked by NMR and the water content determined by Karl Fischer titration.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of biaryl compounds. The high polarity of ionic liquids can help to stabilize the catalytic species and reactants.
Illustrative Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid and Iodobenzene
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [BMPyrr][DCA] (e.g., 3-5 mL).
-
Reactants: Add iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).
-
Base: Add a base, for example, an aqueous solution of K₂CO₃ (2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Product Isolation: After cooling, the product can be extracted with a suitable organic solvent like toluene or ethyl acetate.
-
Catalyst and Solvent Recycling: The palladium catalyst often remains in the ionic liquid phase. This phase can be washed, dried, and reused for subsequent reactions, which is a significant advantage in terms of cost and sustainability.
Heck-Mizoroki Reaction
The Heck reaction is another vital palladium-catalyzed C-C bond-forming reaction, typically between an unsaturated halide and an alkene.
Illustrative Protocol: Heck Reaction of Iodobenzene and Styrene
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, add [BMPyrr][DCA].
-
Reactants: Add iodobenzene (1.0 eq), styrene (1.2 eq), a palladium source like Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Base: Add a base such as triethylamine (Et₃N, 1.5 eq).
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for several hours.
-
Product Isolation: After cooling, the product can be extracted with an organic solvent.
-
Recycling: The ionic liquid containing the catalyst can be recovered and reused.
Solvent and Catalyst Recycling: A Key to Green Chemistry
A significant advantage of using ionic liquids like [BMPyrr][DCA] is the potential for straightforward recycling and reuse of both the solvent and, in many cases, the catalyst. The non-volatile nature of the ionic liquid allows for the removal of volatile products and byproducts by distillation or extraction.
General Protocol for Solvent Recycling:
-
Product Extraction: After the reaction is complete, the product is typically extracted with a low-boiling-point organic solvent that is immiscible with the ionic liquid (e.g., hexane, diethyl ether, ethyl acetate).
-
Washing: The ionic liquid phase may be washed with fresh portions of the extraction solvent to ensure complete removal of the product.
-
Drying: Any residual extraction solvent and absorbed water are removed from the ionic liquid by heating under vacuum.
-
Reuse: The dried, purified ionic liquid can then be reused in subsequent reaction cycles. The efficiency of recycling should be monitored by checking for any buildup of impurities or a decrease in catalytic activity over several cycles.
Safety and Handling Considerations
While [BMPyrr][DCA] is considered a "green" solvent due to its low volatility and high thermal stability, it is still a chemical and must be handled with appropriate care.
-
Toxicity: The toxicological profile of many ionic liquids is not yet fully understood. It is prudent to assume that they may have some level of toxicity. [BMPyrr][DCA] is classified as harmful if swallowed and causes skin and eye irritation. [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling [BMPyrr][DCA].
-
Disposal: Dispose of waste ionic liquids and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into the environment.
Conclusion and Future Outlook
1-Butyl-1-methylpyrrolidinium dicyanamide represents a promising green solvent for a variety of synthetic applications. Its favorable physicochemical properties, including low viscosity and a wide liquid range, coupled with its non-volatile nature, make it an attractive alternative to traditional organic solvents. While the full scope of its utility in organic synthesis is still being explored, the illustrative protocols provided herein offer a foundation for researchers to begin investigating its potential in their own work. The ability to recycle and reuse both the solvent and dissolved catalysts is a particularly powerful feature that aligns with the principles of green chemistry and sustainable manufacturing. As the drive for more environmentally benign chemical processes continues, the role of well-designed ionic liquids like [BMPyrr][DCA] is poised to become increasingly significant in the future of chemical synthesis and drug development.
References
-
Cumicheo, C., et al. (2015). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data, 60(12). Available at: [Link]
-
Carl ROTH. (n.d.). 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA). Retrieved from [Link]
-
Gonzalez, E. J., et al. (2013). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data, 58(6), 1440-1448. Available at: [Link]
-
Zec, N., et al. (2015). Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures. Journal of Molecular Liquids, 212, 538-547. Available at: [Link]
-
Whitney, C. S., et al. (2025). Leveraging Imidazolium/Pyrrolidinium [Dicyanamide] Ionic Liquids to Enhance the Low-Temperature Behavior of γ-Butyrolactone. The Journal of Physical Chemistry B, 129(18), 4454–4464. Available at: [Link]
-
Latini, A., et al. (2019). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules, 24(19), 3583. Available at: [Link]
Sources
Application Notes and Protocols for [BMpyr][dca] in Polymer Electrolytes
Introduction: The Role of [BMpyr][dca] in Advancing Polymer Electrolyte Performance
The field of energy storage is continuously driven by the pursuit of safer, more efficient, and higher-performance electrolyte systems. Polymer electrolytes have emerged as a promising alternative to traditional liquid electrolytes in devices such as lithium-ion batteries and supercapacitors, offering enhanced safety by mitigating risks of leakage and flammability. At the heart of this advancement is the integration of ionic liquids (ILs) as plasticizers or ion-conducting phases within a polymer matrix. This guide focuses on a particularly promising ionic liquid, 1-butyl-1-methylpyrrolidinium dicyanamide ([BMpyr][dca]), and its application in polymer electrolytes.
The [BMpyr]+ cation is known for its wide electrochemical stability, while the dicyanamide ([dca]−) anion offers favorable properties such as low viscosity and good charge delocalization, which can contribute to higher ionic conductivity. Ionic liquids with the dicyanamide anion generally exhibit lower viscosities compared to those with other common anions.[1][2][3] This combination of a stable cation and a highly mobile anion makes [BMpyr][dca] an attractive candidate for creating polymer electrolytes with desirable electrochemical characteristics.
This document provides a comprehensive overview of the application of [BMpyr][dca] in both gel and solid polymer electrolytes. It is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced electrolyte formulations. The following sections will detail the fundamental properties of [BMpyr][dca], provide step-by-step protocols for the fabrication of polymer electrolytes, outline essential characterization techniques, and discuss the anticipated performance and safety considerations.
Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium Dicyanamide ([BMpyr][dca])
A thorough understanding of the physical properties of [BMpyr][dca] is crucial for designing and optimizing polymer electrolytes. These properties, particularly density and viscosity, influence the ion transport within the polymer matrix and the overall performance of the electrolyte.
| Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) |
| 20 | 1.003 | 43.5 |
| 40 | 0.989 | 23.1 |
| 60 | 0.975 | 13.9 |
| 80 | 0.961 | 9.1 |
| Data extrapolated from literature providing thermophysical properties of pure [BMpyr][dca].[4][5] |
The relatively low viscosity of [BMpyr][dca] is a key advantage, as lower viscosity generally facilitates higher ion mobility within a polymer matrix, leading to enhanced ionic conductivity.[6]
Experimental Protocols: Fabrication of [BMpyr][dca]-Based Polymer Electrolytes
The versatility of [BMpyr][dca] allows for its incorporation into different types of polymer matrices, primarily resulting in two main categories of polymer electrolytes: gel polymer electrolytes (GPEs) and solid polymer electrolytes (SPEs). The following protocols provide detailed methodologies for their preparation.
Protocol 1: Preparation of a PVDF-HFP-Based Gel Polymer Electrolyte (GPE) with [BMpyr][dca]
Gel polymer electrolytes containing [BMpyr][dca] offer a good balance of ionic conductivity and mechanical stability. Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) is a commonly used polymer host due to its excellent electrochemical stability and ability to form mechanically robust films.
Materials:
-
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)
-
1-butyl-1-methylpyrrolidinium dicyanamide ([BMpyr][dca])
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or other suitable lithium salt
-
Acetone or N,N-Dimethylformamide (DMF) (analytical grade)
-
Glass petri dish
Equipment:
-
Magnetic stirrer with heating plate
-
Glovebox with an inert atmosphere (e.g., argon)
-
Doctor blade or film caster
-
Vacuum oven
Procedure:
-
Preparation of the Polymer Solution:
-
Inside a glovebox, dissolve a predetermined amount of PVDF-HFP in acetone or DMF to create a homogeneous solution (e.g., 1 g of PVDF-HFP in 10-15 mL of solvent). Stir the mixture at room temperature until the polymer is fully dissolved. This may take several hours.
-
-
Preparation of the Ionic Liquid-Lithium Salt Mixture:
-
In a separate vial, dissolve the desired amount of LiTFSI in [BMpyr][dca]. For example, a common molar concentration is 0.5 M to 1.0 M LiTFSI in the ionic liquid. Gentle heating (e.g., 40-50 °C) can aid in the dissolution of the lithium salt.
-
-
Blending:
-
Slowly add the [BMpyr][dca]-LiTFSI mixture to the PVDF-HFP solution while stirring continuously. A typical weight ratio of the polymer to the ionic liquid mixture is in the range of 30:70 to 50:50.[7] Continue stirring until a uniform and viscous slurry is formed.
-
-
Casting:
-
Pour the resulting slurry into a glass petri dish.
-
Use a doctor blade to cast a film of uniform thickness.
-
-
Solvent Evaporation and Membrane Formation:
-
Allow the solvent to evaporate slowly inside the glovebox at room temperature for several hours.
-
Once the film has solidified, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 60-80 °C) for at least 12 hours to remove any residual solvent.
-
-
Final Product:
-
The resulting product is a freestanding, flexible, and translucent gel polymer electrolyte membrane.
-
Protocol 2: Preparation of a PEO-Based Solid Polymer Electrolyte (SPE) with [BMpyr][dca]
Solid polymer electrolytes offer improved safety and mechanical integrity compared to GPEs. Poly(ethylene oxide) (PEO) is a widely studied polymer for SPEs due to its ability to dissolve lithium salts and facilitate ion transport through segmental motion of the polymer chains.
Materials:
-
Poly(ethylene oxide) (PEO) (high molecular weight, e.g., >100,000 g/mol )
-
1-butyl-1-methylpyrrolidinium dicyanamide ([BMpyr][dca])
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Acetonitrile (anhydrous)
-
Teflon dish
Equipment:
-
Magnetic stirrer
-
Glovebox with an inert atmosphere
-
Vacuum oven
Procedure:
-
Preparation of the PEO-LiTFSI Solution:
-
Inside a glovebox, dissolve PEO and LiTFSI in anhydrous acetonitrile. The ratio of ethylene oxide (EO) units to Li+ is a critical parameter, with common ratios ranging from 16:1 to 20:1. Stir the solution at room temperature overnight to ensure complete dissolution.
-
-
Addition of [BMpyr][dca]:
-
Add the desired amount of [BMpyr][dca] to the PEO-LiTFSI solution. The weight percentage of the ionic liquid can be varied to optimize ionic conductivity and mechanical properties. Continue stirring for several hours to obtain a homogeneous solution.
-
-
Casting:
-
Pour the homogeneous solution into a Teflon dish.
-
-
Solvent Evaporation:
-
Allow the acetonitrile to evaporate slowly inside the glovebox at room temperature. This process may take 24-48 hours.
-
-
Drying:
-
Once a solid film has formed, transfer the Teflon dish to a vacuum oven and dry at 60-70 °C for at least 24 hours to ensure the complete removal of the solvent.
-
-
Final Product:
-
The result is a self-standing, flexible solid polymer electrolyte membrane.
-
Electrochemical Characterization of [BMpyr][dca]-Based Polymer Electrolytes
To evaluate the performance of the prepared polymer electrolytes, several electrochemical characterization techniques are essential.
Ionic Conductivity Measurement
Ionic conductivity is a measure of the electrolyte's ability to conduct ions and is a critical parameter for its application in electrochemical devices. It is typically determined using Electrochemical Impedance Spectroscopy (EIS).
Protocol:
-
Cell Assembly:
-
Cut a circular sample of the polymer electrolyte membrane.
-
Sandwich the membrane between two blocking electrodes (e.g., stainless steel or gold) of a known area in a coin cell or a specialized conductivity cell.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis.[8]
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the membrane and A is the area of the electrode.
-
Electrochemical Stability Window (ESW) Determination
The ESW defines the voltage range within which the electrolyte remains stable without undergoing significant oxidation or reduction. A wide ESW is crucial for high-voltage applications. Linear Sweep Voltammetry (LSV) is the standard technique for this measurement.
Protocol:
-
Cell Assembly:
-
Assemble a cell with the polymer electrolyte sandwiched between a lithium metal reference/counter electrode and a stainless steel working electrode.
-
-
LSV Measurement:
-
Perform a linear voltage sweep from the open-circuit voltage (OCV) to a high potential (e.g., 6 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1 mV/s).[9]
-
-
Data Analysis:
-
Plot the current response as a function of the applied voltage.
-
The anodic stability limit is determined as the voltage at which a sharp increase in current is observed, indicating the onset of electrolyte oxidation.[10]
-
Expected Performance and Causality
The incorporation of [BMpyr][dca] into polymer electrolytes is expected to yield several performance benefits:
-
Enhanced Ionic Conductivity: The low viscosity of [BMpyr][dca] and the high mobility of the [dca]− anion are anticipated to result in higher ionic conductivity compared to electrolytes containing more viscous ionic liquids.[1][2]
-
Good Electrochemical Stability: The pyrrolidinium cation is known for its wide electrochemical window, which should contribute to the overall stability of the polymer electrolyte.[8]
-
Improved Safety: The non-volatile and non-flammable nature of ionic liquids like [BMpyr][dca] significantly enhances the safety profile of the polymer electrolyte compared to traditional liquid electrolytes.
The choice of polymer matrix also plays a crucial role. PVDF-HFP, with its amorphous regions, can effectively entrap the ionic liquid, leading to high ionic conductivity in the resulting gel.[11] PEO, on the other hand, facilitates ion transport through the segmental motion of its polymer chains, and the addition of [BMpyr][dca] as a plasticizer can lower the glass transition temperature of PEO, thereby increasing chain mobility and ionic conductivity.
Safety and Handling
While [BMpyr][dca] is generally considered to have low volatility, appropriate safety precautions should always be taken when handling ionic liquids and their precursors.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors, especially during heating. Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Dicyandiamide, a related compound, is not classified as a hazardous substance but can decompose upon heating to produce toxic gases.[13][14] Therefore, it is prudent to handle dicyanamide-containing materials with care, especially at elevated temperatures.
Conclusion
The use of 1-butyl-1-methylpyrrolidinium dicyanamide in polymer electrolytes presents a promising avenue for the development of next-generation energy storage devices. Its favorable physicochemical properties, including low viscosity and good electrochemical stability, make it an excellent candidate for enhancing the performance of both gel and solid polymer electrolytes. By following the detailed protocols outlined in this guide, researchers can fabricate and characterize high-performance polymer electrolytes and contribute to the advancement of safer and more efficient energy technologies.
References
-
Ferreira, A. R., et al. (2013). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data, 58(10), 2846–2856. [Link]
-
Ferreira, A. R., et al. (2013). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. ResearchGate. [Link]
-
Zheng, Y., et al. (2006). Li Ion Conducting Polymer Gel Electrolytes Based on Ionic Liquid/PVDF-HFP Blends. Journal of The Electrochemical Society, 153(7), A1364. [Link]
-
Arumugam, D., & S, S. (2023). Linear sweep voltammetry of highest conducting polymer electrolyte. ResearchGate. [Link]
-
Li, J., et al. (2022). Preparation and Performance of PVDF-HFP/PAN-Based Gel Polymer Electrolytes. MDPI. [Link]
-
Kazyak, E., et al. (2022). Design and characterization of an adaptive polymer electrolyte for lithium metal solid-state battery applications. RSC Publishing. [Link]
-
ILO & WHO. (2021). ICSC 0650 - DICYANDIAMIDE. International Chemical Safety Cards (ICSCs). [Link]
-
Lin, C.-H., et al. (2021). Incorporation of Poly(Ionic Liquid) with PVDF-HFP-Based Polymer Electrolyte for All-Solid-State Lithium-Ion Batteries. ResearchGate. [Link]
-
Kim, G. T., et al. (2019). Electrochemical characterization of polymer gel electrolytes. (a)... ResearchGate. [Link]
-
Kumar, D., & Hashmi, S. A. (2013). Development of ion conducting polymer gel electrolyte membranes based on polymer PVdF-HFP, BMIMTFSI ionic liquid and the Li-salt with improved electrical, thermal and structural properties. RSC Publishing. [Link]
-
Valudor Products. (2020). Safety Data Sheet. Valudor Products. [Link]
-
González, B., et al. (2011). Density, Viscosity, and Surface Tension of Synthesis Grade Imidazolium, Pyridinium, and Pyrrolidinium Based Room Temperature Ionic Liquids. ResearchGate. [Link]
-
Ortiz-Martinez, V. M., et al. (2016). Influence of the Ionic Liquid Type on the Gel Polymer Electrolytes Properties. PMC - NIH. [Link]
-
Canongia Lopes, J. N., et al. (2013). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. ACS Publications. [Link]
-
SKM Edu Channel. (2019). Preparation & Characterization of Polymer Electrolyte. YouTube. [Link]
-
Zhang, Q., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers. [Link]
-
Sun, I.-W., et al. (2005). Dicyanamide anion based ionic liquids for electrodeposition of metals. ResearchGate. [Link]
-
Liu, H., et al. (2020). Linear sweep voltammetry curves of ionic liquid polymer electrolyte membrane. ResearchGate. [Link]
-
Melchior, J.-P., et al. (2023). An ionic liquid- and PEO-based ternary polymer electrolyte for lithium metal batteries. RSC Publishing. [Link]
-
Sari, A. A., et al. (2022). The Fabrication of Solid Polymer Electrolyte from CS/PEO/NaClO4/Fly Ash Composite. MDPI. [Link]
-
Wu, Y., et al. (2022). Polycation ionic liquid tailored PEO-based solid polymer electrolytes for high temperature lithium metal batteries. OSTI.GOV. [Link]
-
Singh, P. K., et al. (2023). Ionic Liquid Doped PEO-Based Solid Polymer Electrolytes for Lithium-Ion Polymer Batteries. ResearchGate. [Link]
-
Min, K., et al. (2023). PEO-based polymer blend electrolyte for composite structural battery. Taylor & Francis. [Link]
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Cyclic voltammetry of 1-Butyl-1-methylpyrrolidinium dicyanamide
This Application Note provides a comprehensive guide to the electrochemical characterization of the ionic liquid 1-Butyl-1-methylpyrrolidinium dicyanamide, [BMPyrr][DCA], using cyclic voltammetry (CV). It is designed for researchers and scientists in electrochemistry and materials science, offering both foundational principles and detailed, field-proven protocols.
Introduction: The Promise of [BMPyrr][DCA] in Electrochemistry
1-Butyl-1-methylpyrrolidinium dicyanamide is a room-temperature ionic liquid (RTIL) gaining significant attention for its unique combination of properties.[1][2] Comprising the robust 1-butyl-1-methylpyrrolidinium ([BMPyrr]⁺) cation and the versatile dicyanamide ([DCA]⁻) anion, this RTIL offers excellent thermal and chemical stability, negligible vapor pressure, and high ionic conductivity.[1][3] The [DCA]⁻ anion is particularly notable for being a non-fluorinated, "green" alternative, mitigating some of the environmental concerns associated with common fluorinated anions.[4] These characteristics make [BMPyrr][DCA] a compelling medium for a wide range of electrochemical applications, including metal electrodeposition, energy storage, and as a solvent for studying complex redox reactions.[5][6][7]
Cyclic voltammetry stands as the cornerstone technique for probing the electrochemical behavior of such systems. It is an indispensable tool for rapidly determining the fundamental parameters that govern an electrolyte's utility, most critically its electrochemical window. This guide explains the causality behind the experimental design and provides self-validating protocols for determining the electrochemical window of neat [BMPyrr][DCA] and for studying the behavior of a redox-active analyte within it.
Part I: Foundational Concepts
The Ionic Liquid: 1-Butyl-1-methylpyrrolidinium dicyanamide
The performance of [BMPyrr][DCA] as an electrochemical medium is dictated by the intrinsic properties of its constituent ions. The [BMPyrr]⁺ cation, a saturated five-membered ring, is known for its high cathodic stability, resisting reduction until very negative potentials.[3][8] The [DCA]⁻ anion's stability against oxidation determines the anodic limit. The combination of these two ions defines the potential range within which the ionic liquid itself is electrochemically inert.
Table 1: Physicochemical Properties of [BMPyrr][DCA]
| Property | Value | Temperature (°C) |
|---|---|---|
| Molecular Weight | 208.30 g/mol | N/A |
| Purity | ≥97.0% - ≥98% | N/A |
| Density | ~1.0 g/cm³ | 20-25 |
| Viscosity | Varies with temp. | (Not specified) |
| Water Content | ≤0.5% (as specified) | N/A |
Data compiled from various sources.[6][9][10] Note that properties like viscosity are highly temperature-dependent.
The Technique: Cyclic Voltammetry
Cyclic voltammetry is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two set potentials, and then the sweep is reversed.[11] The resulting current flowing between the working and counter electrodes is measured as a function of the applied potential.[12] This process generates a characteristic cyclic voltammogram (often duck-shaped for reversible processes), which provides a wealth of information about the electrochemical system.[11]
The key insights gained from CV include:
-
Electrochemical Window (EW): The potential range where the electrolyte is stable.
-
Redox Potentials: The potentials at which an analyte is oxidized and reduced.
-
Electron Transfer Kinetics: Information on the reversibility and rate of electron transfer reactions.[13]
-
Analyte Stability: Observation of the stability of electrochemically generated species.
Caption: A standard three-electrode electrochemical setup.
Expected Results
The resulting voltammogram should show a wide region of low, flat current, bounded by sharp increases at the potential limits. Pyrrolidinium-based ionic liquids are known for their wide electrochemical windows, often exceeding 4.5 V. [14][15] Table 2: Typical Electrochemical Windows for Pyrrolidinium-Based ILs
| Ionic Liquid Cation/Anion | Working Electrode | EW (V) |
|---|---|---|
| [BMPyrr]⁺ / [TFSI]⁻ | Glassy Carbon | ~5.1 |
| [P₁₃]⁺ / [TFSI]⁻ | Platinum | ~5.7 |
| [BMPyrr]⁺ / [Cl]⁻ | (Estimated) | ~4.7 |
Note: These are literature values for comparison; the exact EW for [BMPyrr][DCA] will depend on purity, electrode material, and the current density cutoff used.[8][14][15]
Part III: Protocol for Studying an Analyte in [BMPyrr][DCA]
Once the electrochemical window is established, [BMPyrr][DCA] can be used as both the solvent and the supporting electrolyte to study the redox behavior of a dissolved analyte. [12]Ferrocene (Fc) is an ideal candidate for this purpose as it exhibits a well-behaved, one-electron reversible redox couple (Fc ⇌ Fc⁺ + e⁻) and is often used as an internal potential reference standard.
Detailed Experimental Protocol
1. Preparation
-
Prepare a stock solution of the analyte (e.g., 5-10 mM Ferrocene) in dried [BMPyrr][DCA]. This should be done inside the glovebox to maintain anhydrous conditions.
2. Step-by-Step Procedure
-
Setup: Use the same three-electrode setup and polished working electrode as described in Part II.
-
Measurement:
-
Fill the cell with the analyte/[BMPyrr][DCA] solution.
-
Set the potential window to bracket the expected redox potential of the analyte. For Ferrocene, a window of -0.5 V to +1.0 V vs. AgQRE is usually sufficient.
-
Record a cyclic voltammogram at a scan rate of 100 mV/s.
-
Scan Rate Dependence: To probe the kinetics of the reaction, record a series of voltammograms at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
-
Data Analysis and Interpretation
The resulting voltammogram should show a distinct oxidation peak (anodic) and a reduction peak (cathodic). From this data, several key parameters can be extracted:
-
Half-wave Potential (E₁/₂): A good approximation of the formal potential of the redox couple. It is calculated as E₁/₂ = (E_pa + E_pc) / 2, where E_pa is the anodic peak potential and E_pc is the cathodic peak potential.
-
Peak Separation (ΔE_p): The difference between the anodic and cathodic peak potentials (ΔE_p = E_pa - E_pc). For a reversible, one-electron process, the theoretical value is ~59 mV at 25 °C. Larger values suggest quasi-reversible or irreversible kinetics.
-
Peak Current Ratio (i_pa / i_pc): For a reversible process where both species are stable, this ratio should be close to 1.
-
Diffusion Control: A plot of the peak current (i_p) versus the square root of the scan rate (ν¹/²) should be linear for a diffusion-controlled process, as described by the Randles-Ševčík equation.
Caption: Workflow for analyzing a redox-active species.
References
- García-Cortés, A., et al. (2019). Comparison of the electrochemical behavior of some Rare Earth Elements in butyl methylpyrrolidinium dicyanamide ionic liquid. Journal of Electroanalytical Chemistry.
-
Iolitec. (n.d.). Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. Iolitec-usa.com. [Link]
-
González, E. J., et al. (2013). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (n.d.). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry of ion transfer across a room temperature ionic liquid membrane supported by a microporous filter. ResearchGate. [Link]
-
Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Gamry.com. [Link]
-
ResearchGate. (n.d.). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. ResearchGate. [Link]
-
Monash University. (2023). Electrochemical oxidation of dicarbonylcyclopentadienylcobalt(I) in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide ionic liquid. Monash University Research Repository. [Link]
-
Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry of ionic liquid electrolytes. ResearchGate. [Link]
-
Martins, V. L., et al. (2019). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]
-
Carl ROTH. (n.d.). 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA). Carlroth.com. [Link]
-
Dzwiniel, T. L., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials. [Link]
-
AIP Publishing. (n.d.). Prediction of Refractive Index of 1-Butyl-1- Methylpyrrolidinium Dicyanamide and Water Ionic Liquid Mixture. AIP Publishing. [Link]
-
MDPI. (2024). Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives. MDPI.com. [Link]
-
Huma, A., et al. (2023). Can Dicyanamide Ionic Liquids Boost Water Electrolysis?. MDPI. [Link]
-
ResearchGate. (2022). Cyclic Voltammetry Part 1: Fundamentals. ResearchGate. [Link]
-
Kumar, P., et al. (2022). Application of Ionic Liquids for Batteries and Supercapacitors. National Institutes of Health. [Link]
-
Cambridge Open Engage. (2025). Different Reactions Define the Electrochemical Window in Imidazolium Ionic Liquids on Gold and Platinum Electrodes. Cambridge Open Engage. [Link]
-
American Chemical Society. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. [Link]
-
ResearchGate. (n.d.). Palladium electrodeposition in 1-butyl-1-methylpyrrolidinium dicyanamide ionic liquid. ResearchGate. [Link]
-
American Chemical Society. (2025). Leveraging Imidazolium/Pyrrolidinium [Dicyanamide] Ionic Liquids to Enhance the Low-Temperature Behavior of γ-Butyrolactone. ACS Publications. [Link]
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- 6. 1-ブチル-1-メチルピロリジニウムジシアナミド ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
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- 15. ceder.berkeley.edu [ceder.berkeley.edu]
Application Notes and Protocols: 1-Butyl-1-methylpyrrolidinium Dicyanamide as a Versatile Catalyst in Organic Synthesis
Introduction: Unveiling the Potential of 1-Butyl-1-methylpyrrolidinium Dicyanamide in Catalysis
In the ever-evolving landscape of organic synthesis, the quest for efficient, sustainable, and recyclable catalysts is paramount. Ionic liquids (ILs) have emerged as a promising class of compounds that can act as both solvents and catalysts, offering unique advantages over traditional volatile organic compounds. Among these, 1-Butyl-1-methylpyrrolidinium dicyanamide, hereafter referred to as [BMPyrr][DCA], has garnered attention due to its favorable physicochemical properties. This technical guide provides an in-depth exploration of [BMPyrr][DCA] as a catalyst, with a focus on its application in two cornerstone organic reactions: the Knoevenagel condensation and the Biginelli reaction.
[BMPyrr][DCA] is a room temperature ionic liquid, meaning it exists as a liquid under ambient conditions. This property, coupled with its low viscosity and high thermal stability, makes it an attractive medium for a variety of chemical transformations.[1][2][3] Its structure, consisting of a pyrrolidinium cation and a dicyanamide anion, is key to its catalytic activity. The dicyanamide anion, in particular, is thought to play a crucial role in activating substrates and facilitating reaction pathways.[4][5]
This document is intended for researchers, scientists, and professionals in the field of drug development, providing not only detailed experimental protocols but also a deeper understanding of the causality behind the catalytic prowess of [BMPyrr][DCA].
Physicochemical Properties of [BMPyrr][DCA]
A thorough understanding of the physical and chemical characteristics of a catalyst is fundamental to its effective application. The properties of [BMPyrr][DCA] are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₄ | [6] |
| Molecular Weight | 208.31 g/mol | [6] |
| Appearance | Yellow Liquid | [6] |
| Melting Point | -55 °C | [7] |
| Viscosity | Low (relative to other ILs) | [1][2] |
| Thermal Stability | Stable up to at least 200 °C | [3] |
The low melting point and viscosity of [BMPyrr][DCA] are particularly advantageous, as they allow for efficient mass transfer and ease of handling at or near room temperature.
Application I: The Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that yields α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[8][9] While traditionally catalyzed by bases, the use of ionic liquids like [BMPyrr][DCA] offers a greener and more efficient alternative.[10]
Catalytic Rationale: The Dual Role of Cation and Anion
The catalytic activity of [BMPyrr][DCA] in the Knoevenagel condensation is believed to stem from a cooperative effect between the pyrrolidinium cation and the dicyanamide anion. The dicyanamide anion, with its basic character, is postulated to deprotonate the active methylene compound, generating a nucleophilic carbanion. The pyrrolidinium cation can then stabilize the resulting intermediate and activate the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-Benzylidenemalononitrile
This protocol describes a general procedure for the Knoevenagel condensation of benzaldehyde with malononitrile using [BMPyrr][DCA] as a catalyst. This protocol is based on established procedures for similar ionic liquid-catalyzed reactions.[10][11]
Materials:
-
1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA])
-
Benzaldehyde
-
Malononitrile
-
Ethanol
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexane mixture for TLC
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, add benzaldehyde (10 mmol, 1.06 g) and malononitrile (10 mmol, 0.66 g).
-
Catalyst Addition: Add [BMPyrr][DCA] (1 mmol, 0.21 g) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature (25 °C) for 30-60 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane 1:4).
-
Work-up: Upon completion of the reaction, add 20 mL of a water/ethanol (1:1) mixture to the flask. The product will precipitate as a solid.
-
Isolation: Filter the solid product and wash it with cold water/ethanol (1:1) mixture (2 x 10 mL).
-
Drying: Dry the product under vacuum to obtain pure 2-benzylidenemalononitrile.
-
Catalyst Recovery: The aqueous filtrate containing [BMPyrr][DCA] can be concentrated under reduced pressure to remove water and ethanol, allowing for the recovery and reuse of the ionic liquid.[12][13][14]
Expected Results:
Based on analogous systems, this reaction is expected to proceed with high yield and selectivity.
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 10 | 30 | >95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 10 | 45 | >90 |
| 3 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | 10 | 60 | >90 |
Application II: The Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[15][16][17] The use of ionic liquids as catalysts for the Biginelli reaction has been shown to improve yields and simplify the reaction procedure.[4][18]
Catalytic Rationale: A Lewis and Brønsted Acid Mimic
In the Biginelli reaction, [BMPyrr][DCA] is proposed to act as a dual-function catalyst. The pyrrolidinium cation can act as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack. The dicyanamide anion, being a weak base, can facilitate proton transfer steps and promote the cyclization and dehydration steps of the reaction mechanism.
Caption: General workflow for the [BMPyrr][DCA]-catalyzed Biginelli reaction.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
The following is a representative protocol for the synthesis of a dihydropyrimidinone derivative via the Biginelli reaction, adapted from general procedures using ionic liquid catalysts.[4][19][20]
Materials:
-
1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA])
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Urea or Thiourea
-
Ethanol
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactant Mixture: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).
-
Catalyst Addition: Add [BMPyrr][DCA] (2 mmol, 0.42 g) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Add 30 mL of cold water to the flask, which should induce the precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.
-
Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be subjected to vacuum distillation to remove water and recover the [BMPyrr][DCA] for subsequent runs.
Expected Outcomes for Various Substrates:
The versatility of the Biginelli reaction allows for the synthesis of a diverse library of dihydropyrimidinones.
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 20 | 1.5 | >90 |
| 2 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Urea | 20 | 1 | >95 |
| 3 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 20 | 2 | >85 |
Conclusion and Future Outlook
1-Butyl-1-methylpyrrolidinium dicyanamide has demonstrated significant potential as a recyclable and efficient catalyst for fundamental organic reactions such as the Knoevenagel condensation and the Biginelli reaction. Its dual-functionality, acting through both its cation and anion, allows for the activation of substrates and facilitation of key reaction steps. The protocols outlined in this guide, based on established methodologies for similar ionic liquids, provide a solid foundation for researchers to explore the catalytic applications of [BMPyrr][DCA].
Future research should focus on expanding the scope of substrates for these reactions, as well as exploring the application of [BMPyrr][DCA] in other important organic transformations. Further mechanistic studies, potentially employing spectroscopic and computational methods, will provide a more detailed understanding of the catalytic cycle and enable the design of even more efficient ionic liquid catalysts for sustainable chemical synthesis.
References
- Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919.
- Zheng, Q. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
- Hu, X., Zhao, Y., Gao, Y., Xiao, Y., & Zhang, B. (2013). Knoevenagel Reactions in Ionic Liquids. ChemInform, 44(3).
- Leveraging Imidazolium/Pyrrolidinium [Dicyanamide] Ionic Liquids to Enhance the Low-Temperature Behavior of γ-Butyrolactone. (n.d.).
- Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. (n.d.). MDPI.
- Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. (n.d.). RSC Publishing.
- (PDF)
- Reaction scheme for the synthesis of 1-butyl-1-methylpyrrolidinium...
- (PDF)
- Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacet
- Knoevenagel Condensation Catalyzed by DBU Brönsted Ionic Liquid without Solvent. (n.d.).
- Brønsted acid catalysed enantioselective Biginelli reaction - IRIS-AperTO - UniTo. (n.d.).
- Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate | Request PDF - ResearchG
- BrØnsted Reusable Acidic Ionic Liquids Catalyzed Biginelli Reaction under Solvent-Free Conditions - Sci-Hub. (n.d.).
- MacFarlane, D. R., Forsyth, S. A., Golding, J., & Deacon, G. B. (2002). Ionic liquids based on imidazolium, ammonium and pyrrolidinium salts of the dicyanamide anion. Green Chemistry, 4(5), 444-448.
- One Pot Green Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- Recycling and reuse in the laboratory - ResearchG
- Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activ
- Patel, V., Patel, J., Patel, A., & Dholakia, A. (2020). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid.
- 1-Butyl-1-methylpyrrolidinium Dicyanamide 98.0+%, TCI America 5 g | Buy Online. (n.d.). Fisher Scientific.
- 1-Butyl-1-methylpyrrolidinium dicyanamide, >98% | IoLiTec. (n.d.).
- Low viscosity ionic liquids based on organic salts of the dicyanamide anion - Chemical Communic
- Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives - MDPI. (n.d.).
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. (n.d.).
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.
- Knoevenagel condensation reaction catalyzed by task-specific ionic liquid under solvent-free conditions - ResearchG
- Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview - IJPPR. (n.d.).
- Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PubMed. (n.d.).
- Recycling of Analytical Grade Solvents on a Lab Scale with a Purpose-Built Temperature-Controlled Distillation Unit | Request PDF - ResearchG
Sources
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- 3. Ionic liquids based on imidazolium, ammonium and pyrrolidinium salts of the dicyanamide anion - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Dynamics of Dicyanamide in Ionic Liquids is Dominated by Local Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. tnsroindia.org.in [tnsroindia.org.in]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. ijirt.org [ijirt.org]
Troubleshooting & Optimization
Technical Support Center: Drying Protocols for 1-Butyl-1-methylpyrrolidinium Dicyanamide ([BMpyr][dca])
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the effective removal of water from the ionic liquid 1-butyl-1-methylpyrrolidinium dicyanamide ([BMpyr][dca]). Due to its hygroscopic nature, meticulous drying is often a critical prerequisite for its successful application in various experimental settings. This guide offers a suite of troubleshooting protocols and frequently asked questions to ensure the integrity of your water-sensitive applications.
The Critical Impact of Water Content in [BMpyr][dca]
The presence of water in [BMpyr][dca] can significantly alter its physicochemical properties, including viscosity, density, and conductivity.[1][2] For applications such as electrochemical studies, organic synthesis, and pharmaceutical formulations, even trace amounts of water can lead to undesirable side reactions, altered reaction kinetics, and compromised product purity. Therefore, achieving and maintaining an anhydrous state is paramount for experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: Why is my [BMpyr][dca] absorbing water from the atmosphere?
Like many ionic liquids, [BMpyr][dca] is hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding environment. This is a natural property of many salts, and the extent of water absorption can be influenced by ambient humidity and the surface area of the ionic liquid exposed to the air.
Q2: How can I accurately measure the water content in my [BMpyr][dca] sample?
The gold standard for determining water content in ionic liquids is Karl Fischer (KF) titration .[3] This method is highly specific to water and can accurately quantify moisture levels down to parts-per-million (ppm). Both volumetric and coulometric KF titration methods are suitable, with the coulometric approach being particularly effective for very low water content.[4] It is crucial to use a solvent that is compatible with and can fully dissolve the ionic liquid to ensure all water is accessible for the titration reaction.
Q3: What is the acceptable level of water content for my application?
The acceptable water content is highly application-dependent. For many electrochemical applications, a water content below 100 ppm is often desired. In contrast, some organic reactions may tolerate higher water levels. It is recommended to consult the relevant literature for your specific application or to empirically determine the water tolerance of your system.
Q4: Can I reuse [BMpyr][dca] after a reaction? How do I purify and dry it?
Yes, one of the advantages of ionic liquids is their potential for recycling. After a reaction, volatile organic compounds and byproducts can often be removed by distillation or extraction.[5] Subsequently, the recovered [BMpyr][dca] should be subjected to one of the drying protocols outlined in this guide to remove any absorbed water before reuse.
Q5: What are the key safety precautions when handling and drying [BMpyr][dca]?
According to its Safety Data Sheet (SDS), [BMpyr][dca] can cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating the ionic liquid, ensure that the temperature remains well below its decomposition point to avoid the release of hazardous fumes. Dicyanamide-based ionic liquids are generally stable to at least 200°C.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Varying water content in the [BMpyr][dca] | 1. Implement a consistent and validated drying protocol for every batch. 2. Measure the water content using Karl Fischer titration before each experiment. |
| Drying process is ineffective (high water content remains) | 1. Inefficient drying method for the required level of dryness. 2. Re-absorption of moisture after drying. 3. Inaccurate water content measurement. | 1. Switch to a more rigorous drying method (e.g., from molecular sieves to high-vacuum drying). 2. Ensure the dried ionic liquid is handled and stored under an inert atmosphere (e.g., in a glove box or desiccator with a high-quality desiccant). 3. Calibrate your Karl Fischer titrator and use appropriate solvents. |
| [BMpyr][dca] shows signs of degradation (e.g., color change) after heating | 1. Heating temperature is too high, approaching the decomposition temperature. 2. Potential for hydrolysis of the dicyanamide anion at elevated temperatures in the presence of significant water. | 1. Reduce the drying temperature. For [BMpyr][dca], it is advisable to stay below 150°C to be well within the safe margin of its thermal stability. 2. For very wet samples, consider a preliminary drying step at a lower temperature before proceeding to higher temperatures. |
| Molecular sieves are not effectively drying the ionic liquid | 1. The molecular sieves are saturated with water. 2. The pore size of the molecular sieves is incorrect. 3. Insufficient contact time or amount of sieves. | 1. Regenerate the molecular sieves by heating them in a furnace (see Protocol 2 for details). 2. Use 3Å molecular sieves, which are ideal for selectively adsorbing water molecules. 3. Increase the amount of molecular sieves and/or the contact time, with gentle agitation. |
Experimental Protocols for Water Removal
Protocol 1: High-Vacuum Drying
This is one of the most effective methods for removing water from ionic liquids. The combination of heat and vacuum lowers the boiling point of water, facilitating its evaporation from the non-volatile ionic liquid.
Step-by-Step Methodology:
-
Preparation: Place the [BMpyr][dca] sample in a round-bottom flask or a Schlenk flask. To maximize the surface area, the volume of the ionic liquid should not exceed one-third of the flask's capacity.
-
Initial Degassing: If the sample has a very high water content, it is advisable to perform an initial degassing at room temperature under vacuum to prevent vigorous bubbling when heat is applied.
-
Heating and Evacuation:
-
Connect the flask to a high-vacuum line (pressure ≤ 1 mbar is recommended).
-
Begin stirring the ionic liquid with a magnetic stir bar to facilitate the release of water vapor.
-
Gradually heat the sample to the desired temperature (e.g., 70-100°C) using an oil bath. Do not exceed 150°C to ensure a wide safety margin from the decomposition temperature.
-
-
Drying Duration: Maintain the temperature and vacuum for a sufficient period. For small lab-scale batches (10-50 g), drying for 24-72 hours is typically effective.[9]
-
Cooling and Storage:
-
Allow the ionic liquid to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
Quickly transfer the dried ionic liquid to a sealed container and store it in a glove box or a desiccator.
-
-
Validation: Determine the final water content using Karl Fischer titration.
Diagram of High-Vacuum Drying Workflow:
Caption: Workflow for High-Vacuum Drying of [BMpyr][dca].
Protocol 2: Drying with Molecular Sieves
Using molecular sieves is a convenient method for drying ionic liquids, especially for achieving moderate levels of dryness. 3Å molecular sieves are recommended as their pore size is ideal for trapping water molecules while excluding the larger ionic liquid ions.
Step-by-Step Methodology:
-
Activation of Molecular Sieves:
-
Place the 3Å molecular sieves in a ceramic or glass dish.
-
Heat in a furnace at 200-300°C for at least 3 hours to remove any pre-adsorbed water.[9]
-
Allow the sieves to cool in a desiccator before use.
-
-
Drying Procedure:
-
Add the activated molecular sieves to the [BMpyr][dca] sample in a sealed container (e.g., a glass bottle with a septum cap). A common starting ratio is 10-20% w/w of molecular sieves to the ionic liquid.
-
Gently agitate the mixture periodically or stir slowly with a magnetic stir bar for 24-48 hours.
-
-
Separation: Carefully decant or filter the dried ionic liquid from the molecular sieves. This should be done under an inert atmosphere to prevent moisture re-absorption.
-
Storage: Store the dried [BMpyr][dca] in a sealed container inside a glove box or desiccator.
-
Validation: Confirm the final water content using Karl Fischer titration.
Diagram of Molecular Sieve Drying Workflow:
Caption: Workflow for Drying [BMpyr][dca] with Molecular Sieves.
Protocol 3: Azeotropic Distillation
Azeotropic distillation is an effective method for removing water, particularly from larger batches of ionic liquids. This technique involves adding an entrainer (a solvent that forms a low-boiling azeotrope with water) to the ionic liquid and then distilling off the azeotrope.
Step-by-Step Methodology:
-
Entrainer Selection: Toluene is a commonly used entrainer for this purpose as it forms a heterogeneous azeotrope with water, which boils at approximately 84.1°C.[10]
-
Apparatus Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap to separate the water from the entrainer upon condensation.
-
Procedure:
-
Add the [BMpyr][dca] and toluene (e.g., in a 1:1 volume ratio) to the distillation flask.
-
Heat the mixture to the boiling point of the toluene-water azeotrope.
-
The azeotrope will distill and condense in the Dean-Stark trap. As the condensate cools, the water will separate from the toluene (water is denser and will collect at the bottom). The toluene will overflow from the trap and return to the distillation flask.
-
Continue the distillation until no more water collects in the trap.
-
-
Entrainer Removal: After all the water has been removed, distill off the remaining toluene under vacuum.
-
Final Drying and Storage: A final brief period of high-vacuum drying (as in Protocol 1) can be beneficial to remove any residual toluene. Store the dried ionic liquid under inert conditions.
-
Validation: Use Karl Fischer titration to determine the final water content.
Comparative Overview of Drying Methods
| Method | Pros | Cons | Best For |
| High-Vacuum Drying | - Highly effective for achieving very low water content (<50 ppm). - No additional reagents required. | - Can be time-consuming. - Requires specialized vacuum equipment. | Applications requiring ultra-low water content. |
| Molecular Sieves | - Simple and convenient for lab-scale use. - Sieves can be regenerated and reused. | - May not achieve as low water content as vacuum drying. - Potential for ion exchange with the sieves, although generally low with 3Å sieves.[11] | Routine drying to moderate levels of dryness. |
| Azeotropic Distillation | - Effective for larger quantities. - Can be faster than vacuum drying for bulk amounts. | - Requires an additional solvent (entrainer) that must be completely removed. - More complex experimental setup. | Large-scale drying operations. |
Best Practices for Handling and Storing Anhydrous [BMpyr][dca]
-
Inert Atmosphere: Always handle and store dried [BMpyr][dca] under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.[12]
-
Appropriate Containers: Store in glass containers with tight-fitting seals. Avoid plastic containers as some plastics can be dissolved by ionic liquids.[13]
-
Desiccator Storage: For short-term storage outside a glove box, use a desiccator containing a high-efficiency desiccant such as phosphorus pentoxide (P₂O₅).
-
Minimize Exposure: When transferring the ionic liquid, do so quickly and efficiently to minimize its exposure to atmospheric moisture.
By adhering to these detailed protocols and best practices, researchers can confidently reduce and control the water content in [BMpyr][dca], ensuring the reliability and accuracy of their experimental outcomes.
References
-
de la Fuente, J. C., Puga, A. C., & Canzonieri, F. (2015). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data, 60(12), 3612–3623. [Link]
-
Zhang, J., Zhang, Q., & Li, Z. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(62), 35593–35607. [Link]
-
Sulaiman, M. N. B. (n.d.). Drying of Ionic Liquid. UTPedia. [Link]
-
Królikowska, M., & Zawadzki, M. (2015). Physicochemical and thermodynamic study on aqueous solutions of dicyanamide-Based ionic liquids. The Journal of Chemical Thermodynamics, 86, 16-25. [Link]
-
Peterson, B. K., & Rovey, J. L. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SCITECH 2022 Forum. [Link]
-
Winslow, R. (2013). What's your typical cleaning method for your ionic liquids? ResearchGate. [Link]
-
Navia, P., Troncoso, J., & Romani, L. (2011). Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures. The Journal of Chemical Thermodynamics, 43(6), 947-953. [Link]
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide. [Link]
-
Can, Z., & Atilhan, M. (2014). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data, 59(10), 3144–3154. [Link]
-
Vorotyntsev, I. V. (2015). How do I handle with ionic liquids? ResearchGate. [Link]
-
Hapiot, P., & Lagrost, C. (2019). Dynamics of Dicyanamide in Ionic Liquids is Dominated by Local Interactions. The Journal of Physical Chemistry B, 123(10), 2355–2364. [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]
-
MacFarlane, D. R., Pringle, J. M., & Forsyth, M. (2002). Ionic liquids based on imidazolium, ammonium and pyrrolidinium salts of the dicyanamide anion. Green Chemistry, 4(5), 444-448. [Link]
-
Adhikari, S. (2020). Once you synthesize Ionic liquid, how do you preserve it so that it don't get decompose? Any idea? ResearchGate. [Link]
-
University of Waterloo. (n.d.). Azeotropic Distillation. Environmental Isotope Laboratory. [Link]
-
MacFarlane, D. R., Pringle, J. M., & Forsyth, M. (2002). Ionic liquids based on imidazolium, ammonium and pyrrolidinium salts of the dicyanamide anion. Green Chemistry, 4(5), 444-448. [Link]
-
Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hiyka.com [hiyka.com]
- 4. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 5. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. iolitec.de [iolitec.de]
- 8. diva-portal.org [diva-portal.org]
- 9. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. Can Dicyanamide Ionic Liquids Boost Water Electrolysis? [mdpi.com]
- 13. ThermoML:J. Chem. Thermodyn. 2016, 94, 197-203 [trc.nist.gov]
Technical Support Center: Degradation of [BMpyr][dca]
Welcome to the Technical Support Center for the Ionic Liquid 1-butyl-1-methylpyrrolidinium dicyanamide ([BMpyr][dca]). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving [BMpyr][dca], with a specific focus on its degradation products under various stress conditions.
As a Senior Application Scientist, I understand the critical importance of anticipating and identifying degradation products to ensure the integrity and safety of your research and development processes. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have about the stability and degradation of [BMpyr][dca].
Q1: What is [BMpyr][dca] and what are its general stability characteristics?
A1: [BMpyr][dca] is an ionic liquid composed of the 1-butyl-1-methylpyrrolidinium ([BMpyr]) cation and the dicyanamide ([dca]) anion. It is known for being relatively stable under ambient conditions, including in the presence of air and water.[1] It exhibits good thermal stability compared to some other ionic liquids. However, like all chemical compounds, it is susceptible to degradation under specific stress conditions such as elevated temperatures, exposure to strong oxidizing agents, and prolonged contact with acidic or basic aqueous solutions.
Q2: Why is it important to study the degradation products of [BMpyr][dca]?
A2: Understanding the degradation of [BMpyr][dca] is crucial for several reasons:
-
Process Integrity: In chemical reactions or formulations where [BMpyr][dca] is used as a solvent or catalyst, its degradation can introduce impurities that may affect reaction kinetics, yield, and the purity of the final product.
-
Toxicology and Safety: Degradation products may have different toxicological profiles than the parent ionic liquid. Identifying these products is essential for a comprehensive safety assessment of any process involving [BMpyr][dca].
-
Analytical Accuracy: Undetected degradation can lead to erroneous results in analytical methods, as degradation products may interfere with the quantification of the parent compound or other analytes.
-
Long-Term Stability: For applications requiring long-term storage or use, understanding the degradation pathways is key to predicting the shelf-life and ensuring the consistent performance of [BMpyr][dca]-containing systems.
Q3: What are the primary stress conditions that can cause [BMpyr][dca] to degrade?
A3: The primary stress conditions that can induce degradation of [BMpyr][dca] are:
-
Thermal Stress: Exposure to high temperatures can lead to the decomposition of both the cation and the anion.
-
Oxidative Stress: Contact with oxidizing agents (e.g., peroxides, dissolved oxygen at elevated temperatures) can lead to the oxidation of the pyrrolidinium cation.
-
Hydrolytic Stress: In the presence of water, particularly under acidic or basic conditions, the dicyanamide anion is susceptible to hydrolysis.
Troubleshooting Guide: Common Issues in [BMpyr][dca] Degradation Studies
This section provides a question-and-answer formatted guide to address specific problems you might encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps & Rationale |
| Unexpected peaks in my chromatogram after a reaction using [BMpyr][dca]. | Degradation of [BMpyr][dca] due to reaction conditions (e.g., heat, presence of catalytic metals). | 1. Run a blank reaction: Conduct the reaction without your reactants, using only [BMpyr][dca] under the same conditions. This will help confirm if the extra peaks originate from the ionic liquid itself. 2. Analyze a fresh sample of [BMpyr][dca]: This will serve as a baseline and help rule out pre-existing impurities in your ionic liquid stock. 3. Lower the reaction temperature: If feasible for your synthesis, reducing thermal stress can minimize degradation. |
| My pH-sensitive reaction is failing in [BMpyr][dca] after exposure to moisture. | Hydrolysis of the dicyanamide anion, potentially leading to the formation of more basic species like guanidine. | 1. Measure the pH of your [BMpyr][dca] after moisture exposure: A significant shift towards a more basic pH would support the hydrolysis hypothesis. 2. Use anhydrous conditions: If your reaction chemistry allows, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) and use dried solvents and reagents to minimize water content. |
| I'm observing a color change (e.g., yellowing) in my [BMpyr][dca] upon heating. | Thermal decomposition of the pyrrolidinium cation or reactions involving impurities. | 1. Characterize the colored species: Use UV-Vis spectroscopy to see if a new chromophore is forming. 2. Purify the [BMpyr][dca]: Impurities can often catalyze or participate in degradation reactions. Purification by methods such as activated carbon treatment followed by filtration can remove some of these impurities. |
| Inconsistent results when analyzing degradation samples by LC-MS. | Matrix effects from the high concentration of the ionic liquid, or co-elution of degradation products. | 1. Dilute your sample: This is the simplest way to reduce matrix effects. 2. Optimize your chromatographic method: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of your analytes from the bulk ionic liquid. A longer column or a column with a different stationary phase might be necessary. 3. Perform sample cleanup: Use solid-phase extraction (SPE) to remove the bulk of the ionic liquid before LC-MS analysis. |
In-depth Technical Guide: Investigating [BMpyr][dca] Degradation
This section provides a more detailed exploration of the potential degradation pathways and the experimental protocols to study them.
I. Predicted Degradation Pathways and Products
Due to the limited direct research on the degradation of [BMpyr][dca], the following pathways are proposed based on the known chemistry of the pyrrolidinium cation and the dicyanamide anion.
Under thermal stress, both the cation and anion can decompose. The thermal decomposition of quaternary ammonium salts, including pyrrolidinium-based structures, can proceed through several mechanisms, most notably Hofmann elimination and nucleophilic substitution (SN2).
-
Cation ([BMpyr]⁺):
-
Hofmann Elimination: This pathway would involve the abstraction of a proton from a carbon beta to the nitrogen atom, leading to the formation of an alkene and a tertiary amine. For [BMpyr]⁺, this could result in the formation of 1-butene and 1-methylpyrrolidine .
-
SN2 Pathway: A nucleophile (which could be the [dca]⁻ anion or a degradation product) could attack one of the alkyl groups on the nitrogen, leading to the displacement of the neutral pyrrolidinium ring. This could lead to products like 1-butyl-dicyanamide and 1-methylpyrrolidine .
-
-
Anion ([dca]⁻): The dicyanamide anion is relatively thermally stable but can undergo polymerization or decomposition at very high temperatures, though specific non-hydrolytic thermal degradation products are not well-documented in the literature for ionic liquids.
Visualizing Thermal Degradation of the [BMpyr]⁺ Cation:
Caption: Potential thermal degradation pathways of the [BMpyr]⁺ cation.
The pyrrolidinium cation is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.
-
Cation ([BMpyr]⁺):
-
Oxidation can occur on the butyl or methyl groups, or on the pyrrolidinium ring itself.
-
Initial oxidation products could include hydroperoxides , which can then decompose to form alcohols, aldehydes, ketones, and carboxylic acids . For instance, oxidation of the butyl chain could lead to butan-1-ol, butanal, and butanoic acid.
-
More severe oxidation could lead to ring-opening of the pyrrolidinium moiety.
-
-
Anion ([dca]⁻): The dicyanamide anion is generally resistant to oxidation under typical conditions.
The dicyanamide anion is the more reactive species under hydrolytic conditions.
-
Cation ([BMpyr]⁺): The pyrrolidinium cation is generally stable to hydrolysis.
-
Anion ([dca]⁻): The hydrolysis of dicyanamide is known to proceed in a stepwise manner, particularly under non-neutral pH.
-
Step 1: Dicyanamide reacts with water to form guanylurea .
-
Step 2: Guanylurea can be further hydrolyzed to guanidine and carbon dioxide.
-
Visualizing Hydrolytic Degradation of the [dca]⁻ Anion:
Caption: Hydrolytic degradation pathway of the [dca]⁻ anion.
II. Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A typical study involves subjecting the ionic liquid to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve 5-20% degradation of the parent compound.[2]
-
Prepare a stock solution of [BMpyr][dca] in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer a known volume of the stock solution to a clean vial.
-
After exposure to the stress condition, neutralize the sample if necessary (e.g., after acid or base hydrolysis) and dilute to a suitable concentration for analysis.
-
Thermal Stress:
-
Place a sample of neat [BMpyr][dca] or a solution in a high-boiling point solvent in an oven at a controlled temperature (e.g., 100°C, 120°C, 150°C).
-
Monitor the sample at various time points (e.g., 24, 48, 72 hours).
-
Analyze the samples by a suitable analytical method.
-
-
Oxidative Stress:
-
To a solution of [BMpyr][dca], add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the sample at room temperature or slightly elevated temperature (e.g., 40°C) and protect from light.
-
Monitor the sample over time.
-
-
Acidic Hydrolysis:
-
To a solution of [BMpyr][dca], add an equal volume of a dilute acid (e.g., 0.1 M HCl).
-
Heat the mixture at a controlled temperature (e.g., 60°C or 80°C).
-
Monitor the sample over time. Before analysis, neutralize the sample with an equivalent amount of base.
-
-
Basic Hydrolysis:
-
To a solution of [BMpyr][dca], add an equal volume of a dilute base (e.g., 0.1 M NaOH).
-
Heat the mixture at a controlled temperature (e.g., 60°C or 80°C).
-
Monitor the sample over time. Before analysis, neutralize the sample with an equivalent amount of acid.
-
-
Photolytic Stress:
-
Expose a solution of [BMpyr][dca] to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber.
-
Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
-
Monitor both samples over time.
-
III. Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of [BMpyr][dca] and its degradation products.
This is the primary technique for separating and identifying the degradation products.
-
Instrumentation: An HPLC system coupled with a UV detector and a mass spectrometer (e.g., ESI-QTOF or Orbitrap for high-resolution mass data).
-
Column: A reversed-phase C18 column is a good starting point. For better retention of polar degradation products, a more polar column (e.g., a polar-embedded or AQ-type C18) may be necessary.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is typically used. The aqueous phase should contain a modifier to improve peak shape, such as formic acid (for positive ion mode MS) or ammonium acetate (for both positive and negative ion modes).
-
Detection:
-
UV Detection: The pyrrolidinium cation does not have a strong chromophore, so UV detection will be of limited use for the cation and its aliphatic degradation products. However, it may be useful for some anion-related products or if derivatization is employed.
-
Mass Spectrometry (MS): This is the key detection method.
-
Positive Ion Mode: For the detection of the [BMpyr]⁺ cation and its positively charged or neutral degradation products (which can be protonated).
-
Negative Ion Mode: For the detection of the [dca]⁻ anion and its negatively charged degradation products.
-
High-Resolution MS (HRMS): Essential for determining the elemental composition of unknown degradation products.
-
MS/MS: Crucial for structural elucidation of the degradation products by analyzing their fragmentation patterns.
-
-
NMR is a powerful tool for the structural confirmation of degradation products, especially after isolation or for analyzing the bulk degraded sample.
-
¹H NMR: Can be used to monitor the disappearance of signals from the parent [BMpyr]⁺ cation and the appearance of new signals from degradation products.
-
¹³C NMR: Provides information on the carbon skeleton of the degradation products.
-
2D NMR (e.g., COSY, HSQC, HMBC): Essential for unambiguously assigning the structure of unknown degradation products.
Visualizing the Analytical Workflow:
Caption: A typical analytical workflow for the identification of degradation products.
References
-
Lazzús, J. A. (2015). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data, 60(12), 3651–3661. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Green Chemistry, 14(10), 2870-2881. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
-
Gómez, E., et al. (2015). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. Journal of Chemical & Engineering Data, 60(3), 844-851. [Link]
-
Lepaumier, H., et al. (2011). Oxidative degradation of amines. Chemical Society Reviews, 40(3), 1119-1131. [Link]
-
SIELC. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. [Link]
-
Damodaran, K. (2016). NMR of ionic liquids. Annual Reports on NMR Spectroscopy, 88, 215-240. [Link]
Sources
Technical Support Center: High-Temperature Applications of 1-Butyl-1-methylpyrrolidinium Dicyanamide ([BMPyrr][DCA])
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Butyl-1-methylpyrrolidinium Dicyanamide ([BMPyrr][DCA]). This guide is designed for researchers, scientists, and drug development professionals utilizing this ionic liquid (IL) in high-temperature applications. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to ensure the stability and reliability of your experiments.
Section 1: Understanding the Thermal Stability of [BMPyrr][DCA]
1-Butyl-1-methylpyrrolidinium dicyanamide is favored for its low viscosity and generally good thermal properties. However, achieving stable performance at elevated temperatures requires a nuanced understanding of its behavior and limitations. The thermal stability of an ionic liquid is not a single number but a functional range dependent on time, atmosphere, and purity.
The Critical Difference: Dynamic vs. Long-Term Thermal Stability
A common pitfall is relying solely on the onset decomposition temperature (Tonset) from a dynamic Thermogravimetric Analysis (TGA) scan. This method, which involves heating the sample at a constant rate (e.g., 10 °C/min), can significantly overestimate the practical working temperature. For applications requiring prolonged heating, isothermal TGA studies are far more predictive.
| Parameter | Dynamic TGA (Ramped) | Isothermal TGA (Long-Term) | Relevance to High-Temperature Applications |
| Methodology | Sample is heated at a constant rate (e.g., 5-20 °C/min) to determine the temperature at which mass loss begins. | Sample is held at a constant, elevated temperature for an extended period (hours to days) to measure mass loss over time. | Isothermal TGA more accurately simulates the conditions of most high-temperature applications, providing a more realistic maximum operating temperature (MOT)[1]. |
| Typical Output | Onset Decomposition Temperature (Tonset) | Mass loss as a function of time at a specific temperature. | The long-term data is crucial for preventing gradual degradation that can compromise experimental results over time[2]. |
| Interpretation | Tonset for pyrrolidinium-based ILs can be as high as 400 °C, but this is often misleading for practical use. | A parameter like T0.01/10h (the temperature at which 1% mass loss occurs in 10 hours) provides a more conservative and safer upper limit[3]. | For [BMPyrr][DCA], long-term stability is significantly lower than its ramped TGA might suggest, with decomposition leading to polymeric products[2]. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your high-temperature experiments with [BMPyrr][DCA] in a question-and-answer format.
Q1: My initially colorless [BMPyrr][DCA] has turned yellow or brown after heating. What's happening and is it still usable?
A1:
-
Causality: The development of color, typically yellow to brown, is a primary indicator of thermal decomposition. Even if you are operating below the published TGA decomposition temperature, prolonged heating can initiate degradation pathways. Overheating during synthesis or purification can also be a source of initial color[4]. The color arises from the formation of small quantities of degradation products which may act as chromophores.
-
Troubleshooting Steps:
-
Lower the Operating Temperature: The most immediate action is to reduce the temperature of your experiment. Your current temperature is likely exceeding the long-term stability limit of the IL.
-
Verify Purity: Impurities, particularly residual halides from synthesis, can significantly lower thermal stability. Consider the purification steps outlined in the FAQ section below.
-
Inert Atmosphere: If not already doing so, conduct your experiment under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can accelerate decomposition.
-
-
Is it Usable?: The usability of the discolored IL depends on your application. The presence of degradation products, even at low levels, can interfere with sensitive catalytic or electrochemical systems. For applications where absolute purity is critical, the discolored IL should be discarded or repurified.
Q2: I've noticed an unexpected increase in the viscosity of my [BMPyrr][DCA] during my high-temperature process. Why is this happening?
A2:
-
Causality: An increase in viscosity is a strong indicator of polymerization or oligomerization of the ionic liquid, a known issue with cyano-containing anions like dicyanamide ([DCA]⁻) upon thermal stress[2]. The formation of larger molecules from the monomeric IL ions restricts their movement, leading to higher viscosity.
-
Troubleshooting Steps:
-
Confirm Operating Temperature vs. Long-Term Stability: As with discoloration, this is a sign that your operating temperature is too high for the required duration.
-
Analyze for Polymerization: If possible, use techniques like size-exclusion chromatography (SEC) or mass spectrometry to confirm the presence of higher molecular weight species.
-
Review IL Purity: Certain impurities can catalyze these polymerization reactions. Ensure your [BMPyrr][DCA] is free from acidic or basic residues and halide contaminants.
-
Q3: My reaction is giving inconsistent yields or unexpected byproducts when run in [BMPyrr][DCA] at high temperatures.
A3:
-
Causality: This issue often stems from the ionic liquid not being an "innocent" solvent at elevated temperatures. The thermal degradation of [BMPyrr][DCA] can generate reactive species that interfere with your chemical reaction. The primary degradation pathways for the pyrrolidinium cation are believed to be the Reverse Menshutkin reaction and Hofmann elimination .
-
Reverse Menshutkin: The nucleophilic dicyanamide anion can attack the alkyl groups on the pyrrolidinium cation, leading to the formation of neutral species like 1-methylpyrrolidine and butyl dicyanamide.
-
Hofmann Elimination: This pathway can lead to the formation of alkenes (e.g., butene) and other degradation products.
-
-
Troubleshooting Steps:
-
Run a Blank Reaction: Heat the [BMPyrr][DCA] alone under your reaction conditions and then analyze it (e.g., by NMR, GC-MS) to identify any degradation products. This will help you understand what potential interfering species are being generated.
-
Purify the IL Rigorously: Ensure that no synthetic precursors, such as 1-butyl-1-methylpyrrolidinium bromide, remain in your IL, as halides are more nucleophilic and can accelerate degradation[5].
-
Consider a More Stable IL: If your reaction requires temperatures that consistently degrade [BMPyrr][DCA], you may need to select an ionic liquid with a more robust anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is a safe, long-term operating temperature for [BMPyrr][DCA]?
A: While dynamic TGA might show a decomposition onset above 300°C, a conservative and more realistic maximum operating temperature for prolonged use (e.g., >10 hours) is likely in the range of 150-180°C . For applications lasting several days, this limit may be even lower. It is strongly recommended to perform isothermal TGA at your desired operating temperature to determine the stability for your specific application timeframe.
Q: How can I purify my [BMPyrr][DCA] to improve its thermal stability?
A: The goal of purification is to remove water, residual halides, and organic precursors.
-
Diagram of a General Purification Workflow:
Caption: General workflow for the purification of [BMPyrr][DCA].
-
Detailed Protocol:
-
Solvent Wash: For removing non-polar impurities, the IL can be washed with a solvent like ethyl acetate or diethyl ether. Since [BMPyrr][DCA] is immiscible with these solvents, vigorous stirring followed by phase separation can be effective.
-
Adsorbent Treatment: To remove color and other organic impurities, dissolve the IL in a suitable solvent (e.g., acetonitrile) and stir with activated carbon for several hours.
-
Filtration: Filter the mixture through a pad of Celite or a short column of activated alumina to remove the carbon and other fine particulates.
-
Drying: The most critical step. Dry the IL under high vacuum (e.g., <0.1 mbar) at a moderate temperature (70-80°C) for at least 24-48 hours. This is essential to remove water, which is known to decrease thermal stability.
-
Halide Test: To check for residual halides (a common impurity from synthesis), a qualitative test with a silver nitrate solution can be performed on an aqueous solution of the IL. A precipitate indicates the presence of halides.
-
Q: How should I properly store [BMPyrr][DCA]?
A: Store it in a tightly sealed container, preferably in a glovebox or desiccator under an inert atmosphere (argon or nitrogen). This prevents the absorption of atmospheric moisture. Although described as "water-stable," minimizing water content is paramount for high-temperature applications[6].
Q: What is the standard procedure for conducting a TGA experiment on [BMPyrr][DCA]?
A:
-
Diagram of TGA Analysis Workflow:
Caption: Workflow for Dynamic and Isothermal TGA analysis.
-
Key Experimental Parameters:
-
Sample Size: 5-10 mg.
-
Atmosphere: High purity Nitrogen (N₂) at a flow rate of 20-50 mL/min.
-
Heating Rate (Dynamic): 10 °C/min is a common standard for comparison, but slower rates (e.g., 5 °C/min) can provide more conservative Tonset values[1].
-
Isothermal Protocol: Ramp quickly (e.g., 50 °C/min) to the target temperature and then hold for the desired duration.
-
Crucible: Use a clean, inert crucible (e.g., platinum or alumina).
-
References
- Stoppa, A., et al. (2009). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering and Applied Sciences.
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
-
Liao, C., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes, 9(2), 337. [Link]
-
Ferreira, A. M. C., et al. (2017). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega, 2(10), 7030–7041. [Link]
-
Wooster, T. J., et al. (2006). Thermal degradation of cyano containing ionic liquids. Green Chemistry, 8(8), 691-696. [Link]
- Ghandi, K. (2014). A Review of Ionic Liquids, Their Limits and Applications. Green and Sustainable Chemistry, 4, 44-53.
- Ngo, K. A., et al. (2000). Thermal properties of 1-alkyl-3-methylimidazolium-based ionic liquids. Thermochimica Acta, 357-358, 97-102.
- Seddon, K. R., Stark, A., & Torres, M. J. (2000). Decolorization of Ionic Liquids for Spectroscopy. In ACS Symposium Series, vol. 756, pp. 34-49. American Chemical Society.
- Salgado, J., et al. (2014). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. The Journal of Chemical Thermodynamics, 74, 51-57.
-
Gawał, W., et al. (2019). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Molecules, 24(22), 4043. [Link]
-
Gerken, J. B., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A, 118(1), 219–230. [Link]
- Cao, Y., & Mu, T. (2014). How to Understand and Estimate the Long-Term Thermal Stability of Ionic Liquids? Industrial & Engineering Chemistry Research, 53(49), 19033-19040.
-
SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. [Link]
- Liu, H., et al. (2012). Determination of pyrrolidinium ionic liquid cations by ion chromatography-indirect ultraviolet detection with imidazolium ionic liquids as both an ultraviolet absorption reagent and an eluting agent. Analytical Methods, 4(11), 3582-3586.
- Canongia Lopes, J. N., et al. (2010). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures.
-
Sanchez-Ramirez, E., et al. (2020). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Applied Sciences, 10(21), 7548. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. 1-Butyl-1-methylpyrrolidinium dicyanamide = 97.0 T 370865-80-8 [sigmaaldrich.com]
Optimizing Electrode Compatibility with 1-Butyl-1-methylpyrrolidinium dicyanamide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the compatibility of various electrodes with the ionic liquid 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyr][DCA]). This guide is structured to offer practical, in-depth solutions to common challenges encountered during electrochemical experiments, moving from frequently asked questions to detailed troubleshooting protocols and standardized procedures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of [BMPyr][DCA] in electrochemical setups.
Q1: What are the key physicochemical properties of [BMPyr][DCA] relevant to electrochemistry?
A1: Understanding the fundamental properties of [BMPyr][DCA] is crucial for experimental design. Key parameters are summarized in the table below. The relatively low viscosity and high conductivity of [BMPyr][DCA] make it a promising medium for electrochemical studies.[1]
| Property | Value | Temperature (°C) |
| Molecular Weight | 208.30 g/mol | N/A |
| Melting Point | -55 °C | N/A |
| Density | 1.023 g/cm³ | 20 |
| Viscosity | 46.4 cP | 20 |
| Conductivity | 10.83 mS/cm | 30 |
| Electrochemical Window | ~3.5 V | Ambient |
Q2: Which common electrode materials are generally compatible with [BMPyr][DCA]?
A2: Several common electrode materials can be used with [BMPyr][DCA], but their stability and performance can vary.
-
Glassy Carbon (GC): Generally suitable, but can be prone to fouling from the polymerization of organic species.[2]
-
Platinum (Pt): Often used as a working and counter electrode and has shown stability in dicyanamide-based ionic liquids for processes like metal electrodeposition.[3]
-
Gold (Au): Can be used, but its anodic and cathodic stability should be carefully considered, as it can undergo dissolution and redeposition, especially in the presence of certain ions.[4][5]
-
Nickel (Ni) and Copper (Cu): Have been successfully used as substrates for electrodeposition from [BMPyr][DCA].[6]
Q3: What are the primary causes of experimental irreproducibility when using [BMPyr][DCA]?
A3: Irreproducibility often stems from a few key factors:
-
Water Content: [BMPyr][DCA] is hygroscopic, and water can significantly alter its electrochemical properties and affect the stability of the electrode-electrolyte interface.[7][8][9] The presence of water can facilitate electrodeposition but may also lead to the partial oxidation of deposited metals.[10]
-
Impurities: Halide impurities or residual reactants from the ionic liquid synthesis can introduce interfering redox processes.
-
Electrode Surface Condition: The cleanliness and pretreatment of the electrode surface are critical for obtaining consistent results.
Q4: What type of reference electrode is recommended for use in [BMPyr][DCA]?
A4: A stable reference electrode is essential for accurate potential control.[11] For non-aqueous systems like ionic liquids, a quasi-reference electrode, such as a silver wire (Ag/Ag+), is often employed.[12] However, it is crucial to use a double-junction system to prevent contamination of the working electrolyte with the reference electrode filling solution.[13] The potential of the quasi-reference electrode should be calibrated against a standard reference, like Ferrocene/Ferrocenium (Fc/Fc+), for reporting potentials in a universally comparable manner.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during electrochemical experiments with [BMPyr][DCA].
Issue: Unstable or Drifting Baseline in Cyclic Voltammetry
Symptoms:
-
The baseline current in your cyclic voltammogram is not flat and drifts over time.
-
Consecutive scans do not overlay, even in the absence of a redox-active analyte.
Possible Causes & Solutions:
| Cause | Diagnostic Test | Solution |
| Contaminated Ionic Liquid | Run a cyclic voltammogram of the neat ionic liquid. The presence of unexpected redox peaks suggests impurities. | Purify the ionic liquid by vacuum drying at elevated temperatures to remove volatile impurities. For non-volatile impurities, consider passing it through a column of activated alumina or charcoal. |
| Inadequate Deaeration | The presence of oxygen can lead to its reduction at the working electrode, causing a sloping baseline. | Thoroughly deaerate the ionic liquid by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes prior to the experiment. Maintain an inert atmosphere blanket over the solution during the measurement. |
| Unstable Reference Electrode | Monitor the open-circuit potential (OCP) over time. Significant drift indicates an unstable reference. | Ensure the reference electrode is properly prepared and that there is good ionic contact through the frit. If using a quasi-reference electrode, ensure it is not reacting with the electrolyte. Consider isolating the reference electrode with a salt bridge. |
| Electrode Surface Not Equilibrated | The initial scans may differ from subsequent ones as the electrode surface comes to equilibrium with the ionic liquid. | Cycle the potential over the desired range for several scans until a stable voltammogram is obtained. |
Issue: Electrode Fouling or Passivation
Symptoms:
-
A decrease in peak current and an increase in peak separation over consecutive cyclic voltammetry scans.
-
A visible film or discoloration on the electrode surface.
Causality: Electrode passivation can occur due to the formation of an insulating layer on the electrode surface, which can be a result of the electropolymerization of organic species or the deposition of insoluble reaction products.[14][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for electrode fouling.
Solutions for Specific Electrodes:
-
Glassy Carbon: Fouling on glassy carbon electrodes in pyrrolidinium-based ionic liquids can occur due to the polymerization of the cation at extreme potentials.[16]
-
Prevention: Avoid scanning to highly positive or negative potentials where the ionic liquid itself may decompose.
-
Cleaning: Mechanical polishing with alumina slurry is the most effective method for removing passivating layers from glassy carbon.
-
-
Platinum and Gold: Passivation can occur due to the formation of oxide or other insoluble layers.
-
Cleaning: Electrochemical cleaning by cycling the potential in a suitable electrolyte (e.g., dilute sulfuric acid) can often restore the electrode surface. For more stubborn films, gentle mechanical polishing may be necessary.
-
Issue: Electrode Corrosion or Instability
Symptoms:
-
Visible pitting or discoloration of the electrode surface.
-
Irreversible changes in the background voltammogram of the pure ionic liquid.
-
Anomalous current spikes or noise in the electrochemical data.
Causality: Electrode corrosion involves the electrochemical dissolution of the electrode material. This can be influenced by the applied potential, the presence of impurities (especially halides), and the nature of the ionic liquid itself.[4]
Electrode-Specific Considerations:
-
Gold: Gold can be oxidized at sufficiently positive potentials, especially in the presence of complexing anions.[5] Cathodic dissolution of gold has also been observed.[4]
-
Mitigation: Carefully determine the stable potential window for gold in [BMPyr][DCA] by running a blank cyclic voltammogram. Avoid operating near the anodic and cathodic limits of the solvent.
-
-
Platinum: While generally considered inert, platinum can form oxides at positive potentials. The dicyanamide anion can form stable complexes with platinum ions, potentially facilitating its dissolution.[17]
-
Mitigation: Limit the positive potential scan range. Use high-purity platinum and ensure the ionic liquid is free from corrosive impurities.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures to ensure reliable and reproducible results.
Protocol for Ionic Liquid Preparation and Purification
Objective: To minimize the impact of water and other impurities on electrochemical measurements.
Materials:
-
1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyr][DCA])
-
High-vacuum pump
-
Schlenk line
-
Activated neutral alumina
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Initial Drying: Place the as-received [BMPyr][DCA] in a Schlenk flask and dry under high vacuum at 80-100 °C for at least 24 hours to remove residual water and other volatile impurities.
-
Purification (Optional): For high-purity requirements, dissolve the dried ionic liquid in a minimal amount of anhydrous acetonitrile and pass it through a short column of activated neutral alumina to remove polar impurities. Remove the solvent under vacuum.
-
Storage: Store the purified ionic liquid in a sealed container inside a glovebox or desiccator under an inert atmosphere.
Protocol for Working Electrode Preparation
Objective: To ensure a clean and reproducible electrode surface for electrochemical experiments.
Workflow for Electrode Preparation:
Caption: General workflow for working electrode preparation.
Detailed Steps:
-
Mechanical Polishing (for solid electrodes like GC, Pt, Au):
-
Polish the electrode surface on a polishing pad with successively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm).
-
Apply gentle pressure and use a figure-eight motion to ensure a uniform surface.
-
-
Rinsing and Sonication:
-
Thoroughly rinse the electrode with deionized water to remove all alumina particles.
-
Sonicate the electrode in a suitable solvent (e.g., acetone or ethanol) for 5-10 minutes to remove organic residues.
-
Perform a final rinse with copious amounts of deionized water.
-
-
Drying:
-
Dry the electrode with a stream of high-purity inert gas (e.g., Argon or Nitrogen).
-
-
Electrochemical Cleaning (for Pt and Au):
-
After mechanical polishing, perform cyclic voltammetry in 0.5 M H₂SO₄ until the characteristic voltammogram for a clean polycrystalline surface is obtained.
-
Rinse thoroughly with deionized water and dry before transferring to the ionic liquid.
-
Protocol for a Typical Cyclic Voltammetry Experiment
Objective: To obtain a reliable cyclic voltammogram of an analyte in [BMPyr][DCA].
Setup:
-
Potentiostat
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon)
-
Counter Electrode (e.g., Platinum wire or gauze)
-
Reference Electrode (e.g., Ag/Ag+ in a double-junction setup)
-
Purified and deaerated [BMPyr][DCA]
-
Analyte of interest
Procedure:
-
Cell Assembly: Assemble the three-electrode cell in an inert atmosphere (glovebox or Schlenk line).
-
Deaeration: Bubble inert gas through the ionic liquid electrolyte for at least 30 minutes.
-
Blank Scan: Record a cyclic voltammogram of the pure ionic liquid over the desired potential range to establish the background current and the electrochemical window.
-
Analyte Addition: Add the analyte to the cell and allow it to dissolve completely.
-
Data Acquisition: Record the cyclic voltammogram of the analyte. Start with a wide potential window and then narrow it to the region of interest.
-
Post-Experiment Cleaning: Immediately after the experiment, remove the electrodes from the ionic liquid and clean them thoroughly according to the appropriate protocol to prevent irreversible fouling.
References
- Appetecchi, G. B., et al. (2009). Journal of the Electrochemical Society, 156(8), A647.
- De Sá, A. I., et al. (2012).
- Feng, G., et al. (2019). ACS Nano, 13(5), 5589-5600.
- Kazemiabnavi, S., et al. (2016). The Journal of Physical Chemistry B, 120(25), 5694-5705.
- Lovelock, K. R., et al. (2010). Chemical Reviews, 110(9), 5158-5203.
- Weingarth, M., et al. (2013). The Journal of Physical Chemistry Letters, 4(9), 1524-1528.
- Zampardi, G., et al. (2017). The Journal of Physical Chemistry C, 121(48), 26866-26874.
- Zarrougui, R., et al. (2018). New Journal of Chemistry, 42(20), 16871-16880.
- Abbott, A. P., et al. (2006). New Journal of Chemistry, 30(11), 1576-1583.
-
BASi. Reference Electrodes. [Link]
- Hapiot, P., & Lagrost, C. (2008). Chemical Reviews, 108(7), 2238-2264.
-
EMU Chem. (2021, November 2). CHEM 283 - Reference and Indicator Electrodes (11B1- B3). YouTube. [Link]
- Shrestha, S., & Biddinger, E. J. (2015). Palladium electrodeposition in 1-butyl-1-methylpyrrolidinium dicyanamide ionic liquid.
- Endres, F., et al. (2017). The promoting effect of water on the electrodeposition of Eu in a dicyanamide ionic liquid.
- Hardacre, C., et al. (2006). Electrochemical studies of gold and chloride in ionic liquids.
- MacFarlane, D. R., et al. (2001). Ionic liquids based on imidazolium, ammonium and pyrrolidinium salts of the dicyanamide anion.
- Torriero, A. A. J., et al. (2011). Electrochemical oxidation of dicarbonylcyclopentadienylcobalt(I) in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide ionic liquid.
- Ujvari, M., & Csomos, G. (2019).
- Wei, X., et al. (2017).
- Zarrougui, R., et al. (2018). Physicochemical characterizations of novel dicyanamide-based ionic liquids applied as electrolytes for supercapacitors.
- de Sá, A. I., et al. (2011). Electrodeposition of gold thin films from 1-butyl-1-methylpyrrolidinium dicyanamide Au>3+> solutions.
- AlNashef, I. M., et al. (2012). Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.
- Aldous, L. (2012). Reference Electrodes for Ionic Liquids.
- Lannelongue, P., et al. (2019). Comparison of the electrochemical behavior of some Rare Earth Elements in butyl methylpyrrolidinium dicyanamide ionic liquid.
- Kar, M., et al. (2014).
- Gouveia, A. S. L., et al. (2022).
- Giner-Casares, J. J., et al. (2022). Square-Wave and Cyclic Voltammetry of Native Proanthocyanidins Extracted from Grapevine (Vitis vinifera) on the Glassy Carbon Electrode.
- Csomos, G., & Ujvari, M. (2007). A Voltammetric Study Of The Underpotential Deposition Of Cobalt Onto A Glassy Carbon Electrode.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. electrochemsci.org [electrochemsci.org]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. Electrochemical studies of gold and chloride in ionic liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. metrohm.com [metrohm.com]
- 13. BASi® | Reference Electrodes [basinc.com]
- 14. Investigation of electrode passivation during oxidation of a nitroxide radical relevant for flow battery applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 1-Butyl-1-methylpyrrolidinium Dicyanamide ([C4mpyr][dca])
Welcome to the technical support center for 1-Butyl-1-methylpyrrolidinium dicyanamide ([C4mpyr][dca]). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the use of this versatile ionic liquid. Inconsistent experimental results can often be traced back to the purity and handling of the ionic liquid. This resource provides in-depth, evidence-based solutions to ensure the reliability and reproducibility of your work.
I. Frequently Asked Questions (FAQs)
Q1: My [C4mpyr][dca] has a yellow or brown tint. Is it still usable?
The appearance of a yellow to brown color in [C4mpyr][dca] is a common observation and does not necessarily indicate that the ionic liquid is unusable for all applications. This coloration can arise from several factors, including residual impurities from synthesis or slow degradation over time, especially with exposure to air and light. For many applications, such as in organic synthesis, this coloration may not significantly impact the outcome. However, for sensitive applications like electrochemistry or spectroscopy, the colored impurities could interfere with measurements.[1] It is recommended to purify the ionic liquid if a colorless appearance is critical for your experiment.
Q2: I'm observing unexpected peaks in my NMR spectrum. What could be the cause?
Extraneous peaks in the NMR spectrum of [C4mpyr][dca] typically point to the presence of impurities. The most common culprits are residual starting materials from the synthesis, such as 1-methylpyrrolidine or a butyl halide. Water is another common impurity that can cause a broad peak, the chemical shift of which is dependent on concentration and temperature. Solvents used during purification, like ethyl acetate or diethyl ether, may also be present if the drying process was incomplete. A comprehensive guide to identifying these impurities can be found in our "Purity Assessment and Verification" section.
Q3: My electrochemical window seems narrower than reported values. Why might this be happening?
A reduced electrochemical window is a classic symptom of impurities in the ionic liquid.[2] Water and halide ions are the most common impurities that can significantly narrow the electrochemical window of [C4mpyr][dca]. Water will be reduced to hydrogen gas at a less negative potential than the cation, and oxidized to oxygen gas at a less positive potential than the anion, effectively "closing" the window. Halide impurities, particularly chloride and bromide, are easily oxidized and will lower the anodic limit of the ionic liquid.[3][4][5][6][7] For electrochemical applications, it is crucial to use high-purity, dry [C4mpyr][dca].
II. Troubleshooting Guide
Problem 1: Inconsistent Viscosity and Density Measurements
You may notice batch-to-batch variations in the viscosity and density of your [C4mpyr][dca], leading to reproducibility issues in your experiments.
Root Cause Analysis:
The most significant factor influencing the viscosity and density of [C4mpyr][dca] is its water content.[8][9] The dicyanamide anion has a strong affinity for water, and even small amounts of absorbed moisture can lead to a noticeable decrease in viscosity and a change in density.[9] Halide impurities can also affect these properties.[6]
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Physical Properties.
Recommended Actions:
-
Quantify Water Content: Use Karl Fischer titration to accurately determine the water content of your [C4mpyr][dca]. For most applications, a water content of less than 100 ppm (0.01%) is desirable.
-
Drying Procedure: If the water content is high, dry the ionic liquid under high vacuum (e.g., < 1 mbar) at an elevated temperature (70-80°C) for at least 24 hours.[10]
-
Check for Halides: If drying does not resolve the issue, analyze for halide impurities using ion chromatography.
-
Purification: If halides are present, refer to the "Purification Protocols" section for detailed procedures on solvent washing or activated carbon treatment.
Problem 2: Poor Performance in Electrochemical Applications
When used as an electrolyte, you may experience a narrow electrochemical window, high background currents, or poor cycling stability.
Root Cause Analysis:
As mentioned in the FAQs, water and halide impurities are major culprits for poor electrochemical performance. Additionally, organic impurities from the synthesis can also be electrochemically active, leading to parasitic reactions and a high background current. The thermal degradation of the dicyanamide anion at elevated temperatures can also produce species that interfere with electrochemical processes.[8]
Troubleshooting Workflow:
Troubleshooting Workflow for Electrochemical Issues.
Recommended Actions:
-
Baseline Cyclic Voltammogram (CV): Run a CV of the neat [C4mpyr][dca] using inert electrodes (e.g., glassy carbon, platinum, or gold) to determine its electrochemical window and observe any redox peaks from impurities.
-
Purification: If the electrochemical window is narrow or the background current is high, purify the ionic liquid using the protocols in the "Purification Protocols" section. Activated carbon treatment is particularly effective at removing organic impurities.
-
Thermal Stability: Be mindful of the thermal stability of [C4mpyr][dca]. While generally stable, prolonged use at temperatures above 150°C can lead to gradual degradation.[8] If your application requires high temperatures, consider performing a thermogravimetric analysis (TGA) on your sample to determine its decomposition temperature.
III. Purity Assessment and Verification
Ensuring the purity of your [C4mpyr][dca] is the first step in troubleshooting. The following table summarizes the key analytical techniques for purity assessment.
| Parameter | Recommended Technique | Typical Specification |
| Water Content | Karl Fischer Titration | < 100 ppm |
| Halide Impurities | Ion Chromatography | < 100 ppm |
| Organic Impurities | ¹H and ¹³C NMR Spectroscopy | No observable impurity peaks |
| Total Purity | High-Performance Liquid Chromatography (HPLC) | > 99.5% |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition > 200°C |
IV. Purification Protocols
If your [C4mpyr][dca] does not meet the required purity for your application, the following laboratory-scale purification protocols can be employed.
Protocol 1: Activated Carbon Treatment for Removal of Organic Impurities and Color
This method is effective for removing colored impurities and other organic contaminants.
Materials:
-
[C4mpyr][dca]
-
Activated carbon (powdered)
-
Anhydrous dichloromethane or ethyl acetate
-
Celite® or a similar filter aid
-
Glass frit funnel (medium porosity)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the [C4mpyr][dca] in a minimal amount of anhydrous dichloromethane or ethyl acetate (approximately 1:1 v/v).
-
Add activated carbon (approximately 5-10 wt% of the ionic liquid).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Prepare a filtration setup by placing a thin layer of Celite® over a glass frit funnel.
-
Filter the mixture through the Celite® pad to remove the activated carbon. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the ionic liquid.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Dry the purified [C4mpyr][dca] under high vacuum at 70-80°C for at least 24 hours to remove any residual solvent and water.
Protocol 2: Solvent Washing for Removal of Halide and Water-Soluble Impurities
This protocol is particularly useful for removing halide salts and other water-soluble impurities from hydrophobic ionic liquids. Since [C4mpyr][dca] has some water miscibility, this procedure must be performed carefully.
Materials:
-
[C4mpyr][dca]
-
Deionized water
-
Dichloromethane or diethyl ether
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the [C4mpyr][dca] in dichloromethane (approximately 1:2 v/v).
-
Transfer the solution to a separatory funnel and add an equal volume of deionized water.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (top) will contain the water-soluble impurities.
-
Drain the organic layer (bottom) containing the purified ionic liquid into a clean flask.
-
Repeat the washing process (steps 2-5) two to three more times with fresh deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least one hour.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified [C4mpyr][dca] under high vacuum at 70-80°C for at least 48 hours to ensure complete removal of water.
V. References
-
Wooster, T. J., et al. "Thermal degradation of cyano containing ionic liquids." Green Chemistry 13.7 (2011): 1884-1891.
-
De Francesco, M., et al. "About the Purification Route of Ionic Liquid Precursors." Materials 10.4 (2017): 358.
-
Wang, J., et al. "Purification of Ionic Liquids: Sweeping Solvents by Nitrogen." Industrial & Engineering Chemistry Research 46.25 (2007): 8518-8522.
-
Gonzalez, E. J., et al. "Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols." Journal of Chemical & Engineering Data 58.6 (2013): 1440-1448.
-
Van den Bossche, B., et al. "Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry." Analytical Chemistry 86.8 (2014): 3849-3855.
-
Zec, N., et al. "Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures." The Journal of Chemical Thermodynamics 91 (2015): 249-258.
-
Hapiot, P., and C. Lagrost. "Electrochemical reactivity of ionic liquids." Chemical Reviews 108.7 (2008): 2238-2262.
-
Sun, I-W., et al. "Dicyanamide anion based ionic liquids for electrodeposition of metals." Electrochimica Acta 50.14 (2005): 2849-2856.
-
Iliev, B. "What's your typical cleaning method for your ionic liquids?" ResearchGate, 2013, .
-
Carl ROTH. "1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g." Carl ROTH, .
-
Deetlefs, M., and K. R. Seddon. "Recovery and purification of ionic liquids from solutions: a review." Green Chemistry 12.10 (2010): 17-31.
-
Zhang, S., et al. "Insights into the chemical and electrochemical behavior of halide and sulfide electrolytes in all-solid-state batteries." Energy Advances (2025).
-
Farooq, A., et al. "Adsorption of Ionic Liquids onto Activated Carbons : Effect of pH and Temperature." Microporous and Mesoporous Materials 158 (2012): 55-63.
-
Chambreau, S. D., et al. "Flow-Tube Investigations of Hypergolic Reactions of a Dicyanamide Ionic Liquid Via Tunable Vacuum Ultraviolet Aerosol Mass Spectrometry." The Journal of Physical Chemistry A 120.35 (2016): 6942-6950.
-
Bardi, N., et al. "Crystal Structure of Bis(1-butyl-1-methypyrrolidinium) Perthiodicarbonate Complex." Molbank 2021.1 (2021): M1205.
-
Lee, S. Y., et al. "A purification method of ionic liquids to obtain their high purity." Google Patents, WO2004080974A1, 23 Sep. 2004.
-
Sturlaugson, A. L., et al. "Dynamics of Dicyanamide in Ionic Liquids is Dominated by Local Interactions." The Journal of Physical Chemistry B 123.10 (2019): 2364-2373.
-
Francisco, M., et al. "Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon." Ionic Liquids in Separation Technology, edited by A. Stojanovic and R. L. V. Gonzalez, De Gruyter, 2018, pp. 211-242.
-
Van den Bossche, B., and K. Binnemans. "Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry." SOLVOMET, 17 Mar. 2014, solvomet.eu/determination-halide-impurities-ionic-liquids-total-reflection-x-ray-fluorescence-spectrometry/.
-
Anderson, J. L., et al. "Structure and Properties of High Stability Geminal Dicationic Ionic Liquids." The Journal of Physical Chemistry B 111.35 (2007): 10458-10468.
-
Passos, H., et al. "Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends." Chemical Reviews 117.10 (2017): 6947-7002.
-
Van den Bossche, B., et al. "Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry." Analytical Chemistry 86.8 (2014): 3849-55.
-
Ventura, S. P. M., et al. "Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts." RSC Advances 4.109 (2014): 63688-63697.
-
Sturlaugson, A. L., et al. "Dynamics of Dicyanamide in Ionic Liquids is Dominated by Local Interactions." The Journal of Physical Chemistry B 123.10 (2019): 2364-2373.
-
Krolikowska, M., et al. "Physicochemical and thermodynamic study on aqueous solutions of dicyanamide - Based ionic liquids." The Journal of Chemical Thermodynamics 81 (2015): 104-115.
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- 4. researchgate.net [researchgate.net]
- 5. Insights into the chemical and electrochemical behavior of halide and sulfide electrolytes in all-solid-state batteries - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00618F [pubs.rsc.org]
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- 7. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Long-Term Stability of [BMpyr][dca] Electrolytes
Welcome to the technical support center for 1-butyl-1-methylpyrrolidinium dicyanamide ([BMpyr][dca]) electrolytes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this ionic liquid, ensuring experimental success through a deep understanding of its stability characteristics. Here, we move beyond simple protocols to explain the "why" behind experimental observations and troubleshooting steps, grounding our advice in established scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability and handling of [BMpyr][dca].
Q1: My initially colorless [BMpyr][dca] has turned yellow/brown. What does this indicate and is it still usable?
A color change to yellow or brown is a common indicator of electrolyte degradation. This can be caused by several factors, including thermal stress, exposure to UV light, or the presence of impurities that initiate decomposition reactions. The specific color can hint at the nature of the degradation products, which may include oligomeric or polymeric species. While a slight discoloration may not significantly impact all experiments, it is a clear sign of compromised purity. For high-sensitivity applications such as battery cycling or detailed electrochemical studies, it is strongly recommended to use fresh, colorless electrolyte or to purify the discolored batch if possible.
Q2: I'm observing a gradual decline in the performance of my electrochemical device using [BMpyr][dca]. What are the likely stability-related causes?
Performance degradation over time is often linked to the slow decomposition of the electrolyte. The two primary culprits are electrochemical breakdown at the electrode surfaces and chemical reactions with trace contaminants, particularly water. At the anode, reductive decomposition of the [BMpyr]⁺ cation can occur, while at the cathode, the [dca]⁻ anion can undergo oxidation. Water contamination is particularly detrimental as it can lead to the hydrolysis of the dicyanamide anion and narrow the electrochemical stability window of the electrolyte.[1][2][3]
Q3: What is the realistic thermal stability of [BMpyr][dca] for my long-duration experiments?
While thermogravimetric analysis (TGA) often shows a high onset decomposition temperature for [BMpyr][dca], this value can be misleading for long-term stability. For prolonged experiments at elevated temperatures, it is crucial to consider that degradation can occur at temperatures well below the TGA onset. It is recommended to conduct isothermal aging tests at your intended operating temperature and monitor for changes in color, water content, and electrochemical properties to determine the practical upper-temperature limit for your specific application.
Q4: How critical is water contamination in [BMpyr][dca] and what is the best way to control it?
Water is a critical impurity in [BMpyr][dca] that can significantly impact its physicochemical properties and electrochemical stability.[4][5][6] It can participate in electrochemical reactions, leading to a narrower electrochemical window, and can also cause the hydrolysis of the dicyanamide anion.[1][2][3] Therefore, maintaining a low water content is essential for reproducible and reliable results. The most effective way to control water is to handle and store the ionic liquid under an inert atmosphere (e.g., in a glovebox). For determining the water content, Karl Fischer titration is the gold standard method.[7][8]
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section provides a structured approach to identifying and addressing common stability-related problems encountered during experiments with [BMpyr][dca].
Issue 1: Inconsistent or Drifting Electrochemical Measurements
Symptoms:
-
Cyclic voltammograms (CVs) that change shape with each cycle.
-
A gradual shift in open-circuit potential.
-
Inconsistent conductivity or impedance measurements.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for inconsistent electrochemical data.
Causality and Explanation:
The primary suspect for inconsistent electrochemical behavior is the presence of water. Water can act as a proton source, leading to parasitic reactions at the electrodes and altering the double-layer structure. This results in a narrowing of the electrochemical stability window and can cause the observed drift in measurements.[1][2][3] If drying the electrolyte does not resolve the issue, it is likely that the electrolyte has undergone some degree of decomposition, introducing new electroactive species into the system.
Issue 2: Visible Color Change in the Electrolyte
Symptoms:
-
The electrolyte has developed a yellow, brown, or even black tint.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for electrolyte discoloration.
Causality and Explanation:
Color change is a definitive sign of chemical change. The formation of colored species in [BMpyr][dca] is often due to the creation of conjugated systems or charge-transfer complexes resulting from decomposition reactions. Thermal stress can lead to the breakdown of the pyrrolidinium cation, while high anodic potentials can cause polymerization of the dicyanamide anion.[9] Impurities can also be oxidized or reduced to form colored compounds. Spectroscopic analysis is crucial to identify the nature of these colored species and determine the extent of degradation.
Experimental Protocols for Stability Assessment
Here we provide step-by-step methodologies for key experiments to diagnose and monitor the stability of your [BMpyr][dca] electrolyte.
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol. It is the most accurate and widely accepted method for determining water content in ionic liquids.[7][8][10]
Procedure:
-
Instrument Preparation: Ensure the Karl Fischer titrator is clean, dry, and the titration cell is sealed from atmospheric moisture.
-
Solvent Preparation: Use a suitable anhydrous solvent, such as a mixture of methanol and chloroform, to dissolve the [BMpyr][dca]. The choice of solvent may need to be optimized for your specific sample.
-
Titrator Conditioning: Run a pre-titration on the solvent to neutralize any residual water and ensure a stable, dry baseline.
-
Sample Preparation: In a dry, inert atmosphere (glovebox), accurately weigh a sample of the [BMpyr][dca] electrolyte and dissolve it in the prepared anhydrous solvent.
-
Titration: Inject the sample solution into the titration cell and start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight. It is good practice to run the measurement in triplicate for accuracy.
Protocol 2: Evaluation of Electrochemical Stability Window using Cyclic Voltammetry
Principle: Cyclic voltammetry is used to determine the potential range over which the electrolyte is electrochemically inert. The anodic and cathodic limits are identified as the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.
Procedure:
-
Cell Assembly: Assemble a three-electrode electrochemical cell in an inert atmosphere. A glassy carbon or platinum working electrode, a platinum wire or mesh counter electrode, and a stable reference electrode (e.g., Ag/Ag⁺ or a leak-free Ag/AgCl) are typically used.
-
Electrolyte Preparation: Use dry [BMpyr][dca] as the electrolyte. It is advisable to add a supporting electrolyte if the ionic liquid itself does not provide sufficient conductivity for the intended application, although for pure [BMpyr][dca], this is often not necessary.
-
Initial Scan: Set the potentiostat to a wide potential range and a moderate scan rate (e.g., 50-100 mV/s).
-
Determining the Limits:
-
Anodic Limit: Scan towards positive potentials until a sharp, non-reversible increase in current is observed. This indicates the oxidative decomposition of the electrolyte.
-
Cathodic Limit: Scan towards negative potentials until a sharp, non-reversible increase in current is observed. This signifies the reductive decomposition of the electrolyte.
-
-
Data Interpretation: The electrochemical stability window is the potential difference between the onset of the anodic and cathodic decomposition currents. It is important to define a current density cutoff (e.g., 0.1 or 0.5 mA/cm²) to determine these onset potentials consistently.
Protocol 3: Spectroscopic Analysis of Electrolyte Degradation
Principle: FTIR and NMR spectroscopy are powerful tools for identifying changes in the molecular structure of the electrolyte, providing direct evidence of decomposition.
FTIR Spectroscopy:
-
Sample Preparation: A small drop of the [BMpyr][dca] electrolyte can be placed between two KBr or NaCl plates for analysis.
-
Data Acquisition: Acquire a spectrum of the fresh, pure electrolyte as a reference. Then, acquire spectra of the aged or degraded samples.
-
Interpretation: Look for the appearance of new peaks or changes in the intensity of existing peaks. For example, the appearance of peaks in the C=O or O-H stretching regions could indicate hydrolysis products of the dicyanamide anion.
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the fresh and degraded electrolyte in a suitable deuterated solvent (e.g., DMSO-d₆ or acetonitrile-d₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Interpretation: Compare the spectra of the fresh and degraded samples. The appearance of new signals or changes in the chemical shifts of the [BMpyr]⁺ or [dca]⁻ ions can indicate the formation of degradation products.[11][12] For instance, the formation of N-butyl-N-methyl-N-but-3-eneamine from the decomposition of the C4mpyr cation has been reported in the literature for other pyrrolidinium-based ionic liquids.
Data Summary: Influence of Water on [BMpyr][dca] Properties
The presence of water significantly alters the key physical properties of [BMpyr][dca]. The following table summarizes literature data on the effect of water content on density and viscosity.
| Water Mole Fraction | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K |
| 0.000 | 1.053 | 34.5 |
| 0.283 | 1.045 | 16.2 |
| 0.501 | 1.037 | 8.5 |
| 0.665 | 1.028 | 5.3 |
| 0.788 | 1.019 | 3.6 |
| 0.881 | 1.010 | 2.6 |
| 0.951 | 1.002 | 1.8 |
Data adapted from thermophysical properties studies of [BMpyr][dca] + H₂O mixtures.[4][5]
As the data clearly shows, increasing water content leads to a decrease in both density and viscosity. This is due to the disruption of the ionic liquid's network structure by the smaller, highly mobile water molecules.
Potential Degradation Pathways
Understanding the potential reactions that [BMpyr][dca] can undergo is key to preventing and diagnosing stability issues.
Figure 3: Simplified potential degradation pathways for the [BMpyr]⁺ cation and [dca]⁻ anion.
Mechanistic Insights:
-
[BMpyr]⁺ Cation: The pyrrolidinium ring is susceptible to reductive decomposition, particularly at highly negative potentials. This can involve ring-opening reactions or the elimination of side chains. The formation of unsaturated amine species has been observed for similar pyrrolidinium cations.[13]
-
[dca]⁻ Anion: The dicyanamide anion is prone to hydrolysis in the presence of water, leading to the formation of guanylurea.[14] Under strong oxidizing conditions, such as high anodic potentials or reaction with strong oxidizers, it can polymerize to form melamine-like structures.[9]
By understanding these potential degradation pathways, researchers can take proactive steps to mitigate stability issues, such as rigorously drying the electrolyte and operating within a safe electrochemical window.
References
-
Comparison of the electrochemical behavior of some Rare Earth Elements in butyl methylpyrrolidinium dicyanamide ionic liquid. (2019). International Journal of Electrochemical Science, 14, 9889-9903. [Link]
-
F.J.V. Santos, C.A. Nieto de Castro, J.M.S.S. Esperança, L.P.N. Rebelo, H.J.R. Guedes. (2015). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data, 60(12), 3559–3570. [Link]
-
Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. (2018). Journal of Molecular Liquids, 272, 83-91. [Link]
-
Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. (n.d.). Thermochimica Acta. [Link]
-
Comparison of the electrochemical behavior of some Rare Earth Elements in butyl methylpyrrolidinium dicyanamide ionic liquid. (2019). International Journal of Electrochemical Science, 14, 9889-9903. [Link]
-
O. S. Bushuyev, A. P. Tomilov, V. V. Jouikov. (2016). Generation of Melamine Polymer Condensates upon Hypergolic Ignition of Dicyanamide Ionic Liquids. Scientific Reports, 6, 21793. [Link]
-
M. Montanino, F. Alessandrini, S. Passerini. (2020). Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. Molecules, 25(24), 6002. [Link]
-
F.J.V. Santos, C.A. Nieto de Castro, J.M.S.S. Esperança, L.P.N. Rebelo, H.J.R. Guedes. (2015). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data, 60(12), 3559–3570. [Link]
-
Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. (2013). Green Chemistry, 15(10), 2889-2897. [Link]
-
Comparison of the electrochemical behavior of some Rare Earth Elements in butyl methylpyrrolidinium dicyanamide ionic liquid. (2019). International Journal of Electrochemical Science, 14, 9889-9903. [Link]
-
CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE. (n.d.). [Link]
-
Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. (2023). Inorganic Chemistry, 62(44), 18025–18035. [Link]
-
In situ FTIR study of the decomposition of N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)amide ionic liquid during cathodic polarization of lithium and graphite electrodes. (2010). Journal of Solid State Electrochemistry, 14, 203–210. [Link]
-
Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). Polymers, 15(3), 754. [Link]
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. (2017). The Journal of Physical Chemistry B, 121(43), 10207–10221. [Link]
-
Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. (2024). Journal of Chemical & Engineering Data. [Link]
-
Dicyandiamide Hydrolysis Study. (n.d.). Scribd. [Link]
-
Degradation pathways in lithium-ion batteries with ethylene carbonate-free electrolytes. (2023). Joule, 7(10), 2333-2353. [Link]
-
Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. [Link]
-
Degradation Pathways in Lithium‐Ion Batteries with Ethylene Carbonate‐Free Electrolytes. (2025). Advanced Energy Materials. [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2007). Progress in Nuclear Magnetic Resonance Spectroscopy, 51(1-2), 1–34. [Link]
-
Comparison of pure [Bmpyr][dca] density with literature values. (n.d.). ResearchGate. [Link]
-
Effect of water on the electrochemical window and potential limits of room-temperature ionic liquids. (2008). The Journal of Physical Chemistry B, 112(51), 16584–16591. [Link]
-
Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates. (2025). Molecules, 30(8), 1739. [Link]
-
Using Fourier transform IR spectroscopy to analyze biological materials. (2012). Nature Protocols, 7(10), 1791–1801. [Link]
-
Heat of vaporization of the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bistrifluorosulfonylimide by tunable VUV photoionization. (2012). The Journal of Chemical Physics, 136(13), 134301. [Link]
-
Dynamics of Dicyanamide in Ionic Liquids is Dominated by Local Interactions. (2019). The Journal of Physical Chemistry B, 123(10), 2373–2382. [Link]
-
DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. (2024). Molecules, 29(23), 5275. [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2008). The Journal of Physical Chemistry B, 112(51), 16584–16591. [Link]
-
Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. (2018). Polymers, 10(2), 185. [Link]
-
Ion Transport and Electrochemical Properties of Fluorine-Free Lithium-Ion Battery Electrolytes Derived from Biomass. (2021). ACS Sustainable Chemistry & Engineering, 9(23), 7846–7856. [Link]
-
Density and Viscosity of Binary Mixtures of Thiocyanate Ionic Liquids + Water as a Function of Temperature. (2014). International Journal of Molecular Sciences, 15(1), 1338–1360. [Link]
-
Catalog Of Pesticide NMR Spectra. (1971). Environmental Protection Agency. [Link]
-
Ionicity and Electrochemical Properties of Visible Light Absorbing Pyrrolidinium m-Nitrophenolate. (2016). Journal of Physical Chemistry & Biophysics, 6(3). [Link]
-
The Influence of Ions on the Electrochemical Stability of Aqueous Electrolytes. (2024). Angewandte Chemie International Edition, 63(16), e202401555. [Link]
-
Open PDF. (2022). [Link]
-
The role of polysulfide dianions and radical anions in the chemical, physical and biological sciences, including sulfur-based batteries. (2019). Chemical Society Reviews, 48(12), 3223-3263. [Link]
-
THE BASICS OF KARL FISCHER TITRATION. (n.d.). [Link]
-
Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. (2013). Journal of Chemical & Engineering Data, 58(6), 1635–1645. [Link]
-
Decay of hydrogen bonding in mixtures of aliphatic heptanols and.... (2021). The Journal of Chemical Physics, 155(17), 174503. [Link]
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- 4. researchgate.net [researchgate.net]
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- 14. scribd.com [scribd.com]
Technical Support Center: 1-Butyl-1-methylpyrrolidinium Dicyanamide [BMpyr][dca]
Welcome to the dedicated support center for the ionic liquid (IL) 1-butyl-1-methylpyrrolidinium dicyanamide, [BMpyr][dca]. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for the challenges associated with the hygroscopic nature of this versatile solvent. Our goal is to move beyond simple instructions, offering a deep dive into the causality behind experimental choices to ensure the integrity and reproducibility of your work.
Part 1: Fundamental Understanding & Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the hygroscopic nature of [BMpyr][dca] and its immediate implications.
Why is [BMpyr][dca] hygroscopic?
The hygroscopicity of an ionic liquid is determined by the nature of its constituent ions. [BMpyr][dca] is composed of the 1-butyl-1-methylpyrrolidinium ([BMpyr]⁺) cation and the dicyanamide ([dca]⁻) anion. The hygroscopic nature is primarily influenced by the anion.[1][2] The dicyanamide anion has exposed nitrogen atoms with lone pairs of electrons that can readily form hydrogen bonds with atmospheric water molecules. While the pyrrolidinium cation is less influential than the anion, it does not provide a sufficient hydrophobic shield to prevent water absorption.[2] This inherent ability to attract and hold water molecules makes [BMpyr][dca] susceptible to contamination from ambient moisture.
Q1: My experimental results are inconsistent. Could water contamination in [BMpyr][dca] be the cause?
A1: Absolutely. Water is not an inert impurity in ionic liquids. Even small amounts of absorbed water can significantly alter the physicochemical properties of [BMpyr][dca], leading to poor reproducibility.[3] Key properties affected include:
-
Viscosity: Water acts as a molecular lubricant, disrupting the ionic network and drastically reducing the viscosity of the IL.[3][4][5]
-
Conductivity: A decrease in viscosity and an increase in ion mobility due to the presence of water generally lead to higher electrical conductivity.[2]
-
Electrochemical Window: Water can narrow the electrochemical window of the IL by being more susceptible to electrolysis (reduction or oxidation) than the IL ions themselves.
-
Solvent Properties: The polarity and solvating power of the IL can be altered, affecting reaction rates, equilibria, and the solubility of your compounds of interest.[6]
Q2: How can I quantify the water content in my [BMpyr][dca] sample?
A2: The gold standard for accurately determining water content in ionic liquids is Karl Fischer (KF) titration .[7][8] This method is highly selective for water and can detect concentrations down to the parts-per-million (ppm) level.[9]
-
Coulometric KF Titration is ideal for samples with very low water content (<1000 ppm) as the titrant is generated electrochemically, allowing for high precision.[9]
-
Volumetric KF Titration is suitable for samples with higher water content.[10]
It is crucial to perform KF titration in a controlled environment (e.g., a dry glovebox) to prevent the sample from absorbing atmospheric moisture during the measurement itself.
Q3: What is an acceptable level of water content for my experiments?
A3: This is application-dependent.
-
Electrochemistry: Applications requiring a wide electrochemical window are extremely sensitive. Water content should ideally be < 50 ppm .
-
Organic Synthesis: While some reactions can tolerate small amounts of water, for most moisture-sensitive reactions, a target of < 200 ppm is advisable.
-
Bulk Solvent Applications: For use as a general solvent where water reactivity is not a concern, levels up to 1000 ppm (0.1%) might be acceptable, but the impact on physical properties like viscosity must be considered.
Q4: How should I store [BMpyr][dca] to minimize water uptake?
A4: Proper storage is the first line of defense. [BMpyr][dca] should always be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen).[11] For long-term storage, a desiccator or a glovebox with a dry atmosphere (<15% relative humidity) is highly recommended.[1][11] Using bottles with specialized caps, such as the Aldrich® Sure/Seal™ system, provides a convenient way to store and dispense the IL without repeated exposure to the atmosphere.[12]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues arising from water contamination.
Issue 1: Drastic change in viscosity or flow behavior.
-
Symptom: The [BMpyr][dca] appears much "thinner" or less viscous than expected from the supplier's specifications.
-
Underlying Cause: Water contamination significantly lowers the viscosity of [BMpyr][dca]. The viscosity of mixtures of [BMpyr][dca] and water is highly dependent on the molar fraction of water.[4][5]
-
Troubleshooting Steps:
-
Quantify Water Content: Immediately perform a Karl Fischer titration to determine the exact water concentration.
-
Consult Property Data: Compare your viscosity observations with literature data that correlates water content to the viscosity of [BMpyr][dca] mixtures.
-
Implement Drying Protocol: If water content is confirmed to be high, proceed to the appropriate drying protocol outlined in Part 3.
-
Issue 2: Unexpected side reactions or low product yield in synthesis.
-
Symptom: You are observing the formation of byproducts, or the yield of your moisture-sensitive reaction is significantly lower than anticipated.
-
Underlying Cause: Water is a reactant in many chemical processes (e.g., hydrolysis of esters or acid chlorides) and can also act as a catalyst or inhibitor for certain reactions.
-
Troubleshooting Steps:
-
Review Reaction Mechanism: Confirm if any reactants, intermediates, or catalysts in your system are sensitive to water.
-
Run a Control Experiment: If possible, run the reaction using a freshly opened, verified "dry" batch of [BMpyr][dca] or after rigorously drying your current batch.
-
Validate Starting Materials: Ensure that all other reagents and solvents are anhydrous, as the IL may not be the only source of water contamination.
-
Issue 3: Poor performance in electrochemical applications (e.g., batteries, sensors).
-
Symptom: Cyclic voltammetry shows a narrowed electrochemical window, or you observe gas evolution at potentials where the IL should be stable. Your device's performance (e.g., capacity, cyclability) is degrading rapidly.
-
Underlying Cause: Water undergoes electrolysis at a much lower potential than the [BMpyr]⁺ or [dca]⁻ ions, effectively shrinking the stable operating voltage of your system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for electrochemical issues.
Part 3: Best Practices & Experimental Protocols
Adhering to strict handling and drying protocols is essential for maintaining the integrity of [BMpyr][dca].
Protocol 1: Standard Handling of [BMpyr][dca]
This protocol outlines the routine steps for handling the IL to prevent moisture contamination.
Objective: To transfer and use [BMpyr][dca] while minimizing exposure to ambient atmosphere.
Environment: All manipulations should ideally be performed inside a glovebox with an inert atmosphere (Ar or N₂) where the moisture level is maintained below 5 ppm. If a glovebox is unavailable, use Schlenk line techniques.[13]
Materials:
-
Stock bottle of [BMpyr][dca] (e.g., in a Sure/Seal™ bottle)[12]
-
Dry, oven-baked glassware
-
Dry, gas-tight syringes and needles
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: If not in a glovebox, assemble the reaction apparatus and purge it with dry inert gas using a Schlenk line.
-
Transfer:
-
Puncture the septum of the [BMpyr][dca] storage bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Insert a second, clean, dry needle attached to a gas-tight syringe.
-
Withdraw the desired volume of the ionic liquid.
-
Quickly transfer the IL to the reaction vessel, injecting it through a septum against a counterflow of inert gas.
-
-
Resealing: After withdrawal, remove the syringe and inert gas needles. It is good practice to wrap the septum with Parafilm to ensure a long-term seal. Replace the polypropylene cap on the Sure/Seal bottle.[12]
Protocol 2: High-Vacuum Drying of [BMpyr][dca]
This protocol is for removing absorbed water from a contaminated sample.
Causality: This method relies on lowering the pressure to significantly reduce the boiling point of water, allowing it to evaporate from the IL at a temperature well below the IL's thermal decomposition point.[14] Vigorous stirring increases the surface area, accelerating water removal.
Materials:
-
Schlenk flask or round-bottom flask
-
Magnetic stir bar
-
High-vacuum pump (<0.1 mbar) with a cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle with a temperature controller
-
Karl Fischer titrator for validation
Procedure:
-
Setup: Place the contaminated [BMpyr][dca] and a magnetic stir bar into a Schlenk flask. The volume of the IL should not exceed one-third of the flask's volume.
-
Connect to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap. The trap is critical to prevent water vapor from entering and damaging the vacuum pump.
-
Initial Degassing: Begin stirring and slowly apply vacuum. Initial bubbling may be vigorous as dissolved air and highly volatile impurities are removed.
-
Heating: Once the initial outgassing subsides, slowly heat the IL to 70-80 °C .
-
Drying Duration: Continue drying under high vacuum with stirring for at least 24-72 hours .[14] The duration depends on the initial water content and the volume of the sample.
-
Validation:
-
Cool the flask to room temperature under vacuum.
-
Backfill the flask with a dry inert gas (Ar or N₂).
-
Immediately take an aliquot (using the handling protocol above) and measure the water content using Karl Fischer titration.
-
Repeat the drying process if the water content is still above the acceptable limit for your application.
-
Data Summary: Impact of Water on [BMpyr][dca] Properties
The following table summarizes the qualitative and quantitative impact of water on key properties based on available literature for [BMpyr][dca] and similar dicyanamide-based ionic liquids.
| Property | Impact of Increasing Water Content | Rationale | Quantitative Data (Illustrative) |
| Viscosity | Decreases Sharply | Water molecules disrupt the strong coulombic interactions and hydrogen bonding network between the ions, reducing flow resistance.[4][5] | The viscosity of [BMpyr][dca] + water mixtures is highly dependent on the water mole fraction.[4][5] |
| Density | Decreases | Water is less dense than [BMpyr][dca]. The mixture's density generally decreases as the mole fraction of water increases.[4][17] | Density decreases almost linearly until a water mole fraction of ~0.75, after which it drops more dramatically.[17] |
| Electrical Conductivity | Increases | The decrease in viscosity leads to higher ion mobility, which in turn increases conductivity.[2] | For related dicyanamide ILs, conductivity is strongly influenced by viscosity.[7] |
| Surface Tension | Decreases | Water has a higher surface tension than many ILs, but in mixtures, the disruption of the IL's surface structure typically leads to a decrease. | Surface tension of [BMpyr][dca] + water mixtures varies with composition and temperature.[4] |
References
-
Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. ResearchGate.[Link]
-
Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data.[Link]
-
Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures. ResearchGate.[Link]
-
New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. MDPI.[Link]
-
Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. PubMed.[Link]
-
Drying of Ionic Liquid. UTPedia.[Link]
-
How do I handle with ionic liquids? ResearchGate.[Link]
-
Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. ResearchGate.[Link]
-
Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Journal of Chemical & Engineering Data.[Link]
-
Chlorine drying with hygroscopic ionic liquids. ResearchGate.[Link]
-
Density, ρ, for the aqueous [Bmpyr][dca] system, at the studied temperatures. ResearchGate.[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[Link]
-
Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. Journal of Chemical & Engineering Data.[Link]
-
Effect of Water on the Viscosities and Densities of 1-Butyl-3-methylimidazolium Dicyanamide and 1-Butyl-3-methylimidazolium Tricyanomethane at Atmospheric Pressure. ResearchGate.[Link]
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois IDEALS.[Link]
-
Phase Equilibria, Thermodynamic Behavior, and Transport Properties of Aqueous Solutions of [BMPYR] Trifluoromethanesulfonate and [BMPYR] Tricyanomethanide. Journal of Chemical & Engineering Data.[Link]
-
The Impact of Water Quality on Pesticide Performance. Purdue Extension.[Link]
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI.[Link]
-
The manipulation of air-sensitive compounds. Neilson Lab.[Link]
-
Properties of Water Bound in Hydrogels. NIH.[Link]
-
Gas Drying Using Supported Ionic Liquids. VDE VERLAG GMBH.[Link]
-
Handling air-sensitive reagents AL-134. MIT.[Link]
-
Pesticide Properties That Affect Water Quality. Texas A&M University.[Link]
-
Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. ResearchGate.[Link]
-
Saturated Hydraulic Conductivity of Nine Soils According to Water Quality, Soil Texture, and Clay Mineralogy. MDPI.[Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. NIH.[Link]
-
Thermophisical Properties of [C4MPYR][DCA] + H2O. ResearchGate.[Link]
-
Water Determination By Karl Fischer Titration. ResearchGate.[Link]
-
What Is Karl Fischer Titration? Mettler Toledo.[Link]
-
Karl Fischer Coulometric Titration Explained and Illustrated. Machinery Lubrication.[Link]
-
Karl Fischer Titration , a Quick Guide. YouTube.[Link]
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Validation & Comparative
A Comparative Guide for Advanced Applications: 1-Butyl-1-methylpyrrolidinium Dicyanamide vs. Imidazolium-Based Ionic Liquids
In the pursuit of innovative solutions in chemistry, materials science, and pharmaceuticals, ionic liquids (ILs) have established themselves as a class of solvents with unparalleled versatility. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, have made them indispensable in a myriad of applications. This guide provides a detailed, evidence-based comparison between 1-butyl-1-methylpyrrolidinium dicyanamide ([BMPyr][DCA]) and the more traditional imidazolium-based ionic liquids, aimed at researchers, scientists, and drug development professionals. Our objective is to furnish you with the critical data and insights necessary to make an informed selection for your specific needs.
The Molecular Architecture: A Tale of Two Cations
The fundamental properties of an ionic liquid are dictated by the interplay between its constituent cation and anion. Imidazolium-based ILs, often considered the archetypal ionic liquids, feature a planar, aromatic imidazolium cation. This structural feature facilitates π-π stacking and can lead to a more ordered liquid structure.
Conversely, the 1-butyl-1-methylpyrrolidinium ([BMPyr]⁺) cation, the heart of [BMPyr][DCA], is characterized by a non-aromatic, five-membered aliphatic ring. This cation is bulkier and more flexible than its imidazolium counterpart, which disrupts the packing efficiency within the liquid, significantly influencing its physical properties.
The dicyanamide anion ([DCA]⁻) is small and possesses a delocalized negative charge, which generally contributes to low viscosity and a low melting point in the resulting ionic liquid. The combination of the [BMPyr]⁺ cation and the [DCA]⁻ anion yields an ionic liquid with a distinct and advantageous property profile.
Caption: The fundamental components of an ionic liquid.
A Head-to-Head Comparison of Physicochemical Properties
The choice of an ionic liquid for a particular application is critically dependent on its physical and chemical properties. The following table provides a comparative summary of key data for [BMPyr][DCA] and two widely used imidazolium-based ionic liquids: 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) and 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf₂]).
| Property | 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyr][DCA]) | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf₂]) |
| Molecular Weight ( g/mol ) | 208.30[1] | 226.03 | 419.37 |
| Density (g/cm³ at 25°C) | ~1.02[1][2] | ~1.20[3] | ~1.44[4] |
| Viscosity (mPa·s at 25°C) | ~34 | ~103[5] | ~52 |
| Conductivity (mS/cm at 25°C) | ~8.9 | ~3.15[5] | ~3.9 |
| Thermal Decomposition Temp. (°C) | ~350-400[6] | ~360-420[7] | >400 |
| Water Miscibility | Miscible | Miscible | Immiscible[4] |
Note: The presented values are approximations and can vary depending on the purity of the ionic liquid and the specific measurement conditions.
The Decisive Advantage of [BMPyr][DCA]: Low Viscosity and High Conductivity
One of the most notable characteristics of [BMPyr][DCA] is its significantly lower viscosity when compared to many of its imidazolium-based counterparts. This is a direct result of the weaker interionic forces and the less ordered packing of the bulky pyrrolidinium cation in combination with the dicyanamide anion. For applications that demand high rates of mass transfer, such as in catalytic processes, solvent extractions, and electrochemical systems, a low viscosity is a critical advantage.
The increased mobility of ions in a less viscous medium directly translates to a higher electrical conductivity. The data clearly shows that the conductivity of [BMPyr][DCA] surpasses that of both [BMIM][BF₄] and [BMIM][NTf₂]. This makes [BMPyr][DCA] a highly attractive candidate for use in batteries, supercapacitors, and other electrochemical devices where efficient charge transport is a key determinant of performance.
Density and Thermal Stability Considerations
Imidazolium-based ionic liquids, especially those with fluorinated anions such as [NTf₂]⁻, generally exhibit higher densities. The lower density of [BMPyr][DCA] can be a beneficial attribute in applications where the overall weight is a factor, or in biphasic systems where a larger density difference with an organic solvent is advantageous for separation.
Regarding thermal stability, while [BMPyr][DCA] demonstrates a high decomposition temperature, many imidazolium-based ILs, particularly those paired with robust anions like [NTf₂]⁻, can offer even greater thermal resilience. The selection between these ionic liquids will therefore hinge on the specific thermal stresses of the intended application.
Performance in Key Applications: A Data-Driven Perspective
The ultimate utility of an ionic liquid is demonstrated by its performance in real-world applications. Here, we examine the comparative performance of these ionic liquids in several key areas of research and industry.
Carbon Dioxide Capture
The dicyanamide anion has demonstrated significant potential for CO₂ capture, owing to its nitrogen-rich structure. While functionalized imidazolium-based ILs have been extensively researched for this purpose and have shown high CO₂ capacities, [BMPyr][DCA] presents a compelling combination of good CO₂ solubility and low viscosity. This low viscosity is particularly advantageous in reducing the energy requirements for pumping and regeneration in industrial-scale carbon capture systems. For instance, a supported liquid membrane using [BMIM][DCA] demonstrated a very high ideal selectivity for CO₂ over N₂ of 73.[4]
Electrochemical Devices
As highlighted earlier, the high conductivity of [BMPyr][DCA] makes it an excellent choice for electrolyte applications. In the realm of dye-sensitized solar cells (DSSCs), for example, an electrolyte with low viscosity and high conductivity is essential for achieving efficient charge transport and, consequently, high power conversion efficiencies. The performance of DSSCs is influenced by factors such as viscosity and ion mobility, which are strong points for dicyanamide-based ILs.[7][8]
Caption: The relationship between viscosity and electrochemical performance.
Biocatalysis and Drug Development
In the field of biocatalysis, the preservation of enzyme stability and activity is of utmost importance. The biocompatibility of an ionic liquid is a complex function of both its cation and anion. Some imidazolium-based ILs have been observed to have a denaturing effect on proteins. Research suggests that enzyme stability is often lower in hydrophilic ionic liquids containing dicyanamide anions compared to more hydrophobic ILs.[9]
In drug development, ionic liquids are being explored as innovative solvents and formulation agents to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). Studies have shown that imidazolium-based dicyanamide ILs can dramatically increase the aqueous solubility of drugs like ibuprofen by up to 120-fold.[10] The choice between [BMPyr][DCA] and an imidazolium-based IL will be highly dependent on the specific API and the desired formulation characteristics.
Experimental Protocols for Comparative Analysis
To facilitate informed decision-making in your research, we provide the following standardized protocols for the comparative evaluation of key ionic liquid properties.
Viscosity and Density Determination
Objective: To accurately measure the dynamic viscosity and density of ionic liquids at a controlled temperature.
Methodology:
-
Instrumentation: A combined viscometer-densitometer is recommended for simultaneous and accurate measurements.
-
Temperature Control: Ensure precise temperature control using a Peltier thermostat, set to the desired temperature (e.g., 25.00 ± 0.01 °C).
-
Sample Preparation: To ensure accuracy, dry the ionic liquid samples under a high vacuum for a minimum of 24 hours to remove any residual water or volatile impurities.
-
Measurement Procedure:
-
Introduce the ionic liquid sample into the instrument's measuring cells.
-
Allow the sample to reach thermal equilibrium for at least 20 minutes.
-
Perform a minimum of three independent measurements for each sample to ensure the reproducibility of the results.
-
Record the average values for viscosity (in mPa·s) and density (in g/cm³).
-
Caption: A standardized workflow for measuring viscosity and density.
Determination of Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the ionic conductivity of the ionic liquids.
Methodology:
-
Instrumentation: A potentiostat equipped with a frequency response analyzer and a conductivity cell featuring two platinum electrodes.
-
Cell Constant Calibration: Determine the cell constant by calibrating the conductivity cell with standard KCl solutions of known concentrations.
-
Sample Preparation: Utilize the same dried ionic liquid samples as prepared for the viscosity and density measurements.
-
Measurement Procedure:
-
Fill the conductivity cell with the ionic liquid sample.
-
Maintain a constant temperature by placing the cell in a temperature-controlled environment (e.g., a water bath at 25.0 ± 0.1 °C).
-
Conduct an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) using a small AC voltage amplitude (e.g., 10 mV).
-
Determine the bulk resistance (Rb) from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the conductivity (σ) using the formula: σ = (Cell Constant) / Rb.
-
Conclusion: A Strategic Selection Framework
The decision between 1-butyl-1-methylpyrrolidinium dicyanamide and imidazolium-based ionic liquids is not a matter of inherent superiority, but rather a strategic choice based on the specific requirements of the application.
Opt for 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyr][DCA]) when:
-
Low viscosity and high mass transfer rates are paramount.
-
High ionic conductivity is a critical requirement for electrochemical performance.
-
A lower density solvent is advantageous.
Consider Imidazolium-Based Ionic Liquids (e.g., [BMIM][NTf₂], [BMIM][BF₄]) when:
-
Exceptional thermal stability is a primary concern.
-
Access to a vast body of existing literature and a wide variety of commercially available derivatives is beneficial.
-
Specific interactions with aromatic species are desired.
This guide is intended to serve as a foundational resource. The data and protocols provided herein are designed to empower you to conduct your own targeted evaluations, ensuring the selection of the most effective ionic liquid to advance your research and development endeavors.
References
- Cumicheo, C., et al. (2015). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures.
- Lim, Y. S., et al. (2019). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Polymers, 11(11), 1845.
- Zec, N., et al. (2015). Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures.
- Gonzalez, E. J., et al. (2013). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols.
-
Chem-Impex. (n.d.). 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
- Gonzalez, E. J., et al. (2013). Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols.
- Rebelo, L. P. N., et al. (2005). Thermophysical and Thermodynamic Properties of 1-Butyl-3-methylimidazolium Tetrafluoroborate and 1-Butyl-3-methylimidazolium Hexafluorophosphate over an Extended Pressure Range.
- An, X., et al. (2005). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures from (303.15 to 353.15) K.
-
Chem-Impex. (n.d.). Dicianamida de 1-butil-1-metilpirrolidinio. Retrieved from [Link]
- van Rantwijk, F., & Sheldon, R. A. (2007). Stability and stabilization of biocatalysts by ionic liquids. Chemical Society Reviews, 36(1), 103-117*.
-
National Institutes of Health. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Retrieved from [Link]
- Shiflett, M. B., & Maginn, E. J. (2010). Thermodynamic modeling of CO2 solubility in ionic liquid ([Cn-mim] [Tf2N]; n=2, 4, 6, 8). The Journal of Physical Chemistry B, 114(25), 8412-8419*.
-
Nature. (2024). Design and predict the potential of imidazole-based organic dyes in dye-sensitized solar cells using fingerprint machine learning and supported by a web application. Retrieved from [Link]
-
American Chemical Society. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]
- The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. (2018). Pharmaceutics, 10(3), 123*.
-
American Chemical Society. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Retrieved from [Link]
-
Semantic Scholar. (2021). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Retrieved from [Link]
-
National Institutes of Health. (2016). Progress on Electrolytes Development in Dye-Sensitized Solar Cells. Retrieved from [Link]
- ResearchGate. (2010). VLE for CO 2 + [bmim][DCA] system.
- Semantic Scholar. (2013). Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods.
- ResearchGate. (2008). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods.
-
National Institutes of Health. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Retrieved from [Link]
-
National Institutes of Health. (2021). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Retrieved from [Link]
-
National Institutes of Health. (2024). Selectivities of Carbon Dioxide over Ethane in Three Methylimidazolium-Based Ionic Liquids: Experimental Data and Modeling. Retrieved from [Link]
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2022). Molecules, 27(13), 4234*.
-
National Institutes of Health. (2021). Recent Advances in Ionic Liquids in Biomedicine. Retrieved from [Link]
-
National Institutes of Health. (2013). Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids. Retrieved from [Link]
-
National Institutes of Health. (2025). Deep learning models to predict CO2 solubility in imidazolium-based ionic liquids. Retrieved from [Link]
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Comparing [BMpyr][dca] with other pyrrolidinium ionic liquids
An In-Depth Comparative Guide to N-Butyl-N-methylpyrrolidinium Dicyanamide ([BMpyr][dca]) for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is a critical decision that dictates experimental success. Pyrrolidinium-based ILs are renowned for their high thermal and electrochemical stability. Within this class, the choice of the anion is paramount as it profoundly modulates the physicochemical properties of the liquid. This guide provides an in-depth comparison of N-Butyl-N-methylpyrrolidinium Dicyanamide, [BMpyr][dca], with other common pyrrolidinium-based ILs, focusing on the interplay between molecular structure and bulk properties. We will delve into key performance metrics, provide validated experimental protocols for their measurement, and discuss the implications for your research.
The Decisive Role of the Anion: A Structural Overview
The performance of an ionic liquid is a direct consequence of the intermolecular forces between its constituent cation and anion. While the N-butyl-N-methylpyrrolidinium ([BMpyr]⁺) cation provides a stable, bulky, and asymmetric framework, the anion's geometry, size, and charge distribution are primary determinants of the IL's transport properties, thermal stability, and electrochemical window. The dicyanamide anion ([dca]⁻) is notable for its small size, planar structure, and delocalized charge, which imparts distinct characteristics compared to larger, more complex anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻).
Caption: Molecular components of the pyrrolidinium ILs discussed.
Comparative Analysis of Physicochemical Properties
The utility of an ionic liquid is defined by its physical properties. The following sections compare [BMpyr][dca] against its counterparts with the common [TFSI]⁻, [FSI]⁻, and [BF₄]⁻ anions. All data should be verified under consistent conditions, as properties like viscosity and conductivity are highly sensitive to temperature and water content.
Transport Properties: Viscosity and Ionic Conductivity
Low viscosity and high ionic conductivity are essential for applications requiring efficient mass and charge transport, such as in electrochemical devices or as reaction media.
Expertise & Experience: The relationship between viscosity (η) and conductivity (σ) is inversely proportional, as described by the Walden rule. The key structural factor governing these properties is the strength of intermolecular forces, primarily van der Waals forces and hydrogen bonding, which are influenced by ion size, shape, and flexibility. The [dca]⁻ anion is small and planar, leading to weaker ion-ion interactions and greater mobility compared to the larger, more conformationally flexible [TFSI]⁻ and [FSI]⁻ anions. This results in the significantly lower viscosity and higher conductivity of [BMpyr][dca]. While [FSI]⁻ is smaller than [TFSI]⁻, leading to improved transport properties, it is not as mobile as the compact [dca]⁻ anion.
Table 1: Comparison of Transport Properties of [BMpyr]⁺-Based Ionic Liquids.
| Ionic Liquid | Viscosity (η) [mPa·s or cP] | Conductivity (σ) [mS/cm] | Measurement Temp. (°C) |
|---|---|---|---|
| [BMpyr][dca] | 46 | 3.25 | 20 / 24 |
| [BMpyr][TFSI] | 90 - 110 | 1.9 - 2.1 | 25 |
| [BMpyr][FSI] | 51 | 5.8 | 25 |
| [BMpyr][BF₄] | ~170 | ~1.5 | 25 |
Note: Values are compiled from various sources and should be considered representative. Small variations will occur based on purity and measurement conditions.[1][2][3]
Thermal Stability
An ionic liquid's thermal stability determines its operational temperature range, a critical parameter for high-temperature applications like heat transfer fluids or chemical synthesis.
Expertise & Experience: Thermal stability is primarily dictated by the strength of the chemical bonds within the ions, with the anion typically being the limiting factor[4]. The decomposition temperature (Td) is often measured by Thermogravimetric Analysis (TGA). The high stability of the C-F and S-C bonds in the [TFSI]⁻ anion gives [BMpyr][TFSI] exceptional thermal stability. In contrast, the S-F bond in the [FSI]⁻ anion is weaker, leading to lower thermal stability[3][5]. The [dca]⁻ anion's stability is intermediate, offering a robust profile suitable for many applications, though not reaching the extreme stability of [TFSI]⁻-based ILs.
Table 2: Comparison of Thermal Stability of [BMpyr]⁺-Based Ionic Liquids.
| Ionic Liquid | Onset Decomposition Temp. (Td) [°C] |
|---|---|
| [BMpyr][dca] | ~300 - 350 |
| [BMpyr][TFSI] | > 400 |
| [BMpyr][FSI] | ~200 - 250 |
| [BMpyr][BF₄] | ~300 - 350 |
Note: Td can vary based on the heating rate and atmosphere used in the TGA experiment.[3][4]
Electrochemical Window (EW)
The electrochemical window represents the voltage range within which the ionic liquid is stable and does not undergo oxidation or reduction. A wide EW is crucial for applications in energy storage devices like batteries and supercapacitors.
Expertise & Experience: The EW is determined by two key events: the reduction of the cation at the cathodic (negative) limit and the oxidation of the anion at the anodic (positive) limit. The [BMpyr]⁺ cation is known for its high cathodic stability, resisting reduction even at very negative potentials[6]. Therefore, the anodic stability of the anion is often the defining feature of the overall EW. The [TFSI]⁻ anion is exceptionally resistant to oxidation, affording [BMpyr][TFSI] one of the widest electrochemical windows available. The [dca]⁻ anion is more susceptible to oxidation, resulting in a narrower EW[3]. It is critical to note that impurities, particularly water, can significantly reduce the practical electrochemical window[7].
Table 3: Comparison of Electrochemical Windows of [BMpyr]⁺-Based Ionic Liquids.
| Ionic Liquid | Electrochemical Window (EW) [V] |
|---|---|
| [BMpyr][dca] | 2.25 - 3.5 |
| [BMpyr][TFSI] | 5.5 - 6.0 |
| [BMpyr][FSI] | ~4.5 |
| [BMpyr][BF₄] | ~4.1 |
Note: The EW is highly dependent on the working electrode material, scan rate, and the current density cutoff used for its definition. The range for [BMpyr][dca] reflects differing reported values, which may stem from variations in purity or measurement criteria.[2][3][6]
Validated Experimental Methodologies
To ensure reproducible and trustworthy data, standardized protocols are essential. The following section outlines the core methodologies for characterizing the key properties of pyrrolidinium ionic liquids.
Caption: A validated workflow for consistent IL characterization.
Protocol 1: Viscosity Measurement using a Rotational Rheometer
Trustworthiness: This protocol uses a strain-controlled rheometer, providing high precision. The use of a solvent trap is critical to prevent absorption of atmospheric water, which would artificially lower the measured viscosity.
-
Instrument Setup: Utilize a strain-controlled rheometer equipped with a cone-and-plate or parallel-plate geometry. Ensure the geometry is meticulously cleaned with appropriate solvents (e.g., acetone, isopropanol) and dried.
-
Temperature Equilibration: Set the desired temperature (e.g., 25.0 ± 0.1 °C) using a Peltier or equivalent temperature control unit. Allow the system to equilibrate for at least 15 minutes.[8]
-
Sample Loading: In an inert atmosphere (glovebox), carefully place an appropriate volume of the dried ionic liquid onto the bottom plate.
-
Geometry Positioning: Lower the upper geometry to the specified gap distance (e.g., 50 µm). Trim any excess sample to ensure a clean measurement edge.
-
Solvent Trap: Cover the geometry with a solvent trap to create an isolated environment, preventing moisture uptake during the measurement.[8]
-
Measurement: Perform a shear rate sweep (e.g., from 0.1 to 1000 s⁻¹). For Newtonian fluids like most ILs, the viscosity will be constant across the range of shear rates.
-
Data Acquisition: Record the steady-state viscosity value. Perform at least three independent measurements to ensure reproducibility.
Protocol 2: Electrochemical Window Determination using Cyclic Voltammetry (CV)
Trustworthiness: This protocol emphasizes the removal of electroactive impurities (oxygen and water), which is the most common source of error in EW measurements. A three-electrode setup provides an accurate potential reference.
-
IL Preparation: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove water.[9] The final water content should be verified by Karl Fischer titration to be below 100 ppm.
-
Cell Assembly: In an argon-filled glovebox, assemble a three-electrode electrochemical cell.
-
Working Electrode (WE): Glassy carbon or platinum macro-disk electrode, polished to a mirror finish.
-
Reference Electrode (RE): A quasi-reference electrode such as a silver or platinum wire. Its potential should be calibrated against the Fc/Fc⁺ (ferrocene/ferrocenium) redox couple post-measurement.
-
Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE.
-
-
Deaeration: Sparge the IL with dry argon for at least 20 minutes to remove any residual dissolved oxygen.[9]
-
CV Measurement: Connect the cell to a potentiostat.
-
Scan from the open-circuit potential first in the cathodic direction until the reduction current increases sharply.
-
Then, scan in the anodic direction until the oxidation current increases sharply.
-
Use a scan rate of 50-100 mV/s.
-
-
EW Determination: The electrochemical window is defined as the potential difference between the anodic and cathodic limits. These limits are determined by the potential at which the current density reaches a predefined cutoff value (e.g., 0.2 mA/cm²).[3]
Applications in Drug Development and Life Sciences
The unique properties of pyrrolidinium-based ILs make them highly attractive for pharmaceutical applications. Their tunability allows for the design of task-specific liquids to overcome challenges in drug formulation and delivery.
-
Solubility Enhancement: Many active pharmaceutical ingredients (APIs) suffer from poor aqueous solubility, limiting their bioavailability. The tunable polarity and strong solvating power of ILs can dramatically increase the solubility of these challenging compounds. The lower viscosity of [BMpyr][dca] can be advantageous in formulation processing and handling compared to more viscous alternatives.[10][11]
-
Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A groundbreaking approach involves creating an ionic liquid where the API itself is the cation or anion. This transforms a crystalline solid drug into a liquid form, which can circumvent issues with polymorphism, improve stability, and enhance permeation through biological membranes.
-
Drug Delivery Systems: Pyrrolidinium ILs can be used as solvents or components in the formation of advanced drug delivery systems like nanoparticles, microemulsions, and ionogels. These systems can protect the drug from degradation and enable targeted or controlled release.[10] The high thermal stability of ILs like [BMpyr][TFSI] is beneficial for formulation processes that require heating.
Conclusion: Selecting the Right Tool for the Job
The choice between [BMpyr][dca] and other pyrrolidinium ionic liquids is a trade-off dictated by the specific demands of the application.
-
Choose [BMpyr][dca] for applications demanding high mobility. Its exceptionally low viscosity and high conductivity make it a superior choice for electrochemical applications where fast ion transport is critical, or as a low-viscosity solvent for chemical synthesis and extractions.
-
Choose [BMpyr][TFSI] for applications requiring maximum stability. Its unparalleled thermal stability and exceptionally wide electrochemical window make it the gold standard for high-temperature processes and high-voltage energy storage devices.
-
Choose [BMpyr][FSI] as a compromise. It offers better transport properties than [BMpyr][TFSI] but at the cost of reduced thermal and electrochemical stability. It can be a suitable choice where both conductivity and a reasonably wide voltage window are needed.
Ultimately, a thorough understanding of the relationship between the anion structure and the resulting physicochemical properties empowers researchers to select the optimal ionic liquid, ensuring the integrity and success of their experimental work.
References
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Ghosh, T., & Roy, S. (2021). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. Bulletin of Materials Science, 44(75). Available at: [Link]
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Sánchez-Ramírez, N., Assresahegn, B. D., Bélanger, D., & Torresi, R. M. (2017). A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N-n-Butyl-N-methylpyrrolidinium and Triethyl-n-pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. Journal of Chemical & Engineering Data, 62(10), 3338–3347. Available at: [Link]
- Salgado, J., Parajó, J. J., Fernández, J., & Villanueva, M. (2014). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. Fluid Phase Equilibria, 373, 66-72.
- Kanatani, T., Ueno, R., Matsumoto, K., Nohira, T., & Hagiwara, R. (2009). Thermal properties of N-alkyl-N-methylpyrrolidinium and N-butylpyridinium fluorometallates and physicochemical properties of their melts. Journal of Fluorine Chemistry, 130(10), 979-984.
- Anouti, M., Caillon-Caravanier, M., Dridi, Y., Galiano, H., Lemordant, D., & Vigeant, A. (2008). Physical and electrochemical properties of N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ionic liquids: PY13FSI and PY14FSI. The Journal of Physical Chemistry B, 112(43), 13577-13580.
- Hapiot, P., & Lagrost, C. (2008). Electrochemical reactivity of ionic liquids. Chemical Reviews, 108(7), 2238-2264.
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
- Zarrougui, R., Dhahbi, M., Anouti, M., & Lemordant, D. (2015). Investigating the Electrochemical Windows of Ionic Liquids. Journal of Solution Chemistry, 44, 1625-1637.
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Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132-7189. Available at: [Link]
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Gamry Instruments, Inc. (n.d.). Cyclic Voltammetry Experiment. Retrieved January 25, 2026, from [Link]
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Bica, K., & Rijksen, C. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. International Journal of Molecular Sciences, 21(21), 8241. Available at: [Link]
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TA Instruments. (n.d.). ARES-G2 Rheometer. Retrieved January 25, 2026, from [Link]
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Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of [BMpyr][dca]
An Objective Comparison of Characterization Techniques for Researchers and Drug Development Professionals
The ionic liquid 1-butyl-1-methylpyrrolidinium dicyanamide, [BMpyr][dca], has garnered significant attention for its unique physicochemical properties, including high thermal stability and conductivity, making it a promising candidate for applications ranging from electrochemical systems to advanced solvent media in pharmaceutical manufacturing.[1] However, the performance of [BMpyr][dca] is intrinsically linked to its purity. Trace impurities, such as water, residual halides from synthesis, and organic precursors, can dramatically alter its properties, leading to inconsistent experimental results and compromised product quality.[2][3]
This guide provides an in-depth comparison of the essential analytical techniques required to validate the purity of [BMpyr][dca]. We move beyond simple procedural lists to explain the causality behind methodological choices, offering a self-validating framework for comprehensive quality control. Our approach is grounded in established scientific principles to ensure trustworthiness and reproducibility in your research and development workflows.
The Purity Validation Workflow: A Multi-Technique Approach
No single technique can provide a complete purity profile. A robust validation strategy employs a series of orthogonal methods, each targeting specific potential impurities. The logical flow begins with confirming the fundamental identity of the ionic liquid, followed by quantifying key contaminants, and concluding with an assessment of its thermal stability.
Caption: A comprehensive workflow for validating the purity of [BMpyr][dca].
Structural Verification: NMR and Mass Spectrometry
Before quantifying impurities, it is imperative to confirm that the synthesized product is indeed [BMpyr][dca]. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy provides unambiguous structural confirmation by probing the chemical environment of magnetically active nuclei (¹H and ¹³C). The resulting spectrum is a unique fingerprint of the molecule. For [BMpyr][dca], ¹H NMR confirms the structure of the 1-butyl-1-methylpyrrolidinium cation and can readily detect proton-containing organic impurities, such as residual N-methylpyrrolidine or 1-bromobutane. ¹³C NMR provides complementary information about the carbon skeleton.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh 10-20 mg of the [BMpyr][dca] sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ionic liquids due to its high polarity.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks and compare the chemical shifts (δ) and coupling constants (J) to established literature values for the [BMpyr]⁺ cation.[4] Check for the absence of peaks corresponding to starting materials or other synthesis byproducts.
Comparative Data: ¹H NMR Chemical Shifts
| Compound/Fragment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Significance |
| [BMpyr]⁺ Cation Protons | ||
| N-CH ₃ | ~3.02 (singlet) | Confirms methyl group on nitrogen. |
| N-CH ₂-(ring) & N-CH ₂-(butyl) | ~3.38 - 3.50 (multiplets) | Characteristic of protons adjacent to the nitrogen. |
| Ring CH ₂ | ~2.08 (singlet/multiplet) | Protons on the pyrrolidinium ring. |
| Butyl -(CH₂)₂- | ~1.31 - 1.68 (multiplets) | Internal methylene groups of the butyl chain. |
| Butyl -CH ₃ | ~0.92 (triplet) | Terminal methyl group of the butyl chain. |
| Potential Impurity: Water | ~3.33 (broad singlet) | Indicates presence of water; position is variable.[3] |
| Potential Impurity: N-methylpyrrolidine | ~2.1-2.3 (singlet for N-CH₃) | Presence indicates incomplete reaction. |
Note: Data synthesized from literature values.[4]
B. Mass Spectrometry (MS)
Principle of Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for ionic liquids as it gently transfers the pre-existing ions from the liquid phase to the gas phase for mass analysis. This technique directly confirms the mass-to-charge ratio (m/z) of the constituent ions, providing definitive evidence of their identity.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of [BMpyr][dca] (~10-100 µM) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Positive Mode: Detects the [BMpyr]⁺ cation.
-
Negative Mode: Detects the [dca]⁻ anion.
-
-
Data Analysis: Compare the observed m/z values with the calculated exact masses of the ions.
Comparative Data: Expected m/z Values
| Ion | Formula | Calculated Exact Mass | Observed m/z |
| [BMpyr]⁺ Cation | [C₉H₂₀N]⁺ | 142.1596 | 142.16 |
| [dca]⁻ Anion | [C₂N₃]⁻ | 66.0149 | 66.01 |
Note: Data derived from PubChem and literature.[5][6]
Quantification of Critical Impurities
Once identity is confirmed, the focus shifts to quantifying impurities that significantly impact performance: water and halides.
A. Karl Fischer Titration for Water Content
Principle of Causality: Water is a ubiquitous and highly detrimental impurity in many ionic liquid applications.[3] Karl Fischer (KF) titration is the gold standard for its quantification due to its high accuracy and specificity for water.[7] The method is based on the Bunsen reaction, where iodine quantitatively oxidizes sulfur dioxide in the presence of water.[8] The endpoint is reached when all water has been consumed.
Workflow: Volumetric Karl Fischer Titration
Caption: Key steps in the Karl Fischer titration process for water determination.
Experimental Protocol (Volumetric Method):
-
Instrument Preparation: Fill the titration vessel with a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent). The system is then pre-titrated to remove any ambient moisture.
-
Titer Determination: Calibrate the KF reagent by titrating a known mass of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard). This step is crucial for accuracy and should be performed in triplicate.[9]
-
Sample Analysis: Using a gas-tight syringe, inject a precisely weighed amount of the [BMpyr][dca] sample directly into the titration vessel.
-
Titration: The sample is automatically titrated with the calibrated KF reagent until the potentiometric endpoint is detected.
-
Calculation: The instrument's software calculates the water content based on the sample mass and the volume of titrant consumed.
Comparison of KF Methods
| Technique | Principle | Typical Range | Advantages | Disadvantages |
| Volumetric KF | Iodine is added via a burette. | 100 ppm to 100% | Faster for high water content; lower initial cost. | Less sensitive; requires regular titer determination. |
| Coulometric KF | Iodine is generated electrochemically in situ. | 1 ppm to 5% | Extremely high sensitivity for trace water; no titer needed. | Slower for high water content; susceptible to side reactions. |
For general purity assessment of [BMpyr][dca], where water content may be in the range of several hundred ppm, the volumetric method is often sufficient and practical.[10]
B. Ion Chromatography for Halide Impurities
Principle of Causality: Halide impurities (Cl⁻, Br⁻), often remnants from the synthesis of the pyrrolidinium precursor, can be corrosive and act as catalyst poisons.[2] Ion Chromatography (IC) is the preferred method for quantifying these ions. It separates anions based on their affinity for a stationary ion-exchange phase, allowing for their individual detection and quantification.[11][12]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of [BMpyr][dca] and dissolve it in a known volume of deionized water to create a stock solution. Further dilution may be necessary to bring the concentration within the calibrated range of the instrument.
-
Instrument Setup: Equip the IC system with an appropriate anion-exchange column (e.g., Dionex AS9-HC) and a conductivity detector.[13]
-
Eluent Preparation: Prepare the mobile phase, typically an aqueous solution of a base like sodium hydroxide, sometimes with an organic modifier like acetonitrile to improve peak shape.[13]
-
Calibration: Generate a calibration curve by running a series of known concentration standards for the target halide ions (e.g., Cl⁻, Br⁻).
-
Analysis: Inject the prepared sample solution. The separated anions are detected by the conductivity detector, and their concentrations are calculated from the calibration curve.
Typical Specifications and Alternatives
| Analyte | Typical Limit of Quantification (IC) | Alternative Method | Comments on Alternative |
| Chloride (Cl⁻) | < 10 ppm | ICP-MS[14] | Higher sensitivity but more expensive and complex instrumentation. |
| Bromide (Br⁻) | < 20 ppm | Total Reflection X-ray Fluorescence (TXRF)[15] | A surface-sensitive technique, requires specialized equipment. |
| Other Anions | Variable | Capillary Electrophoresis (CE) | Good for a wide range of anions but can be less robust than IC.[2] |
The qualitative silver nitrate (AgNO₃) test is sometimes used as a quick check for halides. However, this method is unreliable for quantification and can provide false negatives at low concentrations, making it unsuitable for rigorous quality control.[15]
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Principle of Causality: The high thermal stability of [BMpyr][dca] is one of its most valuable properties. Thermogravimetric Analysis (TGA) quantifies this by measuring the change in a sample's mass as a function of temperature.[16] The onset temperature of decomposition is a critical purity indicator. The presence of volatile impurities, such as residual solvents or water, will be evident as an initial mass loss at lower temperatures (<150 °C).
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of [BMpyr][dca] (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The decomposition onset temperature (Tₒ) is determined from the resulting curve, often by the tangent method.
Interpreting TGA Data for [BMpyr][dca]
| Feature on TGA Curve | Temperature Range | Interpretation |
| Initial Mass Loss | < 150 °C | Indicates presence of volatile impurities like water or residual organic solvents. A pure, dry sample should show a stable baseline in this region. |
| Decomposition Onset (Tₒ) | > 300 °C | The temperature at which significant thermal decomposition begins. A lower-than-expected Tₒ can indicate the presence of less stable impurities. |
| Major Decomposition Step | > 300 °C | Corresponds to the breakdown of the ionic liquid structure itself. |
Summary and Comparison of Techniques
| Technique | Primary Target | Key Information Provided | Sensitivity | Key Advantage |
| ¹H / ¹³C NMR | Cation Structure & Organic Impurities | Unambiguous structural confirmation; detection of starting materials. | Moderate (~0.1 mol%) | Provides detailed molecular structure information. |
| ESI-MS | Cation & Anion Identity | Definitive confirmation of ionic mass-to-charge ratios. | High | Direct and unequivocal confirmation of ionic composition. |
| Karl Fischer Titration | Water | Precise and accurate quantification of water content. | High (ppm level) | Gold standard for water determination due to its specificity.[17] |
| Ion Chromatography | Halides & Other Anions | Separation and quantification of specific ionic impurities. | High (ppm to ppb) | The most reliable and widely used method for halide analysis.[2] |
| TGA | Thermal Stability & Volatiles | Decomposition temperature; presence of volatile impurities. | Low (mass % level) | Excellent for assessing overall thermal stability and dryness. |
By systematically applying this multi-technique workflow, researchers, scientists, and drug development professionals can confidently validate the purity of [BMpyr][dca], ensuring the reliability of their experimental data and the quality of their final products.
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Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. ResearchGate. Accessed January 25, 2026. [Link]
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Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. ACS Publications. Accessed January 25, 2026. [Link]
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HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies. Accessed January 25, 2026. [Link]
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Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. Accessed January 25, 2026. [Link]
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Pyrrolidinium-Based Ionic Liquids. 1-Butyl-1-methyl Pyrrolidinium Dicyanoamide: Thermochemical Measurement, Mass Spectrometry, and ab Initio Calculations. ACS Publications. Accessed January 25, 2026. [Link]
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Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka. Accessed January 25, 2026. [Link]
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Purity specification methods for ionic liquids. ResearchGate. Accessed January 25, 2026. [Link]
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Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. MDPI. Accessed January 25, 2026. [Link]
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Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents. ACS Publications. Accessed January 25, 2026. [Link]
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Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI. Accessed January 25, 2026. [Link]
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Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. ACS Publications. Accessed January 25, 2026. [Link]
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Physicochemical and thermodynamic study on aqueous solutions of dicyanamide - Based ionic liquids. ResearchGate. Accessed January 25, 2026. [Link]
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Determination and correlation of (liquid + liquid) equilibria of ternary and quaternary systems with octane, decane, benzene and [BMpyr][DCA]. NIST. Accessed January 25, 2026. [Link]
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The purification of an ionic liquid. ResearchGate. Accessed January 25, 2026. [Link]
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IC Determination of Halide Impurities in Ionic Liquids. ResearchGate. Accessed January 25, 2026. [Link]
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1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA). Carl ROTH. Accessed January 25, 2026. [Link]
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Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids. ACS Publications. Accessed January 25, 2026. [Link]
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Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. Royal Society of Chemistry. Accessed January 25, 2026. [Link]
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Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures. ResearchGate. Accessed January 25, 2026. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-Butyl-1-methylpyrrolidinium Dicyanamide
For researchers, scientists, and drug development professionals delving into the world of ionic liquids, 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPy][DCA]) presents a compelling profile. Its unique physicochemical properties, including low volatility, high thermal stability, and excellent solvating capabilities, make it a versatile medium for a range of applications, from electrochemical systems to organic synthesis.[1] However, the promise of this innovative solvent is often tempered by a critical challenge: the reproducibility of its synthesis. Seemingly minor variations in synthetic protocols can lead to significant differences in product purity, impacting experimental outcomes and hindering the reliable comparison of data across different studies.
This in-depth technical guide provides a comprehensive comparison of synthetic methodologies for [BMPy][DCA], offering field-proven insights to navigate the complexities of its preparation. We will dissect the conventional two-step synthesis, illuminate the causal relationships between experimental choices and product quality, and explore alternative routes that promise enhanced purity and reproducibility. Our objective is to equip you with the knowledge to not only synthesize [BMPy][DCA] but to do so with a level of control that ensures the integrity and validity of your research.
The Conventional Two-Step Synthesis: A Double-Edged Sword
The most common and widely documented route to [BMPy][DCA] is a two-step process involving an initial quaternization reaction to form a halide precursor, followed by an anion exchange to introduce the dicyanamide anion. While straightforward in principle, each step presents its own set of challenges that can significantly impact the reproducibility of the final product.
Step 1: Quaternization - The Foundation of Purity
The synthesis commences with the quaternization of 1-methylpyrrolidine with a suitable butyl halide, typically 1-bromobutane or 1-chlorobutane. This SN2 reaction forms the 1-butyl-1-methylpyrrolidinium cation. The choice of halide and reaction conditions at this initial stage is paramount, as it lays the foundation for the purity of the final ionic liquid.
The general reaction is as follows:
Causality Behind Experimental Choices:
-
Choice of Halide: 1-bromobutane is often preferred over 1-chlorobutane due to the higher reactivity of the bromide leaving group, which can lead to shorter reaction times and higher yields.[2] However, the choice may also be dictated by the desired purity of the final product, as the subsequent removal of residual bromide versus chloride ions can have different efficiencies.
-
Solvent Selection: The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or propan-2-ol.[2][3] These solvents facilitate the SN2 reaction by solvating the cation without strongly interacting with the nucleophile (1-methylpyrrolidine). The use of a solvent also helps to control the reaction temperature and prevent the solidification of the product, which can hinder stirring and lead to incomplete conversion.
-
Temperature and Reaction Time: The reaction is often performed under reflux to accelerate the rate of quaternization.[2][3] A prolonged reaction time, often 24 hours or more, is typically necessary to ensure complete conversion of the starting materials.[3][4] Incomplete reaction is a major source of irreproducibility, as the presence of unreacted 1-methylpyrrolidine or butyl halide will contaminate the final product.
Visualizing the Quaternization Workflow:
Caption: Workflow for the quaternization of 1-methylpyrrolidine.
Self-Validating Protocol for 1-Butyl-1-methylpyrrolidinium Bromide Synthesis:
A highly reproducible protocol for the synthesis of the bromide precursor is detailed below, adapted from established procedures.[2]
Materials:
-
1-methylpyrrolidine (≥99%)
-
1-bromobutane (≥99%)
-
Acetonitrile (anhydrous, ≥99.8%)
-
Diethyl ether or Ethyl acetate (anhydrous)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpyrrolidine (0.2 mol) to a round-bottom flask containing anhydrous acetonitrile (50 cm³).
-
Cool the flask in an ice-water bath and add 1-bromobutane (0.2 mol) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Maintain reflux with vigorous stirring for 24-48 hours.
-
After the reaction period, cool the mixture to room temperature. A yellowish solid product may precipitate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with anhydrous diethyl ether or ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the white solid product under high vacuum at an elevated temperature (e.g., 60-70°C) for at least 24 hours to remove residual solvent and moisture. A yield of approximately 98% can be expected.[2]
Trustworthiness through Characterization: The purity of the intermediate halide salt should be verified by ¹H NMR spectroscopy before proceeding to the next step. The disappearance of the signals corresponding to the starting materials is a key indicator of a complete reaction.
Step 2: Anion Exchange - The Critical Metathesis
The second step involves a metathesis reaction where the halide anion of the precursor is exchanged for the dicyanamide anion. This is typically achieved by reacting the 1-butyl-1-methylpyrrolidinium halide with a dicyanamide salt, most commonly sodium dicyanamide (Na[DCA]), in a suitable solvent.
The general reaction is as follows:
Causality Behind Experimental Choices:
-
Choice of Dicyanamide Salt: Sodium dicyanamide is widely used due to its commercial availability and the low solubility of the resulting sodium halide byproduct in many organic solvents.[5]
-
Solvent Selection: Acetone is a common solvent for this reaction.[5] It effectively dissolves the 1-butyl-1-methylpyrrolidinium halide and sodium dicyanamide, while the sodium halide byproduct (NaCl or NaBr) has very low solubility and precipitates out of the solution, driving the reaction to completion according to Le Chatelier's principle.
-
Purification Strategy: The primary challenge in this step is the complete removal of the sodium halide byproduct and any unreacted starting materials. The precipitated sodium halide is typically removed by filtration. However, trace amounts can remain dissolved in the ionic liquid, significantly impacting its physicochemical properties and, consequently, the reproducibility of experiments where it is used.[6] Multiple washing steps with water can be employed to remove residual halide ions from the final product, but this introduces water which must then be rigorously removed.
Visualizing the Anion Exchange Workflow:
Caption: Workflow for the anion exchange to produce [BMPy][DCA].
Self-Validating Protocol for Anion Exchange:
The following protocol is based on established methods for the synthesis of dicyanamide-based ionic liquids.[5]
Materials:
-
1-Butyl-1-methylpyrrolidinium halide (from Step 1)
-
Sodium dicyanamide (≥98%)
-
Acetone (anhydrous, ≥99.8%)
Procedure:
-
Dissolve the 1-butyl-1-methylpyrrolidinium halide (0.1 mol) in anhydrous acetone (100 mL) in a round-bottom flask.
-
Add an equimolar amount of sodium dicyanamide (0.1 mol) to the solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours. A white precipitate of the sodium halide will form.
-
Separate the precipitated sodium halide by filtration through a fine porosity filter (e.g., a G4 sieve).[5]
-
Remove the acetone from the filtrate using a rotary evaporator.
-
The resulting ionic liquid can be further purified by washing with deionized water to remove any remaining halide impurities. This step should be followed by rigorous drying under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 48 hours to remove all traces of water. The water content should be checked using Karl Fischer titration.
Trustworthiness through Purity Assessment: The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure. Crucially, the absence of halide impurities should be verified. Ion chromatography is a highly sensitive method for quantifying halide contamination.[3] A simple qualitative test involves adding a few drops of a silver nitrate solution to an aqueous solution of the ionic liquid; the absence of a precipitate indicates a low level of halide contamination.
The Challenge of Halide Impurities: A Major Hurdle to Reproducibility
The presence of residual halide ions from the precursor salt is a primary contributor to the lack of reproducibility in experiments utilizing ionic liquids synthesized via the conventional two-step metathesis.[6] Halide impurities can significantly alter the physicochemical properties of the ionic liquid, including its viscosity, conductivity, and electrochemical window.[6] In catalytic applications, halides can act as catalyst poisons, leading to reduced activity and selectivity.
Table 1: Impact of Halide Impurities on Ionic Liquid Properties
| Property | Effect of Halide Impurities |
| Viscosity | Generally increases |
| Conductivity | Generally decreases |
| Electrochemical Window | Can be narrowed due to halide oxidation |
| Catalytic Activity | Can be significantly reduced (poisoning) |
Halide-Free Synthesis: A Superior Approach to Reproducibility
To circumvent the persistent issue of halide contamination, "halide-free" synthetic routes have been developed. These methods avoid the use of halide-containing starting materials altogether, leading to ionic liquids with significantly higher purity and, therefore, enhanced reproducibility.
One promising halide-free approach involves the reaction of a tertiary amine with an alkyl carbonate to form a quaternary ammonium carbonate, which can then be neutralized with the desired acid. For dicyanamide, this would involve reacting 1-methylpyrrolidine with dibutyl carbonate followed by neutralization with dicyanamide.
A more direct halide-free route involves the reaction of 1-butylpyrrolidine with dimethyl carbonate under microwave heating to produce 1-butyl-1-methylpyrrolidinium methylcarbonate, which can then undergo anion exchange.[7] Another innovative approach is the two-step synthesis involving the formation of alkyl bistriflimides followed by quaternization with an amine, which has been shown to produce high-purity, halide-free ionic liquids.[8][9]
Visualizing a Halide-Free Workflow:
Caption: Conceptual workflow for a halide-free synthesis of [BMPy][DCA].
While detailed, optimized protocols for the halide-free synthesis of [BMPy][DCA] are less common in the literature compared to the conventional method, the principles offer a clear path toward achieving higher purity and reproducibility. The initial investment in developing a halide-free synthetic route can yield significant long-term benefits in terms of data quality and reliability.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Synthetic Routes for [BMPy][DCA]
| Feature | Conventional Two-Step Synthesis | Halide-Free Synthesis |
| Starting Materials | 1-methylpyrrolidine, Butyl halide, Sodium dicyanamide | 1-methylpyrrolidine, Dialkyl carbonate, Dicyanamide |
| Key Advantage | Well-established, readily available starting materials | Inherently high purity, avoids halide contamination |
| Key Disadvantage | Prone to halide contamination, requires extensive purification | May require less common starting materials or more specialized reaction conditions |
| Reproducibility | Moderate to low, highly dependent on purification | High |
| "Green" Chemistry | Generates halide salt waste | Can be designed to have more benign byproducts (e.g., alcohols, CO₂) |
Conclusion: A Call for Rigor in Synthesis
The reproducibility of the synthesis of 1-Butyl-1-methylpyrrolidinium dicyanamide is not a matter of chance, but a direct consequence of meticulous experimental design and execution. While the conventional two-step synthesis remains a viable option, researchers must be acutely aware of the potential for halide contamination and implement rigorous purification and characterization protocols to ensure the quality of their ionic liquid. The pursuit of halide-free synthetic routes represents a significant step forward in achieving the highest levels of purity and, by extension, experimental reproducibility.
As a senior application scientist, my recommendation is unequivocal: for applications where high purity is critical, the adoption of halide-free synthetic methods is strongly encouraged. For those utilizing the conventional route, a thorough understanding of the potential pitfalls and a commitment to rigorous purification and validation are essential. By adhering to the principles and protocols outlined in this guide, researchers can confidently synthesize [BMPy][DCA] of a quality that will stand up to the scrutiny of peer review and contribute to the advancement of science.
References
-
Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. (2015). ResearchGate. [Link]
-
Structures of the ionic liquid ions. 1-butyl-1-methylpyrrolidinium.... (n.d.). ResearchGate. [Link]
-
Reaction scheme for the synthesis of 1-butyl-1-methylpyrrolidinium.... (n.d.). ResearchGate. [Link]
- Preparation and purification of ionic liquids and precursors. (n.d.).
-
Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids. (2022). ACS Publications. [Link]
-
Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. (2015). ACS Publications. [Link]
-
One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. (n.d.). Royal Society of Chemistry. [Link]
-
A greener, halide-free approach to ionic liquid synthesis. (n.d.). ResearchGate. [Link]
-
Can Dicyanamide Ionic Liquids Boost Water Electrolysis?. (n.d.). MDPI. [Link]
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. (2014). Lirias. [Link]
-
Ionic Liquids under Radiation and the Dimer Radical Dicyanamide Anion. (2025). ACS Publications. [Link]
-
Electronic Supplementary Information - Alternative probe for the determination of the hydrogen-bond acidity of ionic liquids and their aqueous solutions. (n.d.). The Royal Society of Chemistry. [Link]
-
Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). University of Sussex. [Link]
-
Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids. (2022). ResearchGate. [Link]
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. (2016). ACS Publications. [Link]
-
Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3.... (n.d.). NCBI. [Link]
-
Exploring the Chemistry: Applications of 1-Butyl-1-methylpyrrolidinium Bromide. (n.d.). Autech. [Link]
-
Crystal Structure of Bis(1-butyl-1-methypyrrolidinium) Perthiodicarbonate Complex. (n.d.). MDPI. [Link]
-
Table D-3, Mutagenicity of 1-Butyl-1-Methylpyrrolidinium Chloride in Bacterial Tester Strainsa. (n.d.). NCBI. [Link]
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A Cross-Validated Guide to the Thermophysical Properties of [BMpyr][dca] for High-Stakes Applications
For researchers, scientists, and drug development professionals, the selection of a solvent or medium is a critical decision that reverberates through the entire product lifecycle. Ionic liquids (ILs), with their unique and tunable properties, represent a significant leap forward from traditional volatile organic compounds. Among these, 1-butyl-1-methylpyrrolidinium dicyanamide, [BMpyr][dca], has emerged as a compound of interest due to its favorable thermal characteristics. This guide provides a cross-validation of its key thermophysical properties, offering a comparative analysis against relevant alternatives, supported by experimental data and standardized methodologies. Our objective is to equip you with the in-depth technical understanding necessary for informed decision-making in your research and development endeavors.
The Profile of a Promising Ionic Liquid: Understanding [BMpyr][dca]
[BMpyr][dca] is a pyrrolidinium-based ionic liquid characterized by a 1-butyl-1-methylpyrrolidinium cation and a dicyanamide anion. This specific combination of ions imparts a unique set of properties, including a broad liquid range and notable thermal stability, making it a candidate for applications ranging from heat transfer fluids to a medium for chemical synthesis and drug delivery systems. The inherent tunability of ionic liquids, achieved by modifying the cation or anion, allows for the fine-tuning of properties like viscosity, polarity, and solubility.[1]
Comparative Analysis of Key Thermophysical Properties
A comprehensive understanding of a material's thermophysical properties is paramount for its successful application. Here, we present a comparative analysis of [BMpyr][dca]'s density, viscosity, heat capacity, and thermal conductivity against structurally similar ionic liquids and a conventional organic solvent, propylene glycol. The selected ionic liquid comparators are 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMpyr][NTf2]), which shares the same cation, and 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][dca]), which shares the same anion. This allows for an insightful examination of the cation's and anion's influence on the overall properties.
Table 1: Density Comparison at Various Temperatures
| Compound | Density (g/cm³) at 298.15 K (25 °C) | Density (g/cm³) at 313.15 K (40 °C) | Density (g/cm³) at 333.15 K (60 °C) |
| [BMpyr][dca] | 1.033 | 1.022 | 1.009 |
| [BMpyr][NTf2] | 1.40 | Not Available | Not Available |
| [EMIM][dca] | 1.10 | 1.09 | 1.07 |
| Propylene Glycol | 1.036 | 1.025 | 1.009 |
Data for [BMpyr][dca] and [EMIM][dca] are sourced from experimental measurements.[2][3] Data for [BMpyr][NTf2] and Propylene Glycol are from publicly available databases and product specifications.[4][5]
Table 2: Viscosity Comparison at Various Temperatures
| Compound | Viscosity (mPa·s) at 298.15 K (25 °C) | Viscosity (mPa·s) at 313.15 K (40 °C) | Viscosity (mPa·s) at 333.15 K (60 °C) |
| [BMpyr][dca] | 33.7 | 19.4 | 10.7 |
| [BMpyr][NTf2] | 94.4 | Not Available | Not Available |
| [EMIM][dca] | 16.8 | 11.2 | 7.1 |
| Propylene Glycol | 52.0 | 21.0 | 8.5 |
Data for [BMpyr][dca] and [EMIM][dca] are sourced from experimental measurements.[2][3] Data for [BMpyr][NTf2] and Propylene Glycol are from publicly available databases and product specifications.[4][6]
Table 3: Molar Heat Capacity Comparison at 298.15 K (25 °C)
| Compound | Molar Heat Capacity (J·mol⁻¹·K⁻¹) |
| [BMpyr][dca] | 398.9 |
| [BMpyr][NTf2] | Not Available |
| [EMIM][dca] | 325.2 |
| Propylene Glycol | 189.9 |
Data for [BMpyr][dca] and [EMIM][dca] are sourced from experimental measurements.[7][8] Data for Propylene Glycol is from publicly available databases.[5]
Table 4: Thermal Conductivity Comparison at 298.15 K (25 °C)
| Compound | Thermal Conductivity (W·m⁻¹·K⁻¹) |
| [BMpyr][dca] | Estimated similar to [EMIM][dca] |
| [BMpyr][NTf2] | Not Available |
| [EMIM][dca] | 0.17 |
| Propylene Glycol | 0.20 |
Self-Validating Experimental Protocols
The trustworthiness of experimental data hinges on the rigor of the methodology. Here, we detail the standardized protocols for measuring the key thermophysical properties discussed. Adherence to these methods ensures reproducibility and comparability of data across different laboratories.
Density Measurement via Vibrating Tube Densimetry
The principle behind this technique is the measurement of the change in the resonant frequency of a U-shaped tube when it is filled with a sample. This frequency change is directly related to the density of the sample.
Protocol based on ASTM D4052 / ISO 12185: [10][11][12][13][14][15][16][17][18][19]
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature. This establishes the instrument's constants.
-
Sample Preparation: The ionic liquid sample is degassed to remove any dissolved air, as bubbles can significantly affect the measurement.
-
Injection: The sample is carefully injected into the measurement cell, ensuring no air bubbles are introduced.
-
Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature, controlled by a Peltier thermostat.
-
Measurement: The resonant frequency of the U-tube is measured, and the instrument's software calculates the density based on the calibration constants.
-
Cleaning: The cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.
Causality Insight: The choice of a vibrating tube densimeter is predicated on its high accuracy, small sample volume requirement, and the ability to perform measurements over a wide range of temperatures and pressures.
Figure 1: Workflow for Density Measurement.
Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This difference can be used to determine the specific heat capacity of the sample.
Protocol based on ASTM E1269: [20][21][22][23][24]
-
Baseline Measurement: An empty sample pan and an empty reference pan are heated at a constant rate to obtain the baseline heat flow.
-
Standard Measurement: A sapphire standard of known mass and heat capacity is placed in the sample pan and heated under the same conditions as the baseline.
-
Sample Measurement: The sapphire is replaced with the ionic liquid sample of known mass, and the heating program is repeated.
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs.
Causality Insight: The three-step procedure (baseline, standard, sample) is crucial for correcting instrumental artifacts and ensuring the accuracy of the heat capacity measurement. Sapphire is used as a standard due to its well-characterized and stable heat capacity over a broad temperature range.
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- 2. researchgate.net [researchgate.net]
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A Comparative Guide to CO2 Capture Efficiency: Benchmarking [BMpyr][dca] Against Conventional Amine Solvents
For Researchers, Scientists, and Drug Development Professionals
In the urgent global pursuit of effective carbon capture technologies, ionic liquids (ILs) have emerged as a promising class of solvents, offering potential advantages over traditional amine-based systems. This guide provides a comprehensive technical comparison of the CO2 capture performance of a specific pyrrolidinium-based ionic liquid, 1-butyl-1-methylpyrrolidinium dicyanamide ([BMpyr][dca]), against the industry-standard aqueous solutions of monoethanolamine (MEA) and methyldiethanolamine (MDEA). By examining experimental data, delving into the underlying capture mechanisms, and providing detailed experimental protocols, this document serves as a valuable resource for researchers navigating the landscape of CO2 capture solvents.
At a Glance: Performance Showdown
To provide a clear and concise overview, the following table summarizes the key performance indicators for [BMpyr][dca], 30 wt% aqueous MEA, and 30 wt% aqueous MDEA based on available experimental data. It is crucial to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, these values are compiled from various studies and should be interpreted as benchmarks.
| Performance Metric | [BMpyr][dca] | 30 wt% MEA (aq) | 30 wt% MDEA (aq) |
| CO2 Absorption Capacity | ~0.15 - 0.18 g CO2 / g IL[1] | ~0.5 mol CO2 / mol MEA[2] | ~1.0 mol CO2 / mol MDEA[2] |
| CO2 Solubility (mole fraction at saturation) | ~0.65[3] | - | - |
| Regeneration Energy | Data not readily available | ~3.6 - 4.0 GJ/t CO2[4][5] | Lower than MEA[6] |
| Operating Temperature | Typically ambient to moderate | 40-60°C (Absorption)[7] | 40-60°C (Absorption) |
| Mechanism | Primarily physical absorption | Chemical absorption (carbamate formation) | Chemical absorption (bicarbonate formation) |
| Volatility | Negligible | High | Moderate |
| Corrosivity | Low | High | Low |
The "Why": Understanding the Capture Mechanisms
The differences in performance between [BMpyr][dca] and amine-based solvents are rooted in their distinct CO2 capture mechanisms.
[BMpyr][dca]: A Physical Attraction
The interaction between CO2 and [BMpyr][dca] is predominantly a physical absorption process. The CO2 molecules dissolve in the free volume between the large, asymmetric ions of the ionic liquid. This process is governed by Henry's Law, which states that the solubility of a gas in a liquid is directly proportional to the partial pressure of the gas above the liquid[8][9]. The dicyanamide ([dca]) anion can also contribute to the overall solubility through weak Lewis acid-base interactions with the CO2 molecule. The primary advantage of physical absorption is the lower energy requirement for regeneration, as no strong chemical bonds are formed. However, the absorption capacity at low CO2 partial pressures can be lower compared to chemical absorbents.
MEA and MDEA: A Chemical Bond
Aqueous solutions of MEA and MDEA capture CO2 through chemical reactions.
-
Monoethanolamine (MEA) , a primary amine, reacts with CO2 to form a stable carbamate[7]. This reaction is fast and allows for high absorption rates, making MEA effective even at low CO2 concentrations. However, the strong chemical bond formed requires a significant amount of energy to break during the regeneration process, which is a major drawback.
-
Methyldiethanolamine (MDEA) , a tertiary amine, primarily reacts with CO2 through a base-catalyzed hydration mechanism to form bicarbonate[2]. This reaction is generally slower than the carbamate formation with MEA. A key advantage of MDEA is its higher theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) compared to MEA (0.5 mole of CO2 per mole of amine) and a lower heat of reaction, which translates to lower regeneration energy requirements[2][6].
Experimental Protocols: Measuring CO2 Capture Efficiency
To ensure the trustworthiness and reproducibility of CO2 capture data, standardized experimental methodologies are essential. The following sections provide detailed, step-by-step protocols for two common methods used to determine the CO2 solubility and absorption capacity in solvents like [BMpyr][dca].
Gravimetric Method
This method directly measures the mass of CO2 absorbed by a known mass of the solvent.
Experimental Workflow:
Caption: Gravimetric method workflow for CO2 absorption measurement.
Step-by-Step Methodology:
-
Preparation: Precisely weigh a clean, dry high-pressure absorption cell.
-
Sample Loading: Introduce a known mass of the degassed ionic liquid ([BMpyr][dca]) into the absorption cell.
-
Degassing: Connect the cell to a vacuum line and evacuate it to remove any residual air or volatile impurities from the ionic liquid.
-
Pressurization: Introduce CO2 into the absorption cell to the desired experimental pressure.
-
Equilibration: Place the cell in a temperature-controlled environment (e.g., a water bath) and allow the system to reach thermodynamic equilibrium. This is indicated by a stable pressure reading over a significant period.
-
Measurement: After equilibrium is reached, carefully vent the unabsorbed CO2.
-
Final Weighing: Accurately weigh the absorption cell containing the ionic liquid and the absorbed CO2.
-
Calculation: The mass of absorbed CO2 is determined by the difference between the final and initial weights of the cell. The CO2 absorption capacity can then be expressed as grams of CO2 per gram of ionic liquid or as a mole fraction.
-
Repeat: Repeat the experiment at various pressures and temperatures to construct a solubility isotherm.
Pressure Drop Method
This method determines the amount of absorbed gas by measuring the pressure decrease in a closed system of known volume.
Experimental Workflow:
Caption: Pressure drop method workflow for gas absorption measurement.
Step-by-Step Methodology:
-
System Calibration: Accurately determine the volumes of the gas reservoir and the absorption cell.
-
Sample Preparation: Place a known amount of the degassed ionic liquid into the absorption cell.
-
Evacuation: Evacuate both the gas reservoir and the absorption cell to remove any residual gases.
-
Gas Charging: Fill the gas reservoir with CO2 to a precisely measured initial pressure (P_initial).
-
Absorption Initiation: Open the valve connecting the gas reservoir to the absorption cell, allowing CO2 to come into contact with the ionic liquid.
-
Equilibration: Continuously monitor the pressure of the system. The pressure will decrease as the CO2 dissolves in the ionic liquid. The system has reached equilibrium when the pressure stabilizes at a final value (P_final).
-
Calculation: The number of moles of CO2 absorbed can be calculated using the ideal gas law, taking into account the initial and final pressures, the known volumes of the reservoir and the cell, and the temperature.
-
Repeat: The experiment can be repeated with different initial pressures to obtain a comprehensive solubility profile.
The Path Forward: Considerations for Future Research
While [BMpyr][dca] shows promise as a CO2 capture solvent, particularly due to its low volatility and potentially lower regeneration energy requirements, several knowledge gaps need to be addressed for a comprehensive evaluation. Direct, head-to-head comparative studies with MEA and MDEA under identical process conditions are crucial to provide a definitive assessment of its industrial viability. Furthermore, detailed investigations into the long-term stability, recyclability, and the energy consumption associated with the regeneration of [BMpyr][dca] are essential for a complete techno-economic analysis. The development of more energy-efficient and environmentally benign CO2 capture technologies is a critical endeavor, and a thorough understanding of the performance and mechanisms of novel solvents like [BMpyr][dca] is a vital step in this direction.
References
- Yoon, S. J., Lee, H., & Lee, H. (2014). High-pressure solubility of carbon dioxide in pyrrolidinium-based ionic liquids: [bmpyr][dca] and [bmpyr][Tf2N]. The Journal of Chemical Thermodynamics, 77, 111-117.
- Zhang, W., et al. (2025). 1-Butyl-1-methylpyrrolidinium-based ionic liquids for integrated CO2 absorption and transformation into dimethyl carbonate. Chemical Engineering Journal, 481, 148455.
- Abdelaal, S. S. M. (2014). Energy Consumption in Amine Process For Carbon Dioxide Capture. Universiti Teknologi PETRONAS.
- Xue, B., Yu, Y., Chen, J., Luo, X., & Wang, M. (2017).
- Comparative analysis of industrialization potentials of direct air capture technologies. (2025). Journal of Cleaner Production, 446, 141441.
-
1-Butyl-1-methylpyrrolidinium-based ionic liquids for integrated CO2 absorption and transformation into dimethyl carbonate | Request PDF. (2025). Retrieved from [Link]
-
Henry's Law Explained - Gas Solubility & Partial Pressure - Chemistry Problems. (2016). Retrieved from [Link]
- Ionic Liquids and Poly (Ionic Liquids) for CO 2 Capture: A Comprehensive Review. (2024). Polymers, 16(15), 2069.
-
High-pressure solubility of carbon dioxide in pyrrolidinium-based ionic liquids: [bmpyr][dca] and [bmpyr][Tf2N] - Semantic Scholar. (2015). Retrieved from [Link]
-
1-Butyl-1-methylpyrrolidinium-based ionic liquids for integrated CO2 absorption and transformation into dimethyl carbonate - R Discovery. (2025). Retrieved from [Link]
- Efficiency and Energy Consumption of Partial Carbonation Process for CO 2 Capture from Natural Gas Combustion. (2023). Energies, 16(13), 5133.
-
Pressure and Gas Solubility (Henry's Law). (2021). Retrieved from [Link]
-
State-of-the-Art of CO2 Capture with Ionic Liquids | Industrial & Engineering Chemistry Research. (2012). Retrieved from [Link]
-
1-Butyl-1-Methylpyrrolidinium-Based Ionic Liquids for Integrated Co2 Absorption and Transformation into Dimethyl Carbonate | Request PDF. (2025). Retrieved from [Link]
- Comparison of Different Amine Solvents for the Absorption of CO2. (2017). Chemical Engineering Transactions, 57, 1033-1038.
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Solubility of Carbon Dioxide and Ethane in Promising Methylimidazolium- Based Ionic Liquids. (2021). Retrieved from [Link]
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Pressure Effects On the Solubility of Gases. (2023). Retrieved from [Link]
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Comparative study of metal electrodeposition in different ionic liquids
A Comparative Guide to Metal Electrodeposition in Ionic Liquids: Performance, Protocols, and Mechanisms
Introduction
The electrodeposition of metals is a cornerstone of modern materials science and engineering, with applications spanning from microelectronics to corrosion protection. For decades, aqueous and organic solvent-based electrolytes have been the industry standard. However, their inherent limitations, such as narrow electrochemical windows, environmental toxicity, and hydrogen evolution, have driven the search for superior alternatives. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as highly promising replacements, offering a unique combination of properties that enable the deposition of a wider range of metals with enhanced control over deposit morphology and performance.[1][2]
This guide provides a comparative study of the electrodeposition of three industrially significant metals—aluminum, copper, and zinc—in different classes of ionic liquids. We will delve into the nuanced interplay between the choice of ionic liquid and the resulting deposit characteristics, supported by experimental data. Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings. Furthermore, we will explore the underlying molecular mechanisms that govern the deposition process, offering a deeper understanding of how to tailor ionic liquid systems for specific applications.
The Promise of Ionic Liquids in Electrochemistry
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their negligible vapor pressure, wide electrochemical windows, high thermal stability, and good ionic conductivity make them attractive "green" alternatives to volatile organic solvents.[3] Deep eutectic solvents (DESs), often considered a subclass of ILs, are formed by mixing a quaternary ammonium salt (like choline chloride) with a hydrogen bond donor (such as urea or ethylene glycol).[4] The ability to tune the physicochemical properties of ILs and DESs by modifying their constituent cations and anions allows for the design of task-specific electrolytes for metal electrodeposition.[2]
Comparative Electrodeposition of Metals
This section presents a comparative analysis of the electrodeposition of aluminum, copper, and zinc from different ionic liquid systems. Key performance indicators such as current efficiency, deposit morphology, and corrosion resistance are compared, with supporting data summarized in tables for clarity.
Aluminum: A Tale of Two Cations
The electrodeposition of aluminum, a highly reactive metal, is impossible from aqueous solutions. Chloroaluminate ionic liquids, particularly those based on imidazolium cations, have been extensively studied for this purpose. A key area of investigation has been the comparison between imidazolium- and pyrrolidinium-based cations.
| Ionic Liquid System | Current Density (mA cm⁻²) | Current Efficiency (%) | Deposit Morphology | Reference |
| [EMIm]Cl-AlCl₃ | 20 | 97 | Compact and smooth | [5] |
| [BMIm]Cl-AlCl₃ | 20 | ~85 | More agglomerated | [5] |
| Acetamide-AlCl₃ (in dry air) | 10 | ~100 | Uniform | [5] |
| [EMIm]Cl-AlCl₃ (in dry air) | 10 | ~50 | Non-uniform | [5] |
Causality Behind the Choices:
-
Imidazolium vs. Pyrrolidinium: Imidazolium-based ILs, like 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl), generally exhibit higher conductivity and fluidity, which is advantageous for mass transport of the electroactive species.[6] Pyrrolidinium-based ILs, on the other hand, can offer a wider electrochemical window. The choice between them often involves a trade-off between kinetics and stability.
-
Alkyl Chain Length: Increasing the alkyl chain length on the imidazolium cation, for instance from ethyl ([EMIm]+) to butyl ([BMIm]+), can increase the viscosity of the ionic liquid. This, in turn, can affect the diffusion of ions and lead to less uniform deposits, as seen in the more agglomerated morphology of aluminum deposited from [BMIm]Cl-AlCl₃.[5]
-
Deep Eutectic Solvents for Air Stability: While traditional chloroaluminate ILs are highly moisture-sensitive, certain DESs, like the one formed from acetamide and aluminum chloride, have shown remarkable stability and high current efficiency for aluminum electrodeposition even in a dry air atmosphere.[5] This is a significant advantage for industrial applications as it reduces the need for stringent inert atmosphere conditions.
Copper: The Influence of the Hydrogen Bond Donor
Copper electrodeposition is crucial in the electronics industry. Choline chloride (ChCl)-based DESs have gained significant attention as environmentally friendly electrolytes for this purpose. A comparison between different hydrogen bond donors (HBDs) in ChCl-based DESs reveals their impact on the deposition process.
| Ionic Liquid System | Deposition Potential (V vs. Ag/AgCl) | Current Efficiency (%) | Deposit Morphology | Reference |
| ChCl-Ethylene Glycol (Ethaline) | -0.45 | ~97 | Smooth, shiny, dense | [7][8] |
| ChCl-Urea (Reline) | -0.45 | ~97 | Smooth, shiny, dense | [7][8] |
| [EMIm]EtSO₄ with CuCl | -1.8 | - | Continuous, homogeneous | [9] |
| [EMIm]EtSO₄ with CuCl₂ | -1.8 | - | Larger particle size | [9] |
Causality Behind the Choices:
-
Choline Chloride-Based DES: These solvents are biodegradable, inexpensive, and easy to prepare. The choice of HBD, such as ethylene glycol (forming "ethaline") or urea (forming "reline"), influences the viscosity and conductivity of the electrolyte, which in turn affects the mass transport of copper ions and the quality of the deposit.[7][8] Both ethaline and reline have been shown to produce high-quality copper deposits with excellent current efficiency.[7][8]
-
Imidazolium-Based ILs: Imidazolium-based ILs like 1-ethyl-3-methylimidazolium ethylsulphate ([EMIm]EtSO₄) have also been successfully used for copper electrodeposition. The choice of the copper salt precursor (e.g., CuCl vs. CuCl₂) can significantly impact the deposit morphology, with CuCl generally leading to finer microstructures.[9] This is attributed to the different speciation of copper ions in the electrolyte.
Zinc: Tailoring Corrosion Resistance
Zinc coatings are widely used for the corrosion protection of steel. Ionic liquids offer an alternative to traditional cyanide and acidic baths, mitigating issues like hydrogen evolution and low coulombic efficiencies.
| Ionic Liquid System | Current Density (mA cm⁻²) | Corrosion Current (Icorr) (mA cm⁻²) | Deposit Morphology | Reference(s) |
| ChCl-Urea | - | 0.48 | Compact | [6] |
| ChCl-Glycerol | - | 0.49 | Prone to microcracks | [6] |
| [BMIm]Cl | 10 | - | Inhomogeneous at higher current densities | [10] |
| [BMP]Cl | - | - | - | [6] |
Causality Behind the Choices:
-
Choline Chloride-Based DES for Corrosion Protection: ChCl-based DESs have been shown to produce zinc coatings with good corrosion resistance.[6] The choice of the hydrogen bond donor can influence the deposit's integrity, with glycerol-based DES sometimes leading to microcracks, which can be mitigated by using pulse plating techniques.[6]
-
Imidazolium and Pyrrolidinium Cations: Imidazolium-based ILs like 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) and pyrrolidinium-based ILs like 1-butyl-1-methylpyrrolidinium chloride ([BMP]Cl) are also effective for zinc electrodeposition.[6] Imidazolium-based ILs often offer higher conductivity, while pyrrolidinium-based ILs can have a wider electrochemical window. The choice depends on the desired balance of deposition rate and electrolyte stability. The adherence of the ionic liquid cations to the substrate can also affect the deposition characteristics.[6]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of Choline Chloride-Ethylene Glycol (Ethaline) Deep Eutectic Solvent
This protocol describes the preparation of the widely used ethaline DES.
-
Materials: Choline chloride (ChCl, ≥98%) and ethylene glycol (EG, 99.8%).
-
Procedure:
-
Weigh ChCl and EG in a 1:2 molar ratio.
-
Combine the components in a sealed glass container.
-
Heat the mixture to 70-80°C while stirring continuously until a clear, homogeneous liquid is formed.[2]
-
Allow the DES to cool to room temperature before use.
-
Protocol 2: Cyclic Voltammetry for Copper Electrodeposition in Ethaline
This protocol outlines the procedure for studying the electrochemical behavior of copper in ethaline.
-
Electrolyte Preparation: Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) in the prepared ethaline to the desired concentration (e.g., 0.1 M).
-
Electrochemical Cell Setup:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Counter Electrode: Platinum foil or wire.
-
Reference Electrode: Silver wire in a solution of AgCl in the same DES, separated by a porous frit.
-
-
Cyclic Voltammetry Parameters:
-
Potential Range: Sweep from the open-circuit potential to a sufficiently negative potential to observe copper deposition (e.g., -1.2 V) and then reverse the scan to a positive potential to observe stripping (e.g., +1.0 V).
-
Scan Rate: Typically in the range of 10-100 mV/s.[9]
-
-
Data Analysis: Analyze the resulting voltammogram to identify the reduction and oxidation peaks corresponding to the Cu(II)/Cu(I) and Cu(I)/Cu(0) redox couples. The peak currents can be used to study the diffusion-controlled nature of the process.
Protocol 3: Constant Potential Electrodeposition of Aluminum from [EMIm]Cl-AlCl₃
This protocol details the procedure for depositing a uniform aluminum coating.
-
Electrolyte Preparation (in an inert atmosphere, e.g., a glovebox):
-
Slowly add anhydrous aluminum chloride (AlCl₃) to 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl) in a 2:1 molar ratio with constant stirring. The reaction is highly exothermic.
-
-
Electrochemical Cell Setup (in an inert atmosphere):
-
Working Electrode (Substrate): Copper or steel plate.
-
Counter Electrode: High-purity aluminum foil or coil.
-
Reference Electrode: High-purity aluminum wire immersed in the same electrolyte.
-
-
Electrodeposition Parameters:
-
Deposition Potential: Apply a constant potential in the range of -0.10 to -0.40 V (vs. Al/Al(III)).
-
Deposition Time: Varies depending on the desired thickness (e.g., 20 minutes to 1 hour).
-
Temperature: Typically maintained between 60°C and 90°C.
-
-
Post-Deposition Treatment:
-
Remove the substrate from the electrolyte.
-
Rinse thoroughly with anhydrous acetonitrile and then acetone to remove residual ionic liquid.
-
Dry the sample under an inert gas stream.
-
Mechanistic Insights and Visualization
The structure of the ionic liquid at the electrode-electrolyte interface plays a critical role in determining the nucleation and growth of the metal deposit. The choice of cation and anion dictates the formation of interfacial layers that can influence the rate of electron transfer and the morphology of the deposited metal.
The Role of the Cation
The cation of the ionic liquid can adsorb onto the electrode surface, influencing the structure of the electrical double layer.[3] For instance, in imidazolium-based ILs, the orientation of the imidazolium ring at the surface can affect the accessibility of the metal ions to the electrode. The length of the alkyl chain on the cation also impacts the viscosity of the IL, which in turn affects the mass transport of the electroactive species.[11]
The Role of the Anion
The anion plays a crucial role in the speciation of the metal ions in the electrolyte. For example, in chloroaluminate ILs, the active species for aluminum deposition are chloroaluminate complexes like [Al₂Cl₇]⁻. The nature of the anion also influences the viscosity and conductivity of the ionic liquid.
Visualizing the Deposition Process
To better understand the complex interplay of factors in metal electrodeposition from ionic liquids, we can visualize the key relationships using Graphviz diagrams.
Caption: A generalized workflow for metal electrodeposition in ionic liquids.
Caption: Interplay of ionic liquid properties and their influence on deposit characteristics.
Conclusion
The transition from conventional aqueous and organic electrolytes to ionic liquids and deep eutectic solvents represents a paradigm shift in the field of metal electrodeposition. This guide has provided a comparative overview of the electrodeposition of aluminum, copper, and zinc in various IL systems, highlighting the profound influence of the ionic liquid's composition on the resulting deposit's properties. The detailed experimental protocols and mechanistic insights serve as a valuable resource for researchers and professionals seeking to harness the unique advantages of these designer solvents. As our understanding of the intricate interactions at the electrode-ionic liquid interface deepens, the potential for developing novel and highly tailored electrodeposition processes for a wide array of applications will continue to expand.
References
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- 8. "Electrodeposition of Copper from a Choline Chloride based Ionic Liquid" by Rostom Ali M., Ziaur Rahman Md. et al. [jelectrochem.xmu.edu.cn]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Electrochemical Stability of 1-Butyl-1-methylpyrrolidinium Dicyanamide
A Senior Application Scientist's Guide to Evaluating Ionic Liquid Electrolytes
In the ever-evolving landscape of energy storage and electrochemical applications, the choice of electrolyte is paramount. The electrochemical stability window (ESW), a key performance metric, dictates the operational voltage range of a device. This guide provides a comprehensive, data-driven comparison of the electrochemical stability of 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA]), a promising ionic liquid (IL), against other established alternatives. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in electrolyte selection for applications such as batteries, supercapacitors, and electro-organic synthesis.
The Critical Role of the Electrochemical Stability Window
The electrochemical stability window (ESW) is the potential range within which an electrolyte remains electrochemically stable, meaning it does not undergo significant oxidation or reduction.[1] A wider ESW is highly desirable as it allows for the use of higher voltage electrode materials, directly translating to higher energy density in devices like lithium-ion batteries and supercapacitors. The ESW is typically determined by linear sweep voltammetry or cyclic voltammetry, where the potential is scanned until the onset of oxidative and reductive currents, indicating the decomposition of the electrolyte.[2]
The stability of an ionic liquid is fundamentally governed by the chemical nature of its constituent cation and anion.[3] Generally, the cathodic limit (the potential at which reduction occurs) is determined by the reduction of the cation, while the anodic limit (the potential at which oxidation occurs) is set by the oxidation of the anion.
Experimental Validation of [BMPyrr][DCA]'s Electrochemical Stability
To provide a robust evaluation, we will detail a standard protocol for determining the ESW of [BMPyrr][DCA] and then compare the results with those of other common ionic liquids.
Experimental Protocol: Cyclic Voltammetry
The electrochemical stability window is experimentally determined using a three-electrode setup within an inert atmosphere, typically a glovebox, to exclude moisture and oxygen which can interfere with the measurements.
Step-by-Step Methodology:
-
Electrolyte Preparation: High-purity (≥99%) 1-Butyl-1-methylpyrrolidinium dicyanamide is dried under high vacuum at an elevated temperature (e.g., 100 °C) for at least 24 hours to remove any residual water.
-
Cell Assembly: A three-electrode electrochemical cell is assembled.
-
Working Electrode: A polished glassy carbon or platinum electrode is commonly used due to its wide potential window and relatively inert surface.
-
Counter Electrode: A platinum wire or coil serves as the counter electrode.
-
Reference Electrode: A silver wire or a ferrocene/ferrocenium (Fc/Fc⁺) redox couple in the ionic liquid is used as a quasi-reference or internal reference, respectively. Using an internal reference like Fc/Fc⁺ is often preferred as it provides a stable and solvent-independent potential reference.
-
-
Cyclic Voltammetry Measurement:
-
The assembled cell is connected to a potentiostat.
-
The potential of the working electrode is scanned from the open-circuit potential towards negative potentials to determine the cathodic limit and then towards positive potentials to determine the anodic limit.
-
A typical scan rate is between 10 and 50 mV/s.
-
The current response is recorded as a function of the applied potential.
-
-
Determination of the ESW: The electrochemical window is defined by the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1 or 1 mA/cm²), indicating the onset of electrolyte decomposition.
Visualizing the Experimental Workflow
Caption: Workflow for the experimental determination of the electrochemical stability window.
Comparative Performance Analysis
The electrochemical stability of [BMPyrr][DCA] is critically evaluated against two other widely recognized ionic liquids: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]), which shares the same cation but has a different anion, and 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), a common imidazolium-based ionic liquid.
| Ionic Liquid | Cation | Anion | Cathodic Limit (V vs. Fc/Fc⁺) | Anodic Limit (V vs. Fc/Fc⁺) | Electrochemical Stability Window (V) |
| [BMPyrr][DCA] | 1-Butyl-1-methylpyrrolidinium | Dicyanamide | ~ -2.25[4] | ~ 0.0[4] | ~ 2.25 [4] |
| [BMPyrr][TFSI] | 1-Butyl-1-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide | ~ -3.0[5] | ~ +2.4[5] | ~ 5.4 [5] |
| [EMIM][BF₄] | 1-Ethyl-3-methylimidazolium | Tetrafluoroborate | ~ -2.0 | ~ +2.1 | ~ 4.1 |
Note: The values for [EMIM][BF4] are typical reported values and can vary based on experimental conditions.
Discussion and Mechanistic Insights
The comparative data reveals significant differences in the electrochemical stability of these ionic liquids, underscoring the profound impact of both the cation and anion structure.
[BMPyrr][DCA]: A Narrower but Potentially Useful Window
Our findings indicate that [BMPyrr][DCA] possesses a relatively narrow electrochemical window of approximately 2.25 V.[4] The anodic stability is particularly limited, with oxidation occurring at around 0.0 V versus the ferrocene/ferrocenium reference couple.[4] This early oxidation is attributed to the dicyanamide anion, which can undergo irreversible polymerization upon oxidation, forming an insulating film on the electrode surface.[4] The cathodic limit of approximately -2.25 V is determined by the reduction of the pyrrolidinium cation.[4] While its ESW is narrower than the other ILs in this comparison, [BMPyrr][DCA] offers other desirable properties such as low viscosity and high conductivity, which could make it suitable for specific low-voltage applications.
[BMPyrr][TFSI]: The Impact of the Anion on Stability
In stark contrast, [BMPyrr][TFSI] exhibits a much wider electrochemical window of around 5.4 V.[5] Since the cation is the same as in [BMPyrr][DCA], the enhanced stability is directly attributable to the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. The [TFSI]⁻ anion is known for its high oxidative stability due to the strong electron-withdrawing nature of the trifluoromethyl groups, which delocalizes the negative charge and makes it more resistant to oxidation. This wide ESW makes [BMPyrr][TFSI] a suitable electrolyte for high-voltage applications.[6]
[EMIM][BF₄]: The Influence of the Cation
The imidazolium-based ionic liquid, [EMIM][BF₄], demonstrates an intermediate electrochemical window of approximately 4.1 V. The cathodic limit of imidazolium cations is generally less negative than that of pyrrolidinium cations.[2] This is because the imidazolium ring is more susceptible to reduction. The tetrafluoroborate anion ([BF₄]⁻) provides good anodic stability, although it can be prone to hydrolysis in the presence of trace amounts of water, which can compromise the overall stability.
Visualizing the Comparison
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. 1-ブチル-1-メチルピロリジニウム ビス(トリフルオロメチルスルホニル)イミド ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Density Functional Theory (DFT) Calculations for 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA]) Properties
For researchers, scientists, and drug development professionals delving into the world of ionic liquids (ILs), understanding their fundamental properties is paramount. 1-Butyl-1-methylpyrrolidinium dicyanamide, ([BMPyrr][DCA]), is an ionic liquid of significant interest due to its low viscosity, high thermal stability, and wide electrochemical window, making it a promising candidate for applications in electrochemistry, catalysis, and as a green solvent.[1] This guide provides an in-depth technical comparison of the properties of [BMPyrr][DCA] determined through Density Functional Theory (DFT) calculations and experimental data. We will explore the causality behind the computational choices, present a detailed methodology for performing these calculations, and compare the results with a common alternative, offering a comprehensive overview for your research endeavors.
The Power of Predictive Insight: Why Use DFT for Ionic Liquids?
Experimental characterization of ionic liquids can be time-consuming and resource-intensive. DFT, a computational quantum mechanical modeling method, offers a powerful predictive tool to investigate the electronic structure and properties of molecules with a high degree of accuracy.[2] For ionic liquids like [BMPyrr][DCA], DFT can elucidate fundamental properties such as molecular geometry, vibrational frequencies, and interaction energies, providing insights that complement and guide experimental work. This computational approach allows for the screening of numerous ionic liquid candidates and the rational design of new ILs with tailored properties before their synthesis.
Comparative Analysis of [BMPyrr][DCA] Properties: A Tale of Two Methods
A critical aspect of validating any computational model is to compare its predictions with experimental data. In this section, we present a side-by-side comparison of key properties of [BMPyrr][DCA] obtained from experimental measurements and DFT calculations.
Thermophysical Properties: A Look at the Macroscale
The bulk properties of an ionic liquid are crucial for its practical applications. The following table summarizes the experimental thermophysical properties of [BMPyrr][DCA] and provides a comparison with a structurally similar ionic liquid, 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]).
| Property | [BMPyrr][DCA] (Experimental) | [BMPyrr][TFSI] (Experimental) |
| Molecular Weight ( g/mol ) | 208.30 | 422.42 |
| Melting Point (°C) | -55 | -18 |
| Density (g/cm³ at 20°C) | 1.023 | 1.41 |
| Viscosity (cP at 20°C) | 46.4 | 94.4 |
| Conductivity (mS/cm at 30°C) | 10.83 | 2.12 |
Data sourced from F.J.V. Santos et al. (2011) and Carl ROTH Gmbh + Co. KG.
The dicyanamide anion in [BMPyrr][DCA] contributes to its significantly lower viscosity and higher conductivity compared to the bis(trifluoromethylsulfonyl)imide anion in [BMPyrr][TFSI]. This highlights the profound impact of the anion on the transport properties of pyrrolidinium-based ionic liquids.
Molecular Properties: Insights from DFT
DFT calculations provide a window into the molecular world, allowing us to understand the intrinsic properties of the [BMPyrr]⁺ cation and [DCA]⁻ anion. A study by Dhungana et al. (2018) employed DFT to investigate the electronic properties of [BMPyrr][DCA].[3] They found that the highest occupied molecular orbital (HOMO) is localized on the dicyanamide anion, indicating that it is the most likely site for oxidation.[3] This is a crucial piece of information for understanding the electrochemical stability of this ionic liquid.
Another study combined experimental infrared (IR) spectroscopy with DFT calculations (B3LYP/6-31G**) to analyze the vibrational modes of [BMPyrr][DCA]. The calculated vibrational frequencies for the individual ions showed good agreement with the experimental spectrum of the ionic liquid, allowing for precise assignment of the observed vibrational bands.[4] This synergy between computational and experimental spectroscopy is invaluable for elucidating the molecular structure and interactions within the ionic liquid.
Experimental and Computational Workflow: A Step-by-Step Guide
To ensure the reproducibility and accuracy of your findings, a well-defined workflow is essential. The following sections detail the experimental and computational methodologies for characterizing [BMPyrr][DCA].
Experimental Protocol for Thermophysical Property Measurement
-
Sample Preparation : Ensure the [BMPyrr][DCA] sample is of high purity (>98%) and is thoroughly dried under vacuum to remove any water content, as trace amounts of water can significantly affect its properties.
-
Density Measurement : Utilize a vibrating tube densimeter. Calibrate the instrument with dry air and deionized water. Perform measurements over a range of temperatures, allowing the sample to equilibrate at each temperature setpoint.
-
Viscosity Measurement : Employ a rotational viscometer with a suitable measuring system. Maintain precise temperature control using a circulating bath. Record the viscosity at various shear rates to confirm Newtonian behavior.
-
Conductivity Measurement : Use a calibrated conductivity meter with a temperature-controlled cell. Measure the conductivity across a desired temperature range, ensuring thermal equilibrium before each reading.
DFT Calculation Protocol for [BMPyrr][DCA]
The following protocol outlines a typical DFT workflow for calculating the properties of the [BMPyrr]⁺ cation and [DCA]⁻ anion.
-
Software Selection : Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Initial Structure Generation : Build the 3D structures of the 1-butyl-1-methylpyrrolidinium cation and the dicyanamide anion using a molecular editor.
-
Geometry Optimization and Frequency Calculation :
-
Methodology : A common and effective approach is to use the B3LYP functional with the 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost for many organic and ionic systems.
-
Procedure :
-
Perform a geometry optimization to find the lowest energy conformation of each ion.
-
Follow this with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational frequencies.
-
-
-
Property Calculation :
-
Molecular Orbitals : Analyze the output of the calculation to visualize the HOMO and LUMO to predict reactivity and electrochemical stability.
-
Vibrational Spectra : Use the calculated vibrational frequencies and intensities to generate a theoretical IR or Raman spectrum. This can then be compared with experimental spectra for validation and peak assignment.
-
Interaction Energy : To understand the strength of the interaction between the cation and anion, create an ion pair and calculate the interaction energy using the following equation: E_interaction = E_ion_pair - (E_cation + E_anion) A more negative interaction energy indicates a stronger attraction between the ions.
-
The logical flow of this computational workflow is visualized in the following diagram:
Sources
A Comparative Guide to 1-Butyl-1-methylpyrrolidinium Dicyanamide: Applications in CO2 Capture and Energy Storage
Introduction
1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA]) is a pyrrolidinium-based ionic liquid (IL) that has garnered significant interest for its versatile applications in green chemistry and energy storage. Its unique combination of physicochemical properties, including low volatility, high thermal stability, and tunable solvent characteristics, positions it as a promising alternative to conventional materials in critical technologies. This guide provides a comprehensive literature review of the applications of [BMPyrr][DCA], with a focus on its performance in carbon dioxide (CO2) capture and as an electrolyte in energy storage devices. We will objectively compare its performance with other alternatives, supported by experimental data, and provide detailed experimental protocols for its synthesis and application.
Physicochemical Properties of [BMPyrr][DCA]: A Foundation for Performance
The efficacy of [BMPyrr][DCA] in its various applications is rooted in its fundamental physicochemical properties. A thorough understanding of these characteristics is crucial for optimizing its performance.
| Property | Value | Reference |
| Molecular Formula | C11H20N4 | [1] |
| Molar Mass | 208.30 g/mol | [1] |
| Density | ~1.0 g/cm³ at 298.15 K | [2] |
| Viscosity | ~30 mPa·s at 298.15 K | [2] |
| Melting Point | -55 °C | [2] |
| Thermal Decomposition Temperature | > 250 °C | [3] |
| Ionic Conductivity | ~10.8 mS/cm at 298.15 K | [2] |
| Electrochemical Stability Window | ~3 V vs. Carbon | [2] |
These properties highlight the advantages of [BMPyrr][DCA]. Its low melting point ensures it remains liquid over a wide range of operating temperatures. The relatively low viscosity, compared to many other ionic liquids, is beneficial for mass transfer in applications like CO2 capture and for ionic mobility in electrolytes. Its high thermal stability allows for its use in processes requiring elevated temperatures, such as CO2 desorption.[3][4]
Application in CO2 Capture: A Greener Alternative to Amine Scrubbing
The current benchmark for industrial CO2 capture is aqueous monoethanolamine (MEA) solutions. However, this technology suffers from significant drawbacks, including high energy consumption for solvent regeneration, solvent degradation, and equipment corrosion.[4][5] Ionic liquids like [BMPyrr][DCA] are being explored as a more sustainable alternative due to their negligible vapor pressure, which reduces solvent loss, and their high thermal stability.[4]
Performance Comparison: [BMPyrr][DCA] vs. MEA and Other Ionic Liquids
The primary mechanism for CO2 capture in [BMPyrr][DCA] is physical absorption, where CO2 dissolves in the ionic liquid. This is in contrast to the chemical absorption in MEA, which involves the formation of carbamates.[4]
| Absorbent | CO2 Solubility (mol CO2 / mol absorbent at ~1 bar) | Absorption Rate | Regeneration Energy | Reference |
| 30 wt% Aqueous MEA | ~0.5 (chemical) | Fast | High (~4 GJ/tonne CO2) | [6] |
| [BMPyrr][DCA] | ~0.1 - 0.2 (physical) | Moderate | Lower than MEA | [7] |
| [Bmim][BF4] | ~0.1 | Moderate | Lower than MEA | [8] |
| [Bmim][Tf2N] | ~0.25 | Moderate | Lower than MEA | [4] |
While the molar solubility of CO2 in [BMPyrr][DCA] is lower than the chemical loading capacity of MEA, the energy required for regeneration is significantly less due to the weaker physical interactions.[7] The absorption rate is a critical factor for industrial applications. While MEA exhibits fast absorption kinetics due to the chemical reaction, the viscosity of ionic liquids can limit mass transfer. However, the dicyanamide anion in [BMPyrr][DCA] contributes to a lower viscosity compared to other ILs like those with the bis(trifluoromethylsulfonyl)imide ([Tf2N]) anion, potentially offering a better balance between solubility and kinetics.[4][7]
Experimental Protocol: CO2 Solubility Measurement in [BMPyrr][DCA]
This protocol describes a gravimetric method for determining the solubility of CO2 in [BMPyrr][DCA].
Objective: To quantify the amount of CO2 absorbed by a known mass of [BMPyrr][DCA] at various pressures and a constant temperature.
Materials:
-
1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA]), high purity (>99%)
-
High-pressure CO2 gas cylinder
-
Magnetic suspension balance or similar gravimetric apparatus
-
High-pressure vessel with temperature and pressure control
-
Vacuum pump
Procedure:
-
Sample Preparation: Accurately weigh a known amount of degassed [BMPyrr][DCA] into the sample container of the gravimetric apparatus.
-
Degassing: Evacuate the system using the vacuum pump to remove any dissolved gases from the ionic liquid.
-
Pressurization: Introduce CO2 into the high-pressure vessel at a controlled rate to the desired pressure.
-
Equilibration: Allow the system to equilibrate at a constant temperature and pressure. The mass of the sample will increase as it absorbs CO2. Equilibrium is reached when the mass reading stabilizes.
-
Data Recording: Record the final mass of the sample and the corresponding pressure and temperature.
-
Incremental Pressure Steps: Repeat steps 3-5 for a range of pressures to generate a solubility isotherm.
-
Calculation: The mole fraction solubility of CO2 is calculated from the mass increase of the ionic liquid.
Application in Energy Storage: A Safer Electrolyte for High-Performance Devices
The flammability and volatility of conventional organic carbonate-based electrolytes in lithium-ion batteries and supercapacitors pose significant safety risks.[2] Ionic liquids, with their non-flammable nature and wide electrochemical stability windows, are being actively investigated as safer and more reliable alternatives.[9][10] [BMPyrr][DCA] is particularly interesting due to its good ionic conductivity and wide liquid range.[2]
Performance Comparison: [BMPyrr][DCA] vs. Conventional Electrolytes
The performance of an electrolyte is evaluated based on its ionic conductivity, electrochemical stability window (ESW), and its compatibility with electrode materials.
| Electrolyte | Ionic Conductivity (mS/cm at 298.15 K) | Electrochemical Stability Window (V) | Key Advantages | Key Disadvantages | Reference |
| 1M LiPF6 in EC/DMC | ~10-12 | ~4.5 vs. Li/Li+ | High conductivity | Flammable, volatile, moisture sensitive | [11] |
| [BMPyrr][DCA] | ~10.8 | ~3 vs. Carbon | Non-flammable, thermally stable | Lower ESW than carbonate electrolytes, higher viscosity | [2] |
| [BMPyrr][TFSI] | ~2.5-3 | ~3.5 vs. Carbon | Wide ESW, high thermal stability | Higher viscosity, lower conductivity than [BMPyrr][DCA] | [2] |
[BMPyrr][DCA] exhibits an ionic conductivity comparable to conventional organic electrolytes, which is a significant advantage over many other ionic liquids.[2] Its electrochemical stability window of approximately 3V makes it suitable for supercapacitors and some lithium-ion battery chemistries.[2] A notable application of [BMPyrr][DCA] is as an electrolyte for manganese dioxide (MnO2) supercapacitors, where it has been shown to enable a wide operating voltage and good cycling stability.
Experimental Protocol: Electrochemical Characterization of [BMPyrr][DCA] Electrolyte
This protocol outlines the key steps for evaluating the electrochemical performance of [BMPyrr][DCA] as an electrolyte.
Objective: To determine the ionic conductivity and electrochemical stability window of [BMPyrr][DCA].
Materials:
-
[BMPyrr][DCA], high purity, dried under vacuum
-
Conductivity cell
-
Potentiostat/Galvanostat
-
Three-electrode cell (e.g., glassy carbon working electrode, platinum counter electrode, and a suitable reference electrode like Ag/AgCl)
-
Inert atmosphere glovebox
Procedure for Ionic Conductivity:
-
Cell Calibration: Calibrate the conductivity cell with standard KCl solutions of known conductivity.
-
Sample Measurement: Fill the calibrated conductivity cell with the [BMPyrr][DCA] electrolyte inside a glovebox to prevent moisture contamination.
-
Impedance Spectroscopy: Perform electrochemical impedance spectroscopy (EIS) over a range of frequencies to determine the bulk resistance of the electrolyte.
-
Calculation: Calculate the ionic conductivity using the measured resistance and the cell constant.
Procedure for Electrochemical Stability Window (ESW):
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox with [BMPyrr][DCA] as the electrolyte.
-
Linear Sweep Voltammetry (LSV): Perform linear sweep voltammetry from the open-circuit potential to both anodic and cathodic limits at a slow scan rate (e.g., 1-5 mV/s).
-
Determination of Limits: The anodic and cathodic limits of the ESW are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively.
Synthesis of 1-Butyl-1-methylpyrrolidinium Dicyanamide
A common synthetic route for [BMPyrr][DCA] involves a two-step process: quaternization followed by anion exchange.
Step 1: Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPyrr][Br])
In a typical procedure, 1-methylpyrrolidine is reacted with an equimolar amount of 1-bromobutane in a suitable solvent such as acetonitrile. The mixture is refluxed for several hours to yield 1-butyl-1-methylpyrrolidinium bromide. The product is then isolated by removing the solvent under reduced pressure and washing with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.
Step 2: Anion Exchange to form [BMPyrr][DCA]
The [BMPyrr][Br] is then dissolved in a solvent like dichloromethane, and an aqueous solution of a dicyanamide salt, such as sodium dicyanamide, is added. The mixture is stirred vigorously to facilitate the exchange of the bromide anion for the dicyanamide anion. The organic phase containing the desired [BMPyrr][DCA] is separated, washed with water to remove any remaining inorganic salts, and then dried under vacuum to yield the final product.
Conclusion and Future Outlook
1-Butyl-1-methylpyrrolidinium dicyanamide has demonstrated significant potential as a versatile ionic liquid for applications in CO2 capture and energy storage. Its favorable physicochemical properties, including low viscosity, good thermal stability, and high ionic conductivity, make it a compelling candidate for further research and development.
In CO2 capture, while its physical absorption capacity is lower than the chemical capacity of MEA, the lower regeneration energy presents a significant advantage. Future research should focus on enhancing the CO2 solubility of [BMPyrr][DCA], perhaps through the development of composite materials or by blending with other solvents, while maintaining its favorable viscosity.
In energy storage, [BMPyrr][DCA] offers a safer alternative to conventional flammable electrolytes. Its high ionic conductivity is a key asset. Further studies should explore its long-term stability in contact with various electrode materials and its performance at a wider range of temperatures. The development of novel electrode materials that are highly compatible with [BMPyrr][DCA] could unlock its full potential in high-performance supercapacitors and batteries.
Overall, [BMPyrr][DCA] represents a promising platform for the development of more sustainable and efficient technologies. Continued research and optimization of its properties and applications will be crucial in realizing its full potential to address pressing global challenges in energy and the environment.
References
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Carl Roth. (n.d.). 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g. Retrieved from [Link]
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Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. (2021). PMC. Retrieved from [Link]
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Structural and Dynamic Characterization of Li–Ionic Liquid Electrolyte Solutions for Application in Li-Ion Batteries: A Molecular Dynamics Approach. (2023). MDPI. Retrieved from [Link]
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Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. (2020). MDPI. Retrieved from [Link]
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A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). (2014). ResearchGate. Retrieved from [Link]
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Comparative Review for Enhancing CO 2 Capture Efficiency with Mixed Amine Systems and Catalysts. (2024). MDPI. Retrieved from [Link]
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Solubility of CO2 in aqueous mixtures of monoethanolamine and dicyanamide-based ionic liquids. (2020). ResearchGate. Retrieved from [Link]
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Physicochemical properties of different crystal forms of manganese dioxide prepared by a liquid phase method and their quantitative evaluation in capacitor and battery materials. (2023). RSC Publishing. Retrieved from [Link]
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Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H 2 O Mixtures. (2015). ResearchGate. Retrieved from [Link]
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Nanostructured Manganese Dioxide for Hybrid Supercapacitor Electrodes. (2022). MDPI. Retrieved from [Link]
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Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids. (2018). ResearchGate. Retrieved from [Link]
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Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols. (2013). ResearchGate. Retrieved from [Link]
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CFD comparison of novel [emim][DCA] and [emim][MS] ionic liquids for the separation of CO2 greenhouse gas in the membrane contactor. (2022). ResearchGate. Retrieved from [Link]
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Comparison of Different Amine Solvents for the Absorption of CO2. (2017). AIDIC. Retrieved from [Link]
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Using Ionic Liquids to Improve CO2 Capture. (2024). MDPI. Retrieved from [Link]
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Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation. (2022). MDPI. Retrieved from [Link]
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Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. (2020). PubMed. Retrieved from [Link]
- Comparison of Carbon Dioxide Absorption in Aqueous MEA, DEA, TEA, and AMP Solutions. (2011). Journal of Chemistry, 2011, 1-6.
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Predicting CO2 Absorption in Ionic Liquids with Molecular Descriptors and Explainable Graph Neural Networks. (2022). arXiv. Retrieved from [Link]
- Torralba-Calleja, E., Skinner, J., & Gutiérrez-Tauste, D. (2013). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Journal of Chemistry, 2013, 473584.
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Pyrrolidinium‐based ionic liquids as electrolytes for lithium batteries: A Computational Study. (2014). ResearchGate. Retrieved from [Link]
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Rate capability and electrolyte concentration: Tuning MnO2 supercapacitor electrodes through electrodeposition parameters. (2024). PMC. Retrieved from [Link]
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Transitioning from Regular Electrolytes to Solvate Ionic Liquids to High-Concentration Electrolytes: Changes in Transport Properties and Ionic Speciation. (2024). ACS Publications. Retrieved from [Link]
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Carl Roth. (n.d.). 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g. Retrieved from [Link]
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Liquid CO2-Capture Technologies: A Review. (2024). PMC. Retrieved from [Link]
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An Overview of Conventional Techniques and Recent Advancements in CO 2 Capture Technologies. (2023). Crimson Publishers. Retrieved from [Link]
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QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm. (2022). MDPI. Retrieved from [Link]
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Solubility of CO2 in ionic liquids containing cyanide anions: [c2mim][SCN], [c2mim][N(CN)2], [c2mim][C(CN)3]. (2017). ResearchGate. Retrieved from [Link]
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Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains. (2012). ACS Publications. Retrieved from [Link]
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CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. (2013). ResearchGate. Retrieved from [Link]
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MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. (2023). Frontiers. Retrieved from [Link]
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Manganese dioxide, Supercapacitor, Energy density, Electrodeposition. (2014). Scientific & Academic Publishing. Retrieved from [Link]
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Estimated improvement in energy performance compared to MEA. (2017). ResearchGate. Retrieved from [Link]
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Comparative DFT analysis of CO2 cycloaddition with ionic liquids in encapsulated and free states. (2026). PMC. Retrieved from [Link]
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MnO 2 -based materials for supercapacitor electrodes: challenges, strategies and prospects. (2022). RSC Publishing. Retrieved from [Link]
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Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. (2024). MDPI. Retrieved from [Link]
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CO2 Absorbing Capacity of MEA. (2019). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
1-Butyl-1-methylpyrrolidinium dicyanamide proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA])
As a Senior Application Scientist, the principle of "cradle-to-grave" responsibility for chemical agents is paramount to ensuring a safe and sustainable laboratory environment. Ionic liquids (ILs) like 1-Butyl-1-methylpyrrolidinium dicyanamide, often touted for their low volatility, are not inherently benign.[1] Their unique chemical properties necessitate a rigorous and informed approach to disposal to mitigate potential risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of [BMPyrr][DCA], grounded in established safety protocols and regulatory standards.
Core Hazard Identification and Risk Assessment
Understanding the specific hazards of [BMPyrr][DCA] is the foundation of its safe management. This substance is classified as hazardous, primarily due to its irritant properties and potential for harm if not handled correctly.[2][3][4][5]
Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[2][4][5]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[2][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if vapors or mists are inhaled.[2][3][4][5]
-
Harmful if Swallowed: While not classified as acutely toxic, it is considered harmful if ingested.[3][4]
The following table summarizes the essential safety and physical property data for [BMPyrr][DCA].
| Parameter | Value | Source(s) |
| GHS Hazard Statements | H315, H319, H335, H302 | [3][4] |
| Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed | ||
| Signal Word | Danger | [3] |
| CAS Number | 370865-80-8 | [2][3] |
| Molecular Formula | C₁₁H₂₀N₄ | [4][6] |
| Density | 1.02 g/cm³ (at 20 °C) | [6] |
| Melting Point | -55 °C | [6] |
| Combustibility | Combustible. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [5] |
Prerequisite: Safe Handling and Personal Protective Equipment (PPE)
Proper disposal begins with safe handling during the active use of the chemical. The causality is simple: minimizing exposure and preventing spills eliminates many disposal-related complications.
-
Engineering Controls: Always handle 1-Butyl-1-methylpyrrolidinium dicyanamide within a certified chemical fume hood to control vapor inhalation.[7]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
General Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[8] Wash hands thoroughly after handling the substance.[8]
Spill and Emergency Response
In the event of an accidental release, immediate and correct action is critical.
-
Minor Spills:
-
Ensure the area is well-ventilated.[2]
-
Wearing appropriate PPE, absorb the spill with an inert, liquid-binding material such as sand, diatomaceous earth, or a universal binding agent.[2][5]
-
Collect the contaminated absorbent material into a sealable, properly labeled container for hazardous waste disposal.[2][3]
-
Clean the spill area thoroughly.
-
-
Major Spills & Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin with plenty of water.[5][9] If irritation persists, consult a physician.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention from an ophthalmologist.[5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
Step-by-Step Disposal Protocol
Disposal of [BMPyrr][DCA] must adhere to local, regional, and national regulations for hazardous waste.[2][5] Under no circumstances should this chemical be discharged into drains or the environment.[2][5]
Protocol for Unused or Waste [BMPyrr][DCA]:
-
Waste Characterization: This product is classified as hazardous waste.[2][5] It must not be mixed with non-hazardous waste.
-
Segregation: Collect waste [BMPyrr][DCA] in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the ionic liquid.
-
Labeling: The waste container must be labeled in accordance with your institution's and the U.S. Environmental Protection Agency's (EPA) guidelines.[10] The label should clearly state "Hazardous Waste" and identify the contents, including "1-Butyl-1-methylpyrrolidinium dicyanamide."
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and away from incompatible materials.[8][11]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed environmental waste management company.[3] These companies are equipped to handle and dispose of chemical waste via approved methods, such as industrial combustion or incineration, which is the recommended route for this substance.[9]
Protocol for Decontaminating Empty Containers:
Contaminated packaging and containers must be treated with the same precautions as the substance itself.[2][5]
-
Triple Rinsing: To render a container "empty" for recycling, triple rinse it with a suitable solvent (e.g., isopropanol or ethanol).
-
Collect Rinsate: Crucially, the solvent used for rinsing is now considered hazardous waste. Collect all rinsate in the designated hazardous waste container for [BMPyrr][DCA].
-
Final Disposal: Once completely emptied and decontaminated, the container can typically be recycled.[2][5]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing [BMPyrr][DCA] waste streams in the laboratory.
Caption: Workflow for managing [BMPyrr][DCA] waste.
References
- proionic. (2023, October 11). Safety Data Sheet: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.
- Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide.
- Iolitec. (2022, August 30). Safety Data Sheet: 1-Butyl-1-methylpyrrolidinium dicyanamide. Retrieved from IoLiTec Ionic Liquids Technologies GmbH.
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Carl ROTH. (n.d.). 1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g. Retrieved from [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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- Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Methylpyrrolidine.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide.
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Egorova, K. S., & Ananikov, V. P. (2017). Ionic Liquids Toxicity—Benefits and Threats. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (2015, August 10). Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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MDPI. (2024, September 10). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Butyl-1-methylpyrrolidinium dicyanamide
As researchers and drug development professionals, our work with novel compounds like ionic liquids (ILs) pushes the boundaries of science. 1-Butyl-1-methylpyrrolidinium dicyanamide ([BMPyrr][DCA]) is a prime example, offering unique properties for applications ranging from electrochemical systems to chemical synthesis.[1][2] However, its distinct chemical nature necessitates a robust and nuanced approach to safety. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this specific ionic liquid.
Understanding the Hazard: Why Standard Precautions Are Not Enough
1-Butyl-1-methylpyrrolidinium dicyanamide is not a benign substance. A thorough review of its Safety Data Sheet (SDS) reveals a clear hazard profile that dictates our safety protocols.[3][4][5] Understanding the causality behind the required PPE is the first step to building a culture of safety.
Primary Hazards:
-
Skin Irritation (Category 2): Direct contact can cause notable skin irritation.[3][4][5] Unlike volatile solvents, the low vapor pressure of ILs means contact can be prolonged and insidious if not managed.
-
Serious Eye Irritation (Category 2): Splashes pose a significant risk, causing serious and potentially painful eye irritation.[3][4][5]
-
Respiratory Tract Irritation (Category 3): While not highly volatile, aerosols, mists, or vapors generated during heating or agitation can irritate the respiratory system.[3][4][5]
-
Harmful if Swallowed: Ingestion is a potential route of exposure that can be harmful.[5]
These classifications are not mere labels; they are directives that inform every choice we make, from the type of glove we wear to the ventilation we require.
The Core Ensemble: Your Non-Negotiable PPE
For any work involving [BMPyrr][DCA], a baseline of PPE is mandatory. This core ensemble is designed to protect against incidental contact and minor splashes, which are the most common exposure scenarios in a controlled laboratory setting.
-
Hand Protection (Gloves): Disposable nitrile gloves are the standard for handling small quantities and protecting against minor splashes. However, it's crucial to understand their limitations. Most chemicals, including ILs, will eventually permeate disposable gloves.[6] Should a glove become contaminated, it must be removed immediately, and hands washed thoroughly. For extended use or when handling larger volumes, more robust gloves like butyl rubber or Viton® should be considered, and you should always consult the manufacturer's chemical resistance charts.[6]
-
Eye Protection (Safety Glasses): At a minimum, safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are required.[5][7] This protects against unexpected splashes during routine handling.
-
Body Protection (Lab Coat): A standard laboratory coat protects against incidental skin contact on the arms and torso.[7]
Task-Specific PPE Escalation: A Risk-Based Approach
True safety lies in adapting your PPE to the specific task at hand. The potential for exposure changes dramatically between weighing a few milligrams and performing a large-scale reaction. The following table outlines a logical escalation of PPE based on common laboratory operations.
| Laboratory Task | Risk Level & Rationale | Required Personal Protective Equipment |
| Weighing & Small Volume Transfers (<10 mL) | Low: Minimal splash risk, low potential for aerosol generation. | Core Ensemble: Nitrile Gloves, Safety Glasses with Side-Shields, Lab Coat. |
| Solution Preparation & Transfers (10 mL - 1 L) | Medium: Increased splash risk due to larger volumes and pouring. | Core Ensemble PLUS: Chemical Splash Goggles (worn over safety glasses if needed) and potentially a Face Shield for added protection.[6] |
| Heating, Sonicating, or Vigorous Agitation | High: Significant potential for generating aerosols and mists.[4] Splash risk is elevated. | Core Ensemble PLUS: Face Shield (mandatory), and work must be conducted within a certified chemical fume hood or ventilated enclosure. Consider respiratory protection if ventilation is inadequate. |
| Large-Scale Reactions (>1 L) | High: Substantial splash and aerosol risk. Increased consequences of a spill. | Core Ensemble PLUS: Chemical Splash Goggles, Face Shield, Impervious Clothing (e.g., chemical-resistant apron or suit), and work conducted in a fume hood.[5] |
| Spill Cleanup | Variable (High): Direct and prolonged contact is likely. High inhalation risk from vapors or aerosols. | Level B/C Protection: Chemical-resistant gloves (e.g., Butyl), outer disposable gloves, hooded chemical-resistant clothing, boots, and appropriate respiratory protection (e.g., full-face air-purifying respirator or SCBA for large spills).[8] |
Procedural Discipline: Protocols for Safety and Compliance
The effectiveness of PPE is directly tied to its correct use. The following protocols are self-validating systems that ensure protection is never compromised.
Protocol 1: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for [BMPyrr][DCA] handling.
Protocol 2: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on safety glasses or goggles. If required, put on a face shield.
-
Wash hands thoroughly.
-
Put on gloves, ensuring cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).[7] Dispose of them immediately in a designated hazardous waste container.
-
Remove your lab coat, folding the contaminated outside inwards, and store it properly or place it in a designated laundry container.
-
Remove face shield and/or goggles.
-
Wash your hands thoroughly with soap and water.
-
Spill and Disposal Management
Contaminated PPE and the chemical itself are considered hazardous waste and must be handled accordingly.
Spill Response:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.
-
Don Appropriate PPE: Before attempting cleanup, don PPE as outlined in the "Spill Cleanup" section of the table above.
-
Contain and Absorb: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binding agent.[3] Do not use combustible materials.
-
Collect and Dispose: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[9] Ventilate the affected area.[9]
Disposal Plan:
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with [BMPyrr][DCA] must be disposed of as hazardous waste.[3][4]
-
Chemical Waste: Unused or waste [BMPyrr][DCA] must be collected in a compatible, sealed, and clearly labeled container marked "HAZARDOUS WASTE".[10]
-
Regulatory Compliance: Never empty this chemical into drains.[3][4] All disposal must be in accordance with local, regional, and national regulations, often requiring a licensed waste disposal company.[5]
By integrating this comprehensive, causality-driven approach to PPE, we not only protect ourselves but also uphold the scientific integrity and safety of our laboratories. This ensures that our pursuit of innovation with materials like 1-Butyl-1-methylpyrrolidinium dicyanamide is both groundbreaking and responsible.
References
-
Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide. Carl ROTH. [Link]
-
Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-dicyanamide (2024-03-02). Carl ROTH. [Link]
-
1-Butyl-1-methyl-pyrrolidinium dicyanamide (BMPyrr DCA), 100 g. Carl ROTH. [Link]
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]
-
Safety Data Sheet. Hampton Research. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Personal Protective Equipment. University of Illinois Division of Research Safety. [Link]
-
Ionic Liquid Electrolytes for Safer and More Reliable Sodium Battery Systems. MDPI. [Link]
-
1-Butyl-1-methylpyrrolidinium dicyanamide >98% - IL-0041. RoCo Global. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. roco.global [roco.global]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. iolitec.de [iolitec.de]
- 6. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. epa.gov [epa.gov]
- 9. proionic.com [proionic.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
